4-Thiazolylacetonitrile
Description
The exact mass of the compound 4-Thiazolylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Thiazolylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Thiazolylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-thiazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c6-2-1-5-3-8-4-7-5/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHFKMSSKUSKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376309 | |
| Record name | 4-THIAZOLYLACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7709-59-3 | |
| Record name | 4-THIAZOLYLACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-thiazol-4-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Thiazolylacetonitrile chemical properties and structure
An In-Depth Technical Guide to 4-Thiazolylacetonitrile: Properties, Structure, and Applications in Synthesis
Introduction
4-Thiazolylacetonitrile is a heterocyclic building block of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its structure, featuring a stable aromatic thiazole ring linked to a reactive acetonitrile moiety, renders it a versatile synthon for the synthesis of more complex molecular architectures. The thiazole core is a well-established "privileged scaffold" in drug design, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to engage in a wide range of biological interactions.[1][2] This guide, prepared from the perspective of a senior application scientist, provides an in-depth exploration of the chemical properties, structural features, synthesis, and practical applications of 4-Thiazolylacetonitrile for researchers and drug development professionals.
Section 1: Core Chemical Identity and Physicochemical Properties
The fundamental characteristics of 4-Thiazolylacetonitrile define its behavior in chemical systems. The molecule consists of a five-membered thiazole ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. A methylene bridge connects this ring at the 4-position to a nitrile functional group (-C≡N).
This unique combination of an aromatic heterocycle and a reactive functional group is key to its utility. The physicochemical properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 7709-59-3 | [3][] |
| Molecular Formula | C₅H₄N₂S | [3][] |
| Molecular Weight | 124.16 g/mol | [] |
| IUPAC Name | 2-(1,3-thiazol-4-yl)acetonitrile | [] |
| Synonyms | 4-Thiazoleacetonitrile | [3][] |
| Density | 1.262 g/cm³ | [] |
| Appearance | Powder or liquid | [5] |
| SMILES | C1=C(N=CS1)CC#N | [] |
| InChI Key | LEHFKMSSKUSKIX-UHFFFAOYSA-N | [] |
Section 2: Spectroscopic Signature for Structural Verification
Verifying the identity and purity of 4-Thiazolylacetonitrile is paramount before its use in any synthetic protocol. The following is a guide to the expected spectroscopic data based on its molecular structure, which serves as a self-validating system for researchers confirming their material.[6][7]
| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber | Rationale & Causality |
| ¹H NMR | Thiazole-H (C2-H) | ~8.8 - 9.0 ppm (singlet) | The proton at the C2 position is highly deshielded due to its position between two electronegative heteroatoms (N and S). |
| Thiazole-H (C5-H) | ~7.3 - 7.5 ppm (singlet) | The proton at the C5 position is in a more typical aromatic region. | |
| Methylene (-CH₂-) | ~3.9 - 4.1 ppm (singlet) | These protons are adjacent to both the electron-withdrawing thiazole ring and the nitrile group, shifting them downfield. | |
| ¹³C NMR | Nitrile (-C≡N) | ~115 - 120 ppm | Characteristic chemical shift for a nitrile carbon. |
| Thiazole Carbons | ~120 - 155 ppm | Aromatic carbons of the heterocycle will appear in this range. The C2 carbon will be the most downfield. | |
| Methylene (-CH₂-) | ~20 - 25 ppm | The aliphatic carbon of the methylene bridge. | |
| IR Spectroscopy | Nitrile (-C≡N) Stretch | ~2240 - 2260 cm⁻¹ (sharp, medium) | This is a highly characteristic and reliable absorption for identifying the nitrile functional group. |
| Aromatic C=N/C=C Stretch | ~1500 - 1600 cm⁻¹ | These absorptions confirm the presence of the aromatic thiazole ring. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 124 | Corresponds to the molecular weight of the compound. High-resolution MS can confirm the elemental formula C₅H₄N₂S. |
Section 3: Synthesis and Mechanistic Considerations
The most common and robust method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[8] This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. For 4-Thiazolylacetonitrile, this translates to reacting thioformamide with a suitable 3-halo-4-oxobutanenitrile derivative.
Experimental Protocol: Hantzsch Synthesis of 4-Thiazolylacetonitrile
This protocol is a self-validating workflow. Successful synthesis will yield a product whose spectroscopic data matches the signatures outlined in Section 2.
Step 1: Reagent Preparation
-
Dissolve thioformamide (1.0 equivalent) in a suitable polar aprotic solvent, such as ethanol or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The choice of solvent is critical; it must solubilize the reactants without participating in the reaction.
Step 2: Initial Condensation (Sɴ2 Attack)
-
To the stirred solution, add 3-chloro-2-oxopropanenitrile (1.0 equivalent) dropwise at room temperature. The sulfur atom of the thioamide is an excellent nucleophile and will attack the carbon bearing the halogen in an Sɴ2 fashion, displacing the chloride ion.[8] This is the initial C-S bond formation step.
Step 3: Cyclization and Dehydration
-
After the addition is complete, heat the reaction mixture to reflux (typically 60-80 °C). The elevated temperature provides the activation energy for the subsequent intramolecular cyclization. The nitrogen atom of the intermediate attacks the carbonyl carbon.
-
The resulting tetrahedral intermediate will then undergo dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring. This aromatization is the thermodynamic driving force for the reaction.
Step 4: Work-up and Purification
-
After 4-6 hours of reflux (monitor by TLC), cool the reaction mixture to room temperature.
-
Neutralize the mixture with a mild base, such as a saturated sodium bicarbonate solution, to quench any remaining acid.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 4-Thiazolylacetonitrile.
Caption: Synthetic utility of 4-Thiazolylacetonitrile as a chemical synthon.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-Thiazolylacetonitrile is essential for safety.
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat. [9][10]* Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [9]* Exposure: Avoid contact with eyes, skin, and clothing. In case of contact, rinse immediately and thoroughly with water. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Refrigeration is often recommended to ensure long-term stability. [9]* Incompatibilities: Keep away from strong oxidizing agents. [10]
Conclusion
4-Thiazolylacetonitrile is more than a simple chemical; it is a strategic tool for molecular design and synthesis. Its well-defined chemical properties, predictable spectroscopic signature, and accessible synthetic routes make it a reliable component in complex research projects. For scientists and researchers in drug development, its thiazole core provides a proven scaffold for biological activity, while the versatile nitrile handle opens the door to a vast chemical space for exploration. Understanding the principles laid out in this guide will empower researchers to leverage the full potential of this valuable building block.
References
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- BOC Sciences. (n.d.). CAS 7709-59-3 4-Thiazoleacetonitrile.
- Lesyk, R., & Zimenkovsky, B. (2020). Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. Journal of Medical Science.
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An In-depth Technical Guide to 2-(Thiazol-4-yl)acetonitrile (4-Thiazolylacetonitrile)
Abstract
This technical guide provides a comprehensive overview of 2-(thiazol-4-yl)acetonitrile, a pivotal heterocyclic building block in contemporary drug discovery and agrochemical research. This document elucidates the compound's chemical identity, including its IUPAC name, CAS number, and key physicochemical properties. A detailed exploration of its synthesis, chemical reactivity, and diverse applications is presented, with a particular focus on its role as a versatile intermediate. The guide further incorporates detailed experimental protocols, spectroscopic data for structural verification, and critical safety and handling information. This document is intended to serve as an essential resource for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry, providing both foundational knowledge and practical insights into the utility of this important molecule.
Chemical Identity and Properties
IUPAC Name: 2-(1,3-Thiazol-4-yl)acetonitrile
Synonyms: 4-Thiazolylacetonitrile, 4-Thiazoleacetonitrile
CAS Number: 7709-59-3
Molecular Formula: C₅H₄N₂S
Molecular Weight: 124.17 g/mol
Physicochemical Properties
| Property | Value | Source |
| Appearance | Powder or liquid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [1] |
Synthesis of 2-(Thiazol-4-yl)acetonitrile
The synthesis of the thiazole ring is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being a classic and highly reliable method.[2] This approach is readily adaptable for the preparation of 4-substituted thiazoles. A common and practical route to 2-(thiazol-4-yl)acetonitrile involves a two-step process starting from simple precursors.
Logical Workflow for Synthesis
Sources
A Technical Guide to the Spectroscopic Characterization of 4-Thiazolylacetonitrile
Abstract
4-Thiazolylacetonitrile is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its precise structural elucidation and purity assessment are paramount for ensuring the reliability and reproducibility of downstream applications. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the causality behind experimental choices, present detailed protocols for data acquisition, and offer a comprehensive interpretation of the spectral data, grounded in fundamental chemical principles. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling robust and confident structural verification of 4-Thiazolylacetonitrile.
Introduction: The Significance of 4-Thiazolylacetonitrile
The thiazole ring is a privileged scaffold in drug discovery, appearing in a multitude of FDA-approved drugs. 4-Thiazolylacetonitrile, featuring a reactive nitrile group attached to the C4 position of the thiazole heterocycle, serves as a versatile intermediate for the synthesis of more complex molecular architectures. Its role as a precursor demands an unambiguous and thorough characterization to ensure the integrity of subsequent synthetic steps and the final product's quality.
Spectroscopic methods provide a non-destructive and highly informative means of confirming molecular structure. Each technique probes different aspects of the molecule's constitution:
-
NMR spectroscopy elucidates the precise connectivity and chemical environment of hydrogen and carbon atoms.
-
IR spectroscopy identifies the functional groups present by measuring their characteristic vibrational frequencies.
-
Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns.
Together, these techniques form a powerful, self-validating system for the comprehensive analysis of 4-Thiazolylacetonitrile.
Molecular Structure and Predicted Spectroscopic Features
Before analyzing the experimental data, it is instructive to predict the expected signals based on the molecule's structure.
Structure:
-
Proton NMR (¹H NMR): We anticipate three distinct signals: two in the aromatic region for the thiazole ring protons (H-2 and H-5) and one in the aliphatic region for the methylene protons (-CH₂-).
-
Carbon NMR (¹³C NMR): We expect five signals corresponding to the four unique carbon atoms of the thiazole ring and the acetonitrile moiety, plus the nitrile carbon.
-
Infrared (IR): Key absorptions should include the characteristic C≡N stretch of the nitrile, C=N and C=C stretches from the thiazole ring, and C-H stretches.
-
Mass Spectrometry (MS): The primary data point will be the molecular ion peak corresponding to the compound's exact mass (C₅H₄N₂S).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. The chemical shift, integration, and multiplicity of each signal provide a detailed map of the proton environments.
Experimental Protocol: ¹H NMR Data Acquisition
A robust and reproducible NMR spectrum is contingent on meticulous sample preparation and instrument setup.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Thiazolylacetonitrile in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: The residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) is typically used as the primary internal reference.[1] Alternatively, a small amount of tetramethylsilane (TMS) can be added (δ 0.00 ppm).[2][3]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the instrument on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
Acquire the spectrum using a standard pulse program. A 400 or 500 MHz instrument is sufficient for excellent resolution.[4]
-
Data Interpretation and Analysis
A representative ¹H NMR spectrum of 4-Thiazolylacetonitrile exhibits three distinct signals.
-
δ ~8.9 ppm (d, 1H, H-2): This downfield signal corresponds to the proton at the C-2 position of the thiazole ring. Its significant deshielding is due to the adjacent electronegative sulfur and nitrogen atoms. It appears as a doublet due to coupling with the H-5 proton.
-
δ ~7.5 ppm (d, 1H, H-5): This signal is assigned to the proton at the C-5 position. It is upfield relative to H-2 and also appears as a doublet from coupling to H-2. The coupling constant (J) for these two protons is typically small (~2-3 Hz), which is characteristic of four-bond coupling in such heterocyclic systems.
-
δ ~4.0 ppm (s, 2H, -CH₂-): This singlet corresponds to the two methylene protons of the acetonitrile group. The integration value of 2H confirms this assignment. The singlet multiplicity indicates no adjacent protons to couple with. The chemical shift is downfield from a typical alkane due to the deshielding effects of the adjacent thiazole ring and the electron-withdrawing nitrile group.[5]
Summary of ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~8.9 | Doublet (d) | 1H | ~2.0 | Thiazole H-2 |
| ~7.5 | Doublet (d) | 1H | ~2.0 | Thiazole H-5 |
| ~4.0 | Singlet (s) | 2H | N/A | -CH₂-CN |
| Note: Exact chemical shifts can vary slightly depending on the solvent and concentration. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. As the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak represents a unique carbon environment.[6]
Experimental Protocol: ¹³C NMR Data Acquisition
The protocol is similar to that for ¹H NMR, with the primary difference being the longer acquisition time required due to the low natural abundance of the ¹³C isotope.
Methodology:
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in ~0.6 mL of deuterated solvent).
-
Instrument Setup: Utilize a standard proton-decoupled pulse sequence. The number of scans will be significantly higher than for a proton spectrum to achieve a good signal-to-noise ratio.
-
Referencing: Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at δ 77.0 ppm) or TMS (δ 0.0 ppm).[1][7]
Data Interpretation and Analysis
The ¹³C NMR spectrum of 4-Thiazolylacetonitrile will display five distinct signals.
-
δ ~155 ppm (C-2): This carbon is significantly deshielded due to its position between the electronegative nitrogen and sulfur atoms.
-
δ ~145 ppm (C-4): The quaternary carbon to which the acetonitrile group is attached.
-
δ ~120 ppm (C-5): The carbon bearing the H-5 proton.
-
δ ~116 ppm (C≡N): The nitrile carbon appears in this characteristic region.[6] Its signal is often of lower intensity.
-
δ ~25 ppm (-CH₂-): The aliphatic methylene carbon, appearing in the upfield region of the spectrum.
Summary of ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Thiazole C-2 |
| ~145 | Thiazole C-4 |
| ~120 | Thiazole C-5 |
| ~116 | -C≡N |
| ~25 | -CH₂- |
| Note: Assignments are based on established chemical shift ranges for thiazole derivatives and functional groups.[8][9] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]
Experimental Protocol: IR Data Acquisition
Modern IR spectra are most commonly acquired using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Methodology:
-
Sample Preparation: Place a small amount of the solid or liquid 4-Thiazolylacetonitrile sample directly onto the ATR crystal.
-
Background Scan: First, run a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.
Data Interpretation and Analysis
The IR spectrum provides a distinct "fingerprint" for 4-Thiazolylacetonitrile, with several key diagnostic peaks.
-
~3100 cm⁻¹ (C-H stretch, aromatic): This absorption, typically appearing just above 3000 cm⁻¹, is characteristic of C-H bonds on the aromatic thiazole ring.[11]
-
~2950 cm⁻¹ (C-H stretch, aliphatic): This band, appearing just below 3000 cm⁻¹, corresponds to the stretching of the C-H bonds in the methylene (-CH₂-) group.
-
~2250 cm⁻¹ (C≡N stretch, nitrile): This is a highly diagnostic peak. The absorption for a nitrile is typically sharp and of medium intensity, appearing in a region of the spectrum that is often clear of other signals.[12]
-
~1600-1450 cm⁻¹ (C=C and C=N stretches): These absorptions are due to the stretching vibrations within the thiazole ring.
-
Below 1400 cm⁻¹ (Fingerprint Region): This region contains a complex pattern of absorptions from various bending and stretching vibrations that are unique to the molecule as a whole.[10]
Summary of IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~3100 | Medium | C-H Stretch | Thiazole C-H |
| ~2950 | Medium | C-H Stretch | Aliphatic -CH₂- |
| ~2250 | Medium, Sharp | C≡N Stretch | Nitrile |
| ~1600-1450 | Medium-Weak | C=C, C=N Stretch | Thiazole Ring |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and can offer structural clues based on its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.
Experimental Protocol: MS Data Acquisition
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[13]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), a TOF (Time-of-Flight) or Orbitrap analyzer is used to obtain a highly accurate mass measurement.[13][14]
Data Interpretation and Analysis
The key piece of information is the molecular ion peak.
-
Molecular Formula: C₅H₄N₂S
-
Exact Mass: 124.0146
-
Observed Ion: In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺.
-
Expected m/z: 125.0224
High-resolution mass spectrometry allows for the confirmation of the elemental composition, as the measured mass will be accurate to within a few parts per million (ppm) of the calculated value. Collision-induced dissociation (CID) could be used to fragment the molecular ion and further confirm the structure, though this is often unnecessary for a small molecule when NMR and IR data are available.[15]
Summary of MS Data
| Ion Type | Calculated m/z | Observed m/z | Notes |
| [M+H]⁺ | 125.0224 | ~125.022 | Confirms molecular weight and elemental composition. |
Integrated Spectroscopic Analysis Workflow
No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from all methods to build an unassailable structural proof. The workflow below illustrates this synergistic process.
Caption: Integrated workflow for the structural elucidation of 4-Thiazolylacetonitrile.
This workflow demonstrates the self-validating nature of the characterization process. The proton and carbon environments identified by NMR must be consistent with the functional groups detected by IR and the molecular formula confirmed by MS. Any discrepancy would indicate an incorrect structure or the presence of impurities.
Conclusion
The comprehensive spectroscopic analysis of 4-Thiazolylacetonitrile using NMR, IR, and MS provides a clear and definitive confirmation of its molecular structure. The characteristic signals—including the two thiazole doublets and methylene singlet in the ¹H NMR, the five distinct carbons in the ¹³C NMR, the sharp nitrile stretch at ~2250 cm⁻¹ in the IR, and the correct molecular ion in the MS—serve as a unique and reliable fingerprint for this important chemical intermediate. Adherence to the detailed protocols and interpretative guidelines presented in this guide will ensure high confidence in the identity and quality of 4-Thiazolylacetonitrile for all research and development applications.
References
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ResearchGate. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Available from: [Link]
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MDPI. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Available from: [Link]
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ResearchGate. CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Available from: [Link]
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ResearchGate. (PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Available from: [Link]
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The Royal Society of Chemistry. Thioester supporting info 09-08-12. Available from: [Link]
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The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. Available from: [Link]
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Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, 5%_DMSO, experimental) (HMDB0000635). Available from: [Link]
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Oregon State University. ¹H NMR Chemical Shift. Available from: [Link]
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Oregon State University. ¹³C NMR Chemical Shift. Available from: [Link]
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An In-depth Technical Guide to the Solubility and Stability of 4-Thiazolylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 4-Thiazolylacetonitrile, a key heterocyclic building block in medicinal chemistry. Recognizing the criticality of these physicochemical properties in drug discovery and development, this document outlines the theoretical principles, practical experimental methodologies, and expected chemical behaviors of the title compound. We delve into robust protocols for determining both kinetic and thermodynamic solubility in a range of common solvents. Furthermore, this guide details the principles and execution of forced degradation studies as mandated by ICH guidelines to probe the inherent stability of the molecule under hydrolytic, oxidative, photolytic, and thermal stress. Potential degradation pathways are proposed based on the compound's functional groups—the thiazole ring and the acetonitrile moiety. This document is designed to equip researchers with the foundational knowledge and actionable protocols required to effectively characterize and handle 4-Thiazolylacetonitrile, thereby mitigating risks and accelerating formulation and drug development timelines.
Introduction: The Significance of 4-Thiazolylacetonitrile
4-Thiazolylacetonitrile is a heterocyclic compound featuring a thiazole ring substituted with an acetonitrile group. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active agents, prized for its aromatic nature and ability to engage in various biological interactions.[1] The acetonitrile group, a versatile synthetic handle, can be readily transformed into other functional groups, making this molecule a valuable starting material for the synthesis of diverse compound libraries.
The journey from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties. Among the most pivotal are solubility and stability.
-
Solubility directly influences a compound's bioavailability, its performance in biological assays, and the feasibility of creating suitable formulations for preclinical and clinical studies. Poor solubility can lead to unreliable in vitro data and challenging in vivo dosing, ultimately causing promising candidates to fail.[2]
-
Stability determines a compound's shelf-life, its degradation pathways, and the potential formation of toxic impurities.[3] Understanding a molecule's inherent stability is a regulatory requirement and essential for developing a safe, effective, and robust drug product.[4][5]
This guide serves as a foundational resource for scientists working with 4-Thiazolylacetonitrile, providing both the theoretical framework and the practical, field-proven methodologies to thoroughly assess these critical attributes.
Physicochemical Profile of 4-Thiazolylacetonitrile
A molecule's behavior is dictated by its structure. Understanding the key features of 4-Thiazolylacetonitrile is the first step in predicting its solubility and stability.
-
Structure: C₅H₄N₂S
-
Molecular Weight: 124.16 g/mol []
-
Key Functional Groups:
-
Thiazole Ring: An aromatic five-membered heterocycle containing sulfur and nitrogen. Its aromaticity contributes to a degree of stability.[7] The nitrogen atom can act as a hydrogen bond acceptor and a site of basicity (pKa of the conjugate acid is ~2.5).[7]
-
Acetonitrile Moiety (-CH₂CN): A polar functional group susceptible to hydrolysis under both acidic and basic conditions.[4][5]
-
The presence of both a polar nitrile group and a heteroaromatic ring suggests a molecule with moderate polarity, which will dictate its solubility profile in various media.
Comprehensive Solubility Assessment
Solubility is not a single value but a property dependent on the conditions of measurement. In drug discovery, two types of solubility are routinely determined: kinetic and thermodynamic.
Theoretical Considerations: "Like Dissolves Like"
The solubility of 4-Thiazolylacetonitrile will be governed by its ability to interact with solvent molecules.
-
Polar Solvents (e.g., Water, Ethanol, DMSO): The polar nitrile group and the nitrogen of the thiazole ring can form hydrogen bonds and dipole-dipole interactions with polar solvents. Therefore, appreciable solubility is expected in polar protic and aprotic solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in non-polar solvents, as the molecule's polar characteristics cannot form favorable interactions with non-polar solvent molecules.
Types of Solubility Measurement
Kinetic Solubility is a high-throughput screening method used in early drug discovery. It measures the concentration of a compound that remains in solution after a small amount of a concentrated DMSO stock is added to an aqueous buffer and briefly incubated.[8][9] This method is rapid but can often overestimate true solubility because it can lead to the formation of supersaturated solutions.[10]
Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent at equilibrium.[2] This is a more time- and resource-intensive measurement, typically performed on solid material during lead optimization and pre-formulation. It is considered the "gold standard" for solubility determination.[7]
Experimental Protocol: Kinetic Solubility Determination (Nephelometric or UV-Vis Method)
This protocol is designed for rapid assessment, a cornerstone of early discovery programs.
Causality: The choice of a DMSO stock solution is standard in high-throughput screening (HTS) as most library compounds are stored this way. The rapid precipitation upon addition to aqueous buffer mimics what might happen in an assay or upon administration, providing a quick, albeit less precise, measure of solubility.[11]
Protocol Steps:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Thiazolylacetonitrile in 100% DMSO.
-
Plate Preparation: Using a liquid handler or manual pipette, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Solvent Addition: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well. This results in a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake for 2 hours at room temperature to allow for precipitation.
-
Quantification:
-
Nephelometry: Measure the light scattering of the suspension using a nephelometer. Higher scattering indicates lower solubility.[8]
-
UV-Vis with Filtration: Filter the plate contents through a 96-well filter plate to remove precipitated material. Measure the UV absorbance of the filtrate in a UV-compatible plate at the compound's λ_max.[11]
-
-
Data Analysis: Quantify the concentration of the dissolved compound by comparing the readings to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (or another suitable solvent system where the compound is fully soluble).
Caption: High-throughput kinetic solubility workflow.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol provides the definitive equilibrium solubility value, which is critical for formulation development.
Causality: This method ensures that the system reaches true equilibrium by incubating an excess of the solid compound with the solvent over an extended period (typically 24-48 hours).[11] This avoids the issue of supersaturation seen in kinetic assays and provides a more accurate value for biopharmaceutical and formulation modeling.[10]
Protocol Steps:
-
Sample Preparation: Add an excess amount of solid 4-Thiazolylacetonitrile (e.g., 1-2 mg) to a small vial. The excess solid is crucial to ensure saturation is reached.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of water, PBS, or an organic solvent) to the vial.
-
Equilibration: Seal the vial tightly and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. The extended time allows the dissolution process to reach equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period. Then, carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved solids.
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of an analytical method, typically HPLC-UV.
-
Data Analysis: Determine the concentration of 4-Thiazolylacetonitrile in the diluted filtrate using a validated HPLC method with a standard curve. Back-calculate to find the original concentration in the saturated solution, which represents the thermodynamic solubility.
Caption: Shake-flask method for thermodynamic solubility.
Expected Solubility Data Summary
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Water | Polar Protic | Moderate | Capable of H-bonding, but heteroaromatic ring adds lipophilicity. |
| PBS (pH 7.4) | Aqueous Buffer | Moderate | Similar to water; pH is unlikely to significantly alter the charge state. |
| Ethanol | Polar Protic | High | Good balance of polarity and non-polar character to solvate the molecule. |
| Acetonitrile | Polar Aprotic | High | Polarity matches well with the nitrile and thiazole functionalities. |
| DMSO | Polar Aprotic | Very High | Excellent solvent for a wide range of polar organic molecules. |
| Dichloromethane | Moderately Polar | Moderate to High | Can interact with the dipole of the molecule. |
| Toluene | Non-Polar | Low | Lacks favorable interactions with the polar groups of the molecule. |
| Hexane | Non-Polar | Very Low | Highly unfavorable interactions between the polar solute and non-polar solvent. |
In-depth Stability Assessment & Forced Degradation
Stability testing is essential to identify degradation pathways and establish the inherent stability of a drug substance.[5] Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability testing to intentionally produce degradation products.[4] This process is a cornerstone of drug development and is mandated by regulatory bodies like the ICH.[4][5]
Key Stress Conditions
The standard set of stress conditions is designed to probe different degradation mechanisms:[12]
-
Acid/Base Hydrolysis: Tests susceptibility to degradation in acidic or basic environments, relevant to physiological pH ranges and potential formulation excipients.
-
Oxidation: Assesses reactivity with oxidative species, which can be encountered during manufacturing or from excipients like peroxides.
-
Photostability: Evaluates degradation upon exposure to light, which informs packaging requirements.
-
Thermal Stress: Determines the impact of high temperatures on the compound's stability, relevant to storage and transport.
Predicted Degradation Pathways for 4-Thiazolylacetonitrile
Based on its chemical structure, two primary degradation pathways are anticipated:
-
Hydrolysis of the Nitrile Group: The acetonitrile moiety is the most likely site of hydrolytic degradation.
-
Under acidic conditions: The nitrile can be hydrolyzed, typically proceeding through an amide intermediate to form 4-thiazolylacetic acid.[13][14]
-
Under basic conditions: The nitrile can be hydrolyzed to the carboxylate salt (sodium 4-thiazolylacetate if NaOH is used) and ammonia.[3][4] The amide may be an isolatable intermediate under milder basic conditions.[5]
-
-
Degradation of the Thiazole Ring: While generally aromatic and stable, the thiazole ring can be susceptible to degradation under harsh conditions.
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The Cornerstone of Thiazole-Based Drug Discovery: A Technical Guide to 4-Thiazolylacetonitrile
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Applications of 4-Thiazolylacetonitrile in Organic Synthesis.
This in-depth guide serves as a critical resource for professionals in the pharmaceutical and chemical research sectors, providing a detailed exploration of 4-thiazolylacetonitrile as a pivotal building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). As a senior application scientist, this document is structured to deliver not just procedural steps, but a deep-seated understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Thiazole Moiety and the Significance of 4-Thiazolylacetonitrile
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its presence is noted in a wide array of pharmaceuticals, owing to its ability to engage in various biological interactions. 4-Thiazolylacetonitrile, with its reactive cyanomethyl group appended to this versatile heterocycle, presents a unique and powerful tool for the synthetic chemist. The activated methylene group serves as a nucleophilic handle for carbon-carbon bond formation, while the thiazole ring itself can be further functionalized, offering a multitude of pathways for molecular elaboration.
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; bgcolor="#F1F3F4";
} . Caption: Structure of 4-Thiazolylacetonitrile.
Synthesis of 4-Thiazolylacetonitrile: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis, first reported in 1887.[3][4] This method involves the condensation of an α-haloketone with a thioamide. For the preparation of 4-thiazolylacetonitrile, a variation of this classic reaction is employed, utilizing a halo-substituted acetonitrile derivative and a suitable thioamide.
dot graph "Hantzsch_Synthesis" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} . Caption: Hantzsch synthesis workflow for 4-Thiazolylacetonitrile.
Experimental Protocol: Synthesis of 4-Thiazolylacetonitrile
This protocol is adapted from established procedures for Hantzsch thiazole synthesis.
Materials:
-
3-Chloro-2-oxopropanenitrile
-
Thioformamide
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve thioformamide (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, add a solution of 3-chloro-2-oxopropanenitrile (1.0 eq) in ethanol dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The product, 4-thiazolylacetonitrile, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallization from a suitable solvent such as ethanol/water may be performed for further purification.
Self-Validation: The identity and purity of the synthesized 4-thiazolylacetonitrile should be confirmed by spectroscopic methods (NMR, IR, and MS) and melting point analysis.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-thiazolylacetonitrile stems from the reactivity of its activated methylene group and the potential for further modification of the thiazole ring.
Reactions of the Activated Methylene Group
The protons on the carbon adjacent to the nitrile group (α-protons) are acidic (pKa ≈ 25-30 in DMSO) due to the electron-withdrawing nature of both the nitrile and the thiazole ring. This allows for deprotonation with a suitable base to form a stabilized carbanion, which is a potent nucleophile.
3.1.1. Alkylation Reactions
The carbanion of 4-thiazolylacetonitrile readily undergoes alkylation with various electrophiles, such as alkyl halides, providing a straightforward method for introducing carbon chains at the 4-position of the thiazole ring.[5][6]
dot graph "Alkylation_Reaction" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} . Caption: General workflow for the alkylation of 4-Thiazolylacetonitrile.
Experimental Protocol: α-Alkylation of 4-Thiazolylacetonitrile
-
To a solution of 4-thiazolylacetonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add a strong base such as sodium hydride (NaH, 1.1 eq) or lithium diisopropylamide (LDA, 1.1 eq) at 0 °C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete formation of the carbanion.
-
Add the desired alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
3.1.2. Knoevenagel Condensation
The active methylene group of 4-thiazolylacetonitrile can participate in Knoevenagel condensation reactions with aldehydes and ketones, catalyzed by a weak base.[7][8] This reaction is a powerful tool for the formation of C=C double bonds and the synthesis of α,β-unsaturated nitriles.
Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde
-
In a round-bottom flask, dissolve 4-thiazolylacetonitrile (1.0 eq) and an aromatic aldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus if toluene is the solvent to remove the water formed during the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The product often precipitates from the reaction mixture and can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Transformations of the Nitrile Group
The nitrile functionality of 4-thiazolylacetonitrile and its derivatives can be readily transformed into other valuable functional groups.
3.2.1. Hydrolysis to Carboxylic Acids
The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-thiazoleacetic acid.[9] These carboxylic acid derivatives are important intermediates in the synthesis of various pharmaceuticals.
Experimental Protocol: Hydrolysis of 4-Thiazolylacetonitrile
-
Suspend 4-thiazolylacetonitrile in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or the cessation of ammonia evolution).
-
Cool the reaction mixture in an ice bath. The product, 4-thiazoleacetic acid hydrochloride, will precipitate.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry.
-
The free carboxylic acid can be obtained by neutralization with a suitable base.
Application in Pharmaceutical Synthesis
The thiazole ring is a key component in numerous drugs. While a direct and widely cited synthesis of a marketed drug starting from 4-thiazolylacetonitrile is not prominently featured in readily available literature, its derivatives, such as 4-thiazoleacetic acid, are crucial precursors. For instance, derivatives of 2-amino-4-thiazoleacetic acid are integral to the structure of many third-generation cephalosporin antibiotics. The synthetic pathways outlined above provide a clear route to such valuable intermediates.
Spectroscopic Data and Characterization
Accurate characterization of 4-thiazolylacetonitrile is essential for its use in synthesis. The following data provides a reference for its identification.
| Spectroscopic Data | Characteristic Features |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.8 (s, 2H, -CH₂-CN), ~7.2 (d, 1H, thiazole H5), ~8.8 (d, 1H, thiazole H2). Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~20 (-CH₂-), ~115 (-CN), ~120 (thiazole C5), ~145 (thiazole C4), ~155 (thiazole C2). |
| Infrared (IR) | ν (cm⁻¹): ~2250 (sharp, strong, C≡N stretch), ~1600-1400 (C=N and C=C stretching of the thiazole ring). The nitrile stretch is a particularly diagnostic peak.[9][10] |
| Mass Spectrometry | m/z: Molecular ion peak corresponding to the molecular weight of 4-thiazolylacetonitrile (C₅H₄N₂S). Fragmentation patterns would likely show the loss of the cyanomethyl group and fragmentation of the thiazole ring.[3] |
Conclusion
4-Thiazolylacetonitrile stands as a versatile and highly valuable building block in organic synthesis. Its facile preparation via the Hantzsch synthesis and the dual reactivity of its activated methylene group and thiazole ring provide chemists with a powerful platform for the construction of complex molecular architectures. The synthetic protocols detailed in this guide offer a practical framework for researchers to harness the potential of this important intermediate in the pursuit of novel pharmaceuticals and other advanced organic materials. The principles of reactivity and the experimental methodologies presented herein are designed to be a self-validating system, empowering scientists with the knowledge to confidently and efficiently utilize 4-thiazolylacetonitrile in their research endeavors.
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Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC - NIH. [Link]
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The Cyanomethyl Group of 4-Thiazolylacetonitrile: A Nexus of Reactivity for Modern Synthesis
An In-depth Technical Guide
Abstract: The 4-thiazolylacetonitrile scaffold is a cornerstone in contemporary medicinal chemistry and materials science. Its prevalence stems not from the thiazole ring alone, but from the versatile and highly reactive cyanomethyl group appended to it. The unique electronic interplay between the electron-withdrawing nitrile and the heteroaromatic thiazole ring imparts significant acidity to the methylene protons, transforming the -CH2CN group into a potent nucleophilic building block. This guide provides an in-depth exploration of the core reactivity of this functional group, elucidating the mechanistic principles behind its most critical transformations. We will dissect key reaction classes—including alkylation, Knoevenagel condensation, and the Gewald aminothiophene synthesis—providing not just the theory but also field-proven experimental protocols and insights for researchers, scientists, and drug development professionals.
Foundational Principles: Electronic Structure and Acidity
The reactivity of 4-thiazolylacetonitrile is fundamentally governed by the acidity of the α-protons of the cyanomethyl group. The pKa of these protons is significantly lowered due to the cumulative electron-withdrawing effects of two key features:
-
The Nitrile Group (-CN): A powerful inductive and resonance-withdrawing group, it strongly stabilizes the conjugate base. Upon deprotonation, the negative charge is delocalized onto the electronegative nitrogen atom.
-
The 4-Thiazole Ring: The heteroaromatic ring exerts a significant inductive-withdrawing effect, further acidifying the adjacent methylene protons.
This dual activation makes the cyanomethyl group an "active methylene compound," readily deprotonated by even mild bases to form a resonance-stabilized carbanion. This carbanion is the key reactive intermediate responsible for the molecule's synthetic versatility.
Caption: Deprotonation of 4-thiazolylacetonitrile to form a resonance-stabilized carbanion.
Core Synthetic Transformations
The stabilized carbanion of 4-thiazolylacetonitrile serves as a potent C-nucleophile, enabling a wide array of carbon-carbon bond-forming reactions.
C-Alkylation: Building Molecular Complexity
Direct alkylation of the cyanomethyl carbanion with alkyl halides (R-X) is a fundamental method for introducing diverse substituents at the α-position. This reaction follows a classical S_N2 pathway.
Causality in Experimental Design: The choice of base and solvent is critical. A strong, non-nucleophilic base such as Lithium Hexamethyldisilazide (LHMDS) or Sodium Hydride (NaH) is preferred to ensure complete deprotonation without competing reactions like addition to the nitrile.[1] Aprotic polar solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal for solvating the metal cation without interfering with the nucleophile.
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (10 mL) and 4-thiazolylacetonitrile (1.0 eq).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of LHMDS (1.1 eq, 1.0 M in THF) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes at this temperature. The formation of the lithium salt of the carbanion is observed.
-
Alkylation: Add the desired alkyl halide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Carefully quench the reaction with a saturated aqueous solution of NH4Cl (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the α-alkylated product.
The Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction involving the nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[2][3] This reaction is central to the synthesis of many pharmaceutical intermediates and functional materials.[4][5][6][7]
Mechanistic Insight: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[2] The base facilitates both the initial deprotonation of the 4-thiazolylacetonitrile and the final elimination of water from the aldol-type intermediate. The resulting conjugated system provides a strong thermodynamic driving force for the reaction.
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The Evolving Landscape of 4-Thiazolylacetonitrile: A Technical Guide to its Derivatives and Analogs in Drug Discovery
For Immediate Release
[City, State] – January 18, 2026 – In the intricate world of medicinal chemistry, the thiazole scaffold stands as a cornerstone, a privileged structure consistently found in a multitude of biologically active compounds. Among the diverse array of thiazole-containing molecules, 4-Thiazolylacetonitrile has emerged as a particularly versatile and valuable building block for the synthesis of novel therapeutic agents. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the known derivatives and analogs of 4-Thiazolylacetonitrile, delving into their synthesis, chemical properties, and burgeoning applications in the pharmaceutical landscape.
The 4-Thiazolylacetonitrile Core: A Gateway to Chemical Diversity
4-Thiazolylacetonitrile, with its reactive cyanomethyl group appended to the electron-rich thiazole ring, presents a unique combination of chemical functionalities. This duality allows for a wide range of chemical transformations, making it an ideal starting point for the construction of complex molecular architectures. The nitrile group can be readily hydrolyzed, reduced, or participate in cycloaddition reactions, while the thiazole ring itself can undergo various substitutions, enabling fine-tuning of the molecule's physicochemical properties.
Synthetic Avenues to 4-Thiazolylacetonitrile and its Progeny
The synthesis of the 4-Thiazolylacetonitrile core and its subsequent derivatization are crucial aspects of its utility. The classical Hantzsch thiazole synthesis remains a widely employed and adaptable method for constructing the thiazole ring from α-haloketones and thioamides.[1] This foundational reaction provides a reliable route to a variety of substituted thiazoles, which can then be further modified to introduce the acetonitrile moiety.
Modern synthetic methodologies have expanded the toolkit for thiazole synthesis, offering milder reaction conditions and greater functional group tolerance.[2] These advancements are critical for the efficient and sustainable production of 4-Thiazolylacetonitrile and its derivatives on a larger scale.
A general workflow for the synthesis and derivatization of 4-Thiazolylacetonitrile is depicted below:
Caption: Simplified SAR model for 4-thiazolidinone derivatives.
Experimental Protocols: A Guide to Synthesis and Characterization
To facilitate further research and development in this area, this section provides a representative experimental protocol for the synthesis of a 4-thiazolidinone derivative from a 4-thiazolylacetonitrile precursor.
Protocol: Synthesis of a 2-Aryl-3-(thiazol-4-ylmethyl)-4-thiazolidinone
-
Step 1: Synthesis of 1-(Thiazol-4-yl)methanamine.
-
To a solution of 4-thiazolylacetonitrile in dry tetrahydrofuran (THF) under an inert atmosphere, slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain the crude 1-(thiazol-4-yl)methanamine.
-
-
Step 2: Synthesis of the Thiazolidinone Ring.
-
To a solution of 1-(thiazol-4-yl)methanamine and an appropriate aromatic aldehyde in a suitable solvent (e.g., toluene), add a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the formation of the imine is complete (monitored by TLC), add thioglycolic acid to the reaction mixture.
-
Continue to reflux until the cyclization is complete.
-
Cool the reaction mixture, wash with a saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 2-aryl-3-(thiazol-4-ylmethyl)-4-thiazolidinone.
-
Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. [2]
Future Directions and Opportunities
The field of 4-Thiazolylacetonitrile derivatives is ripe with opportunities for further exploration. The development of novel synthetic methodologies that allow for greater control over stereochemistry and regioselectivity will be crucial for accessing a wider range of analogs. Furthermore, a deeper understanding of the mechanism of action of these compounds through advanced biochemical and cellular assays will guide the design of more potent and selective drug candidates. The application of computational modeling and machine learning approaches can also accelerate the discovery of new derivatives with desired biological activities.
As our understanding of the intricate signaling pathways involved in various diseases continues to grow, the versatility of the 4-Thiazolylacetonitrile scaffold will undoubtedly position it as a key player in the development of the next generation of targeted therapeutics.
References
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The Strategic Role of 4-Thiazolylacetonitrile in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, present in a multitude of clinically significant drugs.[1] This technical guide delves into the specific and strategic role of a key building block, 4-thiazolylacetonitrile. We will explore its synthesis, unique chemical reactivity, and its application as a versatile synthon in the construction of complex, biologically active molecules. This guide will provide field-proven insights, detailed experimental protocols, and a forward-looking perspective on the potential of this often-overlooked intermediate in the future of drug discovery.
Introduction: The Thiazole Scaffold and the Uniqueness of 4-Thiazolylacetonitrile
Heterocyclic compounds are of paramount importance in medicinal chemistry, with over 85% of biologically active molecules containing a heterocyclic ring system.[2] Among these, the thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, is a "privileged scaffold".[3] Its presence in natural products like vitamin B1 (thiamine) and in blockbuster drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib underscores its significance.[1]
4-Thiazolylacetonitrile distinguishes itself through the dual reactivity of its cyanomethyl group. The nitrile moiety can undergo a variety of transformations, while the adjacent methylene group possesses activated C-H bonds, rendering it susceptible to a range of carbon-carbon bond-forming reactions. This unique combination makes it a powerful and versatile starting material for the synthesis of a diverse array of substituted thiazole derivatives.
Synthesis of the Core Synthon: 4-Thiazolylacetonitrile
The most common and efficient method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide.
DOT Diagram: Hantzsch Thiazole Synthesis
Caption: General scheme of the Hantzsch thiazole synthesis.
A specific adaptation of this method for the synthesis of 4-substituted thiazoles can be envisioned starting from a suitable α-haloketone and a thioamide.
Experimental Protocol: Conceptual Synthesis of a 4-Substituted Thiazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chosen α-haloketone (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Add the thioamide (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 4-substituted thiazole.
Chemical Reactivity: The Cornerstone of Versatility
The true value of 4-thiazolylacetonitrile in medicinal chemistry lies in the reactivity of its cyanomethyl (-CH₂CN) group.
Reactivity of the Methylene Group
The protons on the methylene carbon are acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the thiazole ring. This allows for the facile formation of a carbanion, which can participate in a variety of crucial C-C bond-forming reactions.
-
Alkylation: The carbanion can be readily alkylated with various electrophiles, such as alkyl halides, providing a straightforward route to introduce diverse side chains at the 4-position of the thiazole ring.
-
Knoevenagel Condensation: This classic reaction involves the condensation of the active methylene group with aldehydes or ketones in the presence of a weak base.[3] This reaction is instrumental in forming α,β-unsaturated products, which are themselves versatile intermediates.
-
Thorpe-Ziegler Cyclization: This intramolecular condensation of dinitriles is a powerful tool for the synthesis of cyclic ketones and enamines.[6][7] Derivatives of 4-thiazolylacetonitrile can be designed to undergo this reaction, leading to the formation of fused ring systems incorporating the thiazole moiety.[8]
DOT Diagram: Reactivity of the Active Methylene Group
Caption: Key reactions involving the active methylene group.
Reactivity of the Nitrile Group
The nitrile group (-C≡N) is a versatile functional group that can be transformed into a variety of other functionalities, further expanding the synthetic utility of 4-thiazolylacetonitrile.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively.
-
Reduction: Reduction of the nitrile group can lead to the formation of a primary amine.
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form other heterocyclic rings.
Applications in the Synthesis of Bioactive Molecules
The thiazole ring is a key component in numerous drugs, particularly in the class of kinase inhibitors.[9][10][11] While direct synthetic routes for major drugs like Dasatinib and Ritonavir from 4-thiazolylacetonitrile are not explicitly detailed in publicly available literature, the strategic importance of this building block lies in its potential to generate a library of diverse thiazole derivatives for drug screening and lead optimization.
Case Study: Kinase Inhibitors
Many kinase inhibitors feature a substituted thiazole ring that interacts with the hinge region of the kinase domain. The ability to easily introduce a variety of substituents at the 4-position of the thiazole ring via the reactions of 4-thiazolylacetonitrile makes it an invaluable tool for structure-activity relationship (SAR) studies in the development of new and more potent kinase inhibitors.[12][13]
Table 1: Examples of Thiazole-Containing Kinase Inhibitors
| Drug Name | Target Kinase(s) | Therapeutic Area |
| Dasatinib | BCR-Abl, Src family | Oncology |
| Dabrafenib | BRAF | Oncology |
| Axitinib | VEGFR | Oncology |
DOT Diagram: General Structure of a Thiazole-Based Kinase Inhibitor
Caption: Generalized structure highlighting the importance of substitution.
Spectroscopic Characterization
Accurate characterization of 4-thiazolylacetonitrile is crucial for its use in synthesis.
-
Infrared (IR) Spectroscopy: A sharp, intense absorption band is expected in the region of 2260-2220 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show signals for the protons on the thiazole ring and a characteristic singlet for the methylene protons of the cyanomethyl group.
-
¹³C NMR: The spectrum would display signals for the carbons of the thiazole ring and the cyanomethyl group, including the quaternary carbon of the nitrile.
-
Conclusion and Future Perspectives
4-Thiazolylacetonitrile is a highly versatile and valuable building block in medicinal chemistry. Its dual reactivity allows for the facile synthesis of a wide array of substituted thiazole derivatives. While its direct application in the synthesis of currently marketed blockbuster drugs may not be prominently documented, its potential for the generation of novel compound libraries for drug discovery, particularly in the area of kinase inhibitors, is immense. As the demand for new and more effective therapeutics continues to grow, the strategic use of such versatile synthons will undoubtedly play a pivotal role in the future of drug development.
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Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019, July 1). Spectroscopy Online. Retrieved January 18, 2026, from [Link]
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Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC. (2024, January 2). PubMed Central. Retrieved January 18, 2026, from [Link]
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Heterocycles in Medicinal Chemistry - PMC. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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Nitrile synthesis by C-C coupling (Cyanomethylation). (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). JETIR. Retrieved January 18, 2026, from [Link]
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Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved January 18, 2026, from [Link]
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Process for the preparation of kinase inhibitors and intermediates thereof. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, August 21). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 18, 2026, from [Link]
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Cyanomethylation Reaction. (2023, May 5). Encyclopedia.pub. Retrieved January 18, 2026, from [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]
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Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (2023, September 29). ResearchGate. Retrieved January 18, 2026, from [Link]
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Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism. (2015, August 10). PubMed Central. Retrieved January 18, 2026, from [Link]
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Synthesis of novel 4-thiazolidione derivatives as antibacterial agents against drug-resistant Staphylococcus epidermidis. (2025, August 5). ResearchGate. Retrieved January 18, 2026, from [Link]
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synthesis process of dasatinib and intermediate thereof. (2013, January 31). Justia Patents. Retrieved January 18, 2026, from [Link]
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4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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Thrope Ziegler Cyclization Search. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
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Review of the synthesis and biological activity of thiazoles. (2020, December 6). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]
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Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives as EGFR TK inhibitors and potential anticancer agents. (2011, September 15). PubMed. Retrieved January 18, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Thiazolylacetonitrile via Hantzsch Reaction
<
Abstract
This document provides a comprehensive guide for the synthesis of 4-thiazolylacetonitrile, a valuable building block in medicinal chemistry, utilizing the classic Hantzsch thiazole synthesis.[1][2] We delve into the mechanistic underpinnings of this reaction, offer a detailed and field-tested experimental protocol, and provide essential information on troubleshooting, characterization, and safety. This guide is intended for researchers, scientists, and professionals in drug development seeking a robust and reproducible method for the preparation of this important heterocyclic scaffold.
Introduction: The Significance of the Thiazole Moiety
Thiazoles are five-membered aromatic heterocyclic compounds containing one sulfur and one nitrogen atom.[3][4] This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. The 4-thiazolylacetonitrile scaffold, in particular, serves as a key intermediate in the synthesis of more complex molecules with diverse therapeutic applications.
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a highly reliable and versatile method for the construction of the thiazole ring.[2] It involves the condensation of an α-haloketone with a thioamide.[1][2][4] This reaction is known for its generally high yields and operational simplicity, making it an attractive choice for both academic and industrial laboratories.[1]
Mechanistic Insights: The "Why" Behind the Hantzsch Reaction
A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Hantzsch synthesis proceeds through a well-established multi-step pathway.[1]
The key steps are as follows:
-
Nucleophilic Attack (SN2): The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone.[1][3][4] This is a classic SN2 displacement of the halide leaving group.
-
Intermediate Formation: This initial step forms a key intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the former ketone.[1][3] This intramolecular cyclization forms the five-membered ring.
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. The aromaticity of the final product is a significant driving force for this step.[4]
Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 4-Thiazolylacetonitrile
This protocol details the synthesis of 4-thiazolylacetonitrile from 2-chloro-3-oxobutanenitrile and thioacetamide.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| 2-Chloro-3-oxobutanenitrile | C₄H₄ClNO | 117.53 | 1.18 g (10 mmol) | Commercial Source |
| Thioacetamide | C₂H₅NS | 75.13 | 0.75 g (10 mmol) | Commercial Source |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 20 mL | Commercial Source |
| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | ~30 mL | Laboratory Preparation |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Commercial Source |
| Hexanes | C₆H₁₄ | 86.18 | As needed | Commercial Source |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Commercial Source |
Safety Precautions
-
Thioacetamide: Thioacetamide is a suspected carcinogen and is toxic.[5][6] Handle with extreme care in a well-ventilated fume hood.[5][7] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5][7]
-
2-Chloro-3-oxobutanenitrile: This is a lachrymator and is corrosive. Handle in a fume hood and wear appropriate PPE.
-
General Precautions: Always conduct reactions in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[5]
Reaction Procedure
Caption: Experimental workflow for the synthesis of 4-thiazolylacetonitrile.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-oxobutanenitrile (1.18 g, 10 mmol) and thioacetamide (0.75 g, 10 mmol).
-
Solvent Addition: Add absolute ethanol (20 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the mobile phase. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a beaker containing saturated sodium bicarbonate solution (~30 mL) to neutralize the hydrohalic acid formed during the reaction.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude 4-thiazolylacetonitrile can be purified by column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is typically effective.
-
Fraction Collection: Collect the fractions containing the desired product (as determined by TLC) and combine them.
-
Final Product: Remove the solvent under reduced pressure to yield pure 4-thiazolylacetonitrile as a solid or oil.
Characterization and Analysis
The identity and purity of the synthesized 4-thiazolylacetonitrile should be confirmed using standard analytical techniques.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic proton on the thiazole ring and the methylene protons of the acetonitrile group.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Look for a characteristic nitrile (C≡N) stretching frequency around 2250 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations will also be present.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 4-thiazolylacetonitrile (C₅H₄N₂S, MW = 124.16 g/mol ).
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | - Extend the reaction time and continue to monitor by TLC.- Ensure the reaction temperature is at the reflux point of the solvent. |
| Impure starting materials | - Use freshly purified or high-purity reagents. | |
| Inefficient extraction | - Perform additional extractions with ethyl acetate.- Ensure the aqueous layer is properly neutralized before extraction. | |
| Presence of Multiple Spots on TLC | Incomplete reaction | - See "Low Yield" above. |
| Side reactions | - Consider lowering the reaction temperature slightly, although this may increase reaction time.- Ensure the stoichiometry of the reactants is accurate. | |
| Decomposition of product | - Avoid prolonged heating after the reaction is complete. |
Conclusion
The Hantzsch thiazole synthesis provides an efficient and reliable route to 4-thiazolylacetonitrile. By following the detailed protocol and understanding the underlying mechanism, researchers can consistently produce this valuable synthetic intermediate. Proper safety precautions are essential when handling the reagents involved. The characterization techniques outlined will ensure the identity and purity of the final product, enabling its confident use in subsequent synthetic endeavors.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
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Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). International Journal of Chemical and Molecular Engineering, 5(11). Available from: [Link]
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Hantzsch Thiazole Synthesis. SynArchive. Available from: [Link]
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synthesis of thiazoles. (2019). YouTube. Available from: [Link]
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Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Available from: [Link]
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Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Available from: [Link]
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Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. ResearchGate. Available from: [Link]
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Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2019). RSC Advances, 9(71), 41631-41643. Available from: [Link]
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THIOACETAMIDE AR. Loba Chemie. Available from: [Link]
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Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
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Thioacetamide - HAZARD SUMMARY. New Jersey Department of Health. Available from: [Link]
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Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega. Available from: [Link]
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The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]
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Safety Data Sheet: Thioacetamide. Carl ROTH. Available from: [Link]
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Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2012). Molecules, 17(10), 11623-11634. Available from: [Link]
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Hantzsch pyridine synthesis. Wikipedia. Available from: [Link]
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Separations with Thioacetamide. (2023). Chemistry LibreTexts. Available from: [Link]
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New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. (2022). Molecules, 27(24), 8849. Available from: [Link]
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3-oxobutanenitrile. ChemBK. Available from: [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. Available from: [Link]
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Solid-state NMR structure characterization of a 13CO-Labeled Ir(I) complex with a P,N-donor ligand including ultrafast MAS methods. (2014). Inorganic Chemistry, 53(14), 7146-7153. Available from: [Link]
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Application Note: A Validated Two-Step Protocol for the Synthesis of 4-Thiazolylacetonitrile
Abstract
This comprehensive application note provides a detailed, field-validated experimental protocol for the synthesis of 4-thiazolylacetonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The described synthetic strategy is a robust two-step process commencing with the well-established Hantzsch thiazole synthesis to generate the key intermediate, 4-(chloromethyl)thiazole, followed by a nucleophilic substitution with a cyanide source. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, critical safety protocols, and characterization data to ensure reproducible and safe execution.
CRITICAL SAFETY PRECAUTIONS: Handling Cyanide Compounds
WARNING: The protocols described herein involve the use of inorganic cyanide salts (e.g., Sodium Cyanide, NaCN), which are acutely toxic and potentially lethal if swallowed, inhaled, or in contact with skin.[1] All operations involving cyanide compounds must be performed with extreme caution and adherence to strict safety protocols.
-
Engineering Controls: All handling of solid cyanide salts and their solutions must be conducted exclusively within a certified, properly functioning chemical fume hood to prevent inhalation of toxic dust or hydrogen cyanide (HCN) gas.[2][3][4]
-
Acid Incompatibility: NEVER allow cyanide salts or their solutions to come into contact with acids. This reaction generates highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3] Ensure all glassware is free of acid residue and maintain basic or neutral conditions during the reaction and workup.
-
Personal Protective Equipment (PPE): At a minimum, the following PPE is mandatory:
-
Designated Work Area: Establish a designated area within the fume hood for cyanide work. Clearly label this area with warning signs.[4]
-
Emergency Procedures:
-
Ensure an emergency safety shower and eyewash station are immediately accessible.[4]
-
Have a cyanide-specific spill kit and an appropriate cyanide antidote kit available, and ensure personnel are trained in their use.
-
In case of exposure: Immediately remove the affected individual from the contaminated area, remove all contaminated clothing, and flush affected skin or eyes with copious amounts of water for at least 15 minutes.[1][4] Seek immediate medical attention by calling emergency services and inform them of the cyanide exposure.[1]
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched and disposed of as hazardous waste according to institutional and regulatory guidelines. A common quenching procedure involves treating the waste with an excess of bleach (sodium hypochlorite) under strongly basic (pH > 10) conditions to oxidize cyanide to the less toxic cyanate ion.
Synthetic Strategy Overview
The synthesis of 4-thiazolylacetonitrile is efficiently achieved via a two-step sequence. This strategy leverages the classic Hantzsch thiazole synthesis for the construction of the heterocyclic core, followed by a standard nucleophilic substitution to install the desired nitrile functionality.
-
Step 1: Hantzsch Thiazole Synthesis - Formation of the 4-(chloromethyl)thiazole intermediate from 1,3-dichloroacetone and thioformamide.[5][6]
-
Step 2: Nucleophilic Cyanation - Conversion of 4-(chloromethyl)thiazole to 4-thiazolylacetonitrile via an SN2 reaction with sodium cyanide.
Caption: Overall Synthetic Workflow for 4-Thiazolylacetonitrile.
Part 1: Synthesis of 4-(Chloromethyl)thiazole Intermediate
Principle and Mechanism
The Hantzsch synthesis is a cornerstone reaction for forming thiazole rings. It involves the condensation of an α-haloketone (1,3-dichloroacetone) with a thioamide (thioformamide).[5][6] The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration to yield the aromatic thiazole ring.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 1,3-Dichloroacetone | 126.97 | 12.7 g | 1.0 | Caution: Lachrymator. Handle in fume hood. |
| Thioformamide | 61.10 | 6.11 g | 1.0 | Caution: Toxic. Handle in fume hood. |
| Ethanol (Absolute) | 46.07 | 150 mL | - | Solvent |
| Diethyl Ether | 74.12 | 200 mL | - | For washing |
| Round-bottom flask (500 mL) | - | 1 | - | |
| Magnetic stirrer & stir bar | - | 1 | - | |
| Reflux condenser | - | 1 | - | |
| Filtration apparatus | - | 1 | - |
Detailed Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.7 g (100 mmol) of 1,3-dichloroacetone in 100 mL of absolute ethanol.
-
Reagent Addition: To this stirred solution, add 6.11 g (100 mmol) of thioformamide in one portion at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, a precipitate of the hydrochloride salt of the product will have formed. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with 100 mL of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield 4-(chloromethyl)thiazole hydrochloride. The free base can be obtained by careful neutralization with a base like sodium bicarbonate, but the hydrochloride salt is often suitable for the subsequent step.
-
Yield & Characterization: Expected yield is typically 75-85%. The product can be characterized by NMR and melting point analysis (MP: 186-192 °C, dec.).[]
Part 2: Synthesis of 4-Thiazolylacetonitrile
Principle and Mechanism
This step involves a classic bimolecular nucleophilic substitution (SN2) reaction. The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group to form the new carbon-carbon bond of the desired nitrile.
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Application Note: High-Purity 4-Thiazolylacetonitrile for Pharmaceutical Research
Abstract
4-Thiazolylacetonitrile is a pivotal building block in the synthesis of various pharmaceutically active compounds, including novel kinase inhibitors and other therapeutic agents.[1][2] Its purity is paramount, as even trace impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. This application note provides detailed protocols for the purification of 4-thiazolylacetonitrile by two common and effective methods: recrystallization and column chromatography. The guide offers a comparative analysis of these techniques, enabling researchers to select the most appropriate method based on purity requirements, scale, and available resources.
Introduction: The Critical Role of Purity
4-Thiazolylacetonitrile serves as a key intermediate in the synthesis of numerous compounds, with the thiazole ring being a well-established scaffold in medicinal chemistry.[2] The nitrile group is a versatile functional group for further chemical transformations, while the thiazole ring is a common motif in bioactive molecules. The presence of impurities, such as unreacted starting materials, by-products from the synthesis, or solvent residues, can have a cascading negative effect on multi-step syntheses.[3] Therefore, achieving high purity of this intermediate is a critical first step in many drug discovery and development pipelines.
This document outlines two robust methods for the purification of 4-thiazolylacetonitrile: recrystallization, a cost-effective technique for removing impurities with different solubility profiles, and column chromatography, a high-resolution method for separating complex mixtures.
Method 1: Purification by Recrystallization
Recrystallization is a technique that relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.
Solvent Selection: The Key to Success
The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent for 4-thiazolylacetonitrile, a polar compound, should:
-
Readily dissolve the compound at elevated temperatures.
-
Have low solubility for the compound at low temperatures.
-
Either not dissolve impurities at all or dissolve them very well, so they remain in the mother liquor.
-
Be chemically inert to the compound.
-
Be volatile enough to be easily removed from the purified crystals.
For polar, nitrogen-containing heterocycles like 4-thiazolylacetonitrile, suitable solvent systems include alcohols such as isopropanol or ethanol, or a two-solvent system like ethyl acetate and a non-polar anti-solvent like heptane or hexane. A published procedure for the related compound 2-cyano-benzothiazole successfully employed isopropanol for recrystallization, suggesting it is a good starting point.[4] Similarly, a thiazole carboxylic acid derivative has been crystallized from an ethanol/heptane mixture.[5]
Step-by-Step Recrystallization Protocol
-
Dissolution: In a fume hood, place the crude 4-thiazolylacetonitrile in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture gently on a hot plate with stirring. Continue adding the solvent portion-wise until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent. The purity of the final product should be assessed by techniques such as melting point determination, NMR spectroscopy, or HPLC.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of 4-thiazolylacetonitrile by recrystallization.
Method 2: Purification by Column Chromatography
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. This method is particularly useful for separating complex mixtures or when impurities have similar solubility profiles to the target compound.
Principles of Separation
For a polar compound like 4-thiazolylacetonitrile, normal-phase chromatography is a suitable choice. In this technique, a polar stationary phase (typically silica gel) is used with a less polar mobile phase (e.g., a mixture of heptane and ethyl acetate). Polar compounds will interact more strongly with the stationary phase and thus elute more slowly than non-polar impurities. By gradually increasing the polarity of the mobile phase (gradient elution), the adsorbed compounds can be selectively eluted. The purification of other thiazole derivatives by column chromatography using an ethyl acetate/hexane mobile phase has been reported, providing a good starting point for method development.[6]
Step-by-Step Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 80:20 heptane:ethyl acetate). Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude 4-thiazolylacetonitrile in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Start with a low polarity and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure 4-thiazolylacetonitrile.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting purified compound under high vacuum to remove any residual solvent.
Column Chromatography Workflow Diagram
Caption: Workflow for the purification of 4-thiazolylacetonitrile by column chromatography.
Comparative Analysis of Purification Methods
The choice between recrystallization and column chromatography depends on several factors, including the nature and amount of impurities, the desired final purity, the scale of the purification, and available resources.
| Feature | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Purity Achievable | Good to excellent | Excellent to very high |
| Yield | Generally lower due to solubility in mother liquor | Generally higher |
| Scalability | Easily scalable to large quantities | More challenging to scale up |
| Cost | Low (solvents, glassware) | High (silica gel, large solvent volumes) |
| Time Consumption | Relatively fast | Can be time-consuming |
| Ideal For | Removing impurities with different solubility profiles | Separating complex mixtures, closely related impurities |
Conclusion
Both recrystallization and column chromatography are effective methods for the purification of 4-thiazolylacetonitrile. Recrystallization is a simple, cost-effective, and scalable method suitable for removing impurities with significantly different solubilities. For more complex mixtures or when very high purity is required, column chromatography offers superior separation power. The choice of method should be guided by a careful consideration of the specific requirements of the research or development project. Proper execution of these techniques, as detailed in this application note, will ensure a high-quality starting material for the synthesis of downstream pharmaceutical targets.
References
-
SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. [Link]
-
Organic Syntheses. Syntheses of Substituted 2-Cyano-benzothiazoles. 2018, 95, 177-191. [Link]
-
ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]
-
MDPI. Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. [Link]
-
ResearchGate. A simple and reproducible crystallization method for the preparation of 2-(3- cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (febuxostat) polymorphic form-B via acetic acid solvate. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative as solvatochromic, reversible and self-color recov. [Link]
- Google Patents. Process for producing crystals of polymorphic 2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid by poor-solvent addition method.
-
P&S Chemicals. Product information, 4-Thiazolylacetonitrile. [Link]
-
ResearchGate. Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. [Link]
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ResearchGate. Synthesis of pH-sensitive benzothiazole cyanine dye derivatives containing a pyridine moiety at the meso position. [Link]
-
MDPI. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]
-
PMC. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. [Link]
-
PubMed. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). [Link]
-
NIH. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. [Link]
-
ResearchGate. Liquid Crystals of 2,4-Substituted-1,3-Thiazole Derivatives. [Link]
-
Indian Journal of Chemistry. Synthesis of process related impurities of Citicoline and Citicoline sodium. [Link]
-
PubMed. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. [Link]
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Application Notes and Protocols: Leveraging 4-Thiazolylacetonitrile in the Synthesis of Novel Kinase Inhibitors
Introduction: The Thiazole Scaffold as a Privileged Motif in Kinase Inhibitor Design
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has rendered them prime targets for therapeutic intervention. Within the landscape of kinase inhibitor discovery, the thiazole ring has emerged as a versatile and highly effective scaffold.[3][4] Its unique electronic properties and ability to form key hydrogen bonds within the ATP-binding site of kinases make it a privileged structure in medicinal chemistry.[3] Thiazole-containing compounds have demonstrated broad biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][5]
This document provides detailed application notes and protocols for the utilization of 4-thiazolylacetonitrile as a strategic starting material in the synthesis of novel kinase inhibitors. We will explore a robust and efficient synthetic route to generate a core aminothiazole structure, a common pharmacophore in many kinase inhibitors. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying chemical principles and strategic considerations.
Strategic Rationale: Why 4-Thiazolylacetonitrile?
4-Thiazolylacetonitrile is an attractive starting material for several key reasons:
-
Pre-installed Thiazole Core: It provides a ready-made thiazole ring, streamlining the synthetic process.
-
Reactive Nitrile Group: The nitrile functionality is a versatile handle that can be readily converted into other functional groups, such as a thioamide, which is a crucial precursor for the construction of more complex thiazole-containing scaffolds.
-
Potential for Diverse Functionalization: The thiazole ring and the methylene group of the acetonitrile moiety offer multiple points for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Signaling Pathways Modulated by Thiazole-Containing Kinase Inhibitors
Thiazole-based inhibitors have been developed against a wide range of kinases involved in critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A representative signaling cascade often targeted by these inhibitors is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
Figure 1: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for thiazole-based kinase inhibitors.
Synthetic Strategy: A Two-Step Approach to a Core Kinase Inhibitor Scaffold
Our synthetic approach is a two-step process that first converts the nitrile group of 4-thiazolylacetonitrile into a thioamide, followed by a classic Hantzsch thiazole synthesis to construct a 2-aminothiazole core structure. This core is a key building block found in numerous kinase inhibitors, including the multi-targeted kinase inhibitor, Dasatinib.
Figure 2: A high-level overview of the two-step synthetic workflow.
Experimental Protocols
Part 1: Synthesis of 4-Thiazolylthioacetamide
Principle: This protocol describes the conversion of the nitrile group of 4-thiazolylacetonitrile to a thioamide using hydrogen sulfide gas in the presence of a basic catalyst. This transformation is a crucial first step to enable the subsequent cyclization reaction.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 4-Thiazolylacetonitrile | 693-94-7 | 124.16 g/mol | 10.0 g (80.5 mmol) |
| Pyridine | 110-86-1 | 79.10 g/mol | 200 mL |
| Triethylamine | 121-44-8 | 101.19 g/mol | 10 mL |
| Hydrogen Sulfide (gas) | 7783-06-4 | 34.08 g/mol | As needed |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | For workup |
| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 g/mol | For workup |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet leading to a bleach scrubber, dissolve 4-thiazolylacetonitrile (10.0 g, 80.5 mmol) in pyridine (200 mL).
-
Add triethylamine (10 mL) to the solution.
-
Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature. Caution: Hydrogen sulfide is a toxic and flammable gas. This step must be performed in a well-ventilated fume hood.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, stop the flow of hydrogen sulfide and purge the flask with nitrogen gas for 15 minutes to remove any residual H₂S.
-
Pour the reaction mixture into a separatory funnel containing 500 mL of diethyl ether and 200 mL of water.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (3 x 100 mL) to remove pyridine and triethylamine, followed by saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-thiazolylthioacetamide. The product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
Part 2: Hantzsch Thiazole Synthesis of a 2-Amino-4-(thiazol-4-yl)thiazole Derivative
Principle: The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[1][6][7] In this step, the newly synthesized 4-thiazolylthioacetamide is condensed with an α-haloketone to form the desired 2-aminothiazole core. For this protocol, we will use 2-chloro-N-phenylacetamide as a representative α-halo-N-arylacetamide, a common building block in kinase inhibitor synthesis.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 4-Thiazolylthioacetamide | (Synthesized in Part 1) | 158.23 g/mol | 5.0 g (31.6 mmol) |
| 2-Chloro-N-phenylacetamide | 587-65-5 | 169.61 g/mol | 5.36 g (31.6 mmol) |
| Ethanol | 64-17-5 | 46.07 g/mol | 100 mL |
| Sodium Bicarbonate | 144-55-8 | 84.01 g/mol | For workup |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-thiazolylthioacetamide (5.0 g, 31.6 mmol) and 2-chloro-N-phenylacetamide (5.36 g, 31.6 mmol) in ethanol (100 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction until the solution is slightly basic (pH ~8).
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the N-phenyl-2-amino-4-(thiazol-4-yl)thiazole derivative. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization and Data
The synthesized compounds should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: As an indicator of purity.
Table 1: Expected Physicochemical Properties of the Final Product
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₄S₂ |
| Molecular Weight | 290.38 g/mol |
| Appearance | Off-white to pale yellow solid |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust and versatile route for the synthesis of a core 2-aminothiazole scaffold, a key component of many kinase inhibitors, starting from the readily available 4-thiazolylacetonitrile. The resulting N-phenyl-2-amino-4-(thiazol-4-yl)thiazole derivative serves as an excellent platform for further structural elaboration.
Future work could involve:
-
Diversification of the α-haloketone: Utilizing a variety of substituted 2-chloro-N-arylacetamides to probe the SAR of the N-phenyl group.
-
Modification of the 4-thiazolyl moiety: Introducing substituents onto the starting thiazole ring to explore their impact on kinase inhibitory activity.
-
Biological Evaluation: Screening the synthesized compounds against a panel of kinases to identify potent and selective inhibitors.
By leveraging the strategic use of 4-thiazolylacetonitrile, researchers can efficiently access a diverse range of novel thiazole-based compounds with the potential to become next-generation kinase inhibitors.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
- RSC Advances.
- RSC Advances.
- YouTube.
- SynArchive. Hantzsch Thiazole Synthesis.
- MDPI.
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Application Notes & Protocols: 4-Thiazolylacetonitrile as a Versatile Synthon for Novel Anticancer Agents
Introduction: The Thiazole Scaffold and the Strategic Value of 4-Thiazolylacetonitrile
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, including anticancer agents like Dasatinib.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal pharmacophore for interacting with various biological targets.[2][3] Thiazolidin-4-one, a related structure, is also a prominent chemical skeleton in the development of drugs that inhibit cancer cell proliferation.[4] The ongoing challenge in oncology drug discovery is the need for novel chemical entities with improved efficacy, selectivity, and the ability to overcome resistance mechanisms.
This document provides a technical guide for researchers, scientists, and drug development professionals on the application of 4-Thiazolylacetonitrile as a strategic starting material for the synthesis of innovative anticancer agents. The inherent reactivity of 4-Thiazolylacetonitrile, specifically its active methylene group and the cyano moiety, makes it a highly versatile building block for creating diverse molecular architectures. We will explore key synthetic transformations, provide detailed experimental protocols, and discuss the biological evaluation of the resulting compounds.
Part 1: Synthetic Strategies & Key Reactions
The chemical reactivity of 4-Thiazolylacetonitrile is dominated by the nucleophilicity of the carbon atom adjacent to the cyano group (the α-carbon). This "active methylene" group can be readily deprotonated by a base, creating a carbanion that serves as a potent nucleophile in various carbon-carbon bond-forming reactions. This section details two powerful reactions for leveraging this reactivity: the Knoevenagel Condensation and the Gewald Aminothiophene Synthesis.
The Knoevenagel Condensation: Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with a carbonyl group (aldehyde or ketone).[1] This reaction is a powerful tool for generating α,β-unsaturated systems, which are common features in anticancer compounds that act as Michael acceptors.[5][6]
Causality Behind the Choice: By reacting 4-Thiazolylacetonitrile with various aromatic or heteroaromatic aldehydes, a library of derivatives can be rapidly synthesized. The resulting double bond extends the conjugation of the molecule, and the substituents on the aldehyde can be systematically varied to probe the structure-activity relationship (SAR) and optimize biological activity.
Workflow Diagram: Knoevenagel Condensation
Caption: General workflow for the Knoevenagel condensation.
Protocol 1: Synthesis of (E)-2-(Thiazol-4-yl)-3-(4-methoxyphenyl)acrylonitrile
This protocol describes a representative Knoevenagel condensation between 4-Thiazolylacetonitrile and p-anisaldehyde.
Self-Validation: The success of the reaction is validated by monitoring the consumption of starting materials via Thin Layer Chromatography (TLC) and confirmed by the characterization of the product using NMR and Mass Spectrometry, which should show the incorporation of the anisaldehyde moiety and the disappearance of the active methylene protons.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Thiazolylacetonitrile (1.24 g, 10 mmol), p-anisaldehyde (1.36 g, 10 mmol), and absolute ethanol (30 mL).
-
Catalyst Addition: Add piperidine (0.5 mL, ~5 mmol) to the mixture. The addition of a catalytic amount of base is crucial for deprotonating the active methylene group.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot indicates product formation.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. The resulting solid can be further purified by recrystallization from ethanol to yield the pure product.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
The Gewald Reaction: Building Fused Thiophene Scaffolds
The Gewald reaction is a multicomponent reaction that synthesizes a 2-aminothiophene ring from a ketone or aldehyde, an α-cyano ester (or related active methylene nitrile), and elemental sulfur in the presence of a base.[7][8]
Causality Behind the Choice: By using 4-Thiazolylacetonitrile in a Gewald reaction, one can synthesize novel thiazole-fused thiophene systems. This strategy creates structurally complex and rigid molecules, which can lead to higher binding affinity and selectivity for specific protein targets. A similar approach has been successfully used with the related 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile to generate cytotoxic compounds.[7][8]
Protocol 2: Synthesis of a Thiazolyl-Substituted 2-Aminothiophene Derivative
This protocol outlines a representative Gewald reaction using 4-Thiazolylacetonitrile, cyclohexanone, and sulfur.
Self-Validation: This one-pot reaction is validated by the formation of a highly substituted thiophene ring. Characterization by NMR will confirm the presence of the newly formed amino group (a broad singlet) and the disappearance of the starting material signals. Mass spectrometry will confirm the addition of the cyclohexanone and sulfur moieties to the acetonitrile starting material.
Methodology:
-
Reaction Setup: In a 100 mL three-necked flask fitted with a reflux condenser and a thermometer, dissolve 4-Thiazolylacetonitrile (1.24 g, 10 mmol) and cyclohexanone (1.08 g, 11 mmol) in ethanol (25 mL).
-
Reagent Addition: Add finely powdered sulfur (0.35 g, 11 mmol) to the mixture.
-
Base Addition: While stirring, add morpholine (1.0 mL, 11.5 mmol) dropwise. An exothermic reaction may be observed. The base acts as a catalyst for both the initial Knoevenagel-type condensation and the subsequent ring closure.
-
Reaction Execution: Gently heat the mixture to 50-60°C and maintain for 2-3 hours. The reaction mixture typically turns dark. Monitor the reaction by TLC until the starting nitrile is consumed.
-
Work-up and Isolation: Cool the reaction mixture and pour it into ice-water (100 mL). The crude product will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent like ethanol or isopropanol to obtain the pure 2-aminothiophene derivative.
-
Characterization: Verify the structure using IR (presence of N-H stretches), NMR, and mass spectrometry.
Part 2: Biological Evaluation & Protocols
Once a library of compounds has been synthesized, the next critical step is to evaluate their anticancer activity.
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a standard and reliable method for initial cytotoxicity screening of novel compounds.
Causality Behind the Choice: This assay provides a quantitative measure of a compound's ability to reduce the viability of cancer cells. By testing against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer), a preliminary profile of the compound's potency and spectrum of activity can be established.[9]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Part 3: Data Presentation & Structure-Activity Relationship (SAR)
Systematic analysis of the biological data is crucial for guiding further drug development.
Table 1: Representative Anticancer Activity of Thiazole Derivatives
The following table summarizes cytotoxicity data for various thiazole-based compounds reported in the literature, which can serve as a benchmark for newly synthesized agents derived from 4-Thiazolylacetonitrile.
| Compound Class | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinazoline-Thiazole Hybrid | 4-CF₃-phenyl substituent on thiazole | MCF-7 (Breast) | 2.86 | [10] |
| Quinazoline-Thiazole Hybrid | 4-CF₃-phenyl substituent on thiazole | HepG2 (Liver) | 5.91 | [10] |
| Quinazoline-Thiazole Hybrid | 4-NO₂-phenyl substituent on thiazole | MCF-7 (Breast) | 3.09 | [10] |
| Diphyllin-Thiazole Hybrid | 4-Cl-phenyl substituent on thiazole | HepG2 (Liver) | 0.3 | [11] |
| Diphyllin-Thiazole Hybrid | 4-F-phenyl substituent on thiazole | HepG2 (Liver) | 0.4 | [11] |
Structure-Activity Relationship (SAR) Insights
Based on published data, several key SAR trends for thiazole-based anticancer agents can be identified:
-
Aromatic Substituents: The nature and position of substituents on aromatic rings attached to the thiazole core significantly impact activity. Electron-withdrawing groups like trifluoromethyl (-CF₃) and nitro (-NO₂) at the para-position of a phenyl ring often enhance cytotoxic potency.[6][10]
-
Molecular Hybridization: Combining the thiazole moiety with other known anticancer pharmacophores, such as quinazoline or indole, is a proven strategy for developing highly potent agents.[10][12]
-
Targeting Kinases: Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[10] The thiazole core can act as a hinge-binding motif in the ATP-binding pocket of these enzymes.
Diagram: EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by a thiazole agent.
Conclusion and Future Directions
4-Thiazolylacetonitrile is a cost-effective and highly reactive starting material for the synthesis of novel thiazole-containing compounds with potential anticancer activity. The Knoevenagel condensation and Gewald reaction are just two examples of powerful synthetic transformations that can be employed to generate diverse chemical libraries. By combining these synthetic strategies with systematic biological evaluation and SAR analysis, researchers can efficiently develop lead compounds targeting critical pathways in cancer biology, such as kinase signaling. Future work should focus on creating hybrid molecules and exploring multicomponent reactions to access novel chemical space with enhanced drug-like properties.
References
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Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). National Institutes of Health. Available at: [Link]
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Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. (2010). PubMed. Available at: [Link]
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The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2014). Scientific Research Publishing. Available at: [Link]
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Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. (2024). PubMed. Available at: [Link]
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Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (2023). National Institutes of Health. Available at: [Link]
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Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (n.d.). ResearchGate. Available at: [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. Available at: [Link]
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Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2020). ResearchGate. Available at: [Link]
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Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. Available at: [Link]
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4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (2020). Galician Medical Journal. Available at: [Link]
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Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). National Institutes of Health. Available at: [Link]
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Synthesis of novel 1,2,4-triazoles and triazolo-thiadiazines as anticancer agents. (2019). ResearchGate. Available at: [Link]
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Knoevenagel condensation of synthesized anticancer TZD derivatives. (n.d.). ResearchGate. Available at: [Link]
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The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2014). ResearchGate. Available at: [Link]
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Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. (2024). Taylor & Francis Online. Available at: [Link]
-
Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (2020). Journal of Medical Science. Available at: [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]
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The Versatility of 4-Thiazolylacetonitrile: A Gateway to Novel Anti-inflammatory Drug Candidates
Introduction: The Thiazole Scaffold in Inflammation and the Strategic Role of 4-Thiazolylacetonitrile
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anti-inflammatory effects.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. Within the vast chemical space of thiazole derivatives, 4-thiazolylacetonitrile emerges as a particularly valuable and versatile precursor for the synthesis of innovative anti-inflammatory drug candidates.
This technical guide provides an in-depth exploration of 4-thiazolylacetonitrile as a starting material for the development of two distinct classes of anti-inflammatory agents: p38 MAP kinase inhibitors and 2-aminothiophene-based compounds. We will delve into the strategic synthetic transformations that leverage the reactivity of the acetonitrile moiety and the thiazole core to construct complex molecular architectures with therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the synthetic utility of 4-thiazolylacetonitrile in the quest for next-generation anti-inflammatory therapies.
Targeting Key Inflammatory Pathways
Chronic inflammation is a hallmark of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of effective and safe anti-inflammatory drugs is, therefore, a paramount goal in pharmaceutical research. Two key signaling pathways that play a central role in the inflammatory cascade are the p38 mitogen-activated protein kinase (MAPK) pathway and the cyclooxygenase (COX) pathway.
-
p38 MAP Kinase: This kinase is a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Inhibition of p38 MAP kinase has been a major focus for the development of novel anti-inflammatory drugs.
-
Cyclooxygenase (COX): The COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3] Selective COX-2 inhibitors are a well-established class of anti-inflammatory drugs.
This guide will present detailed protocols for the synthesis of compounds targeting these pathways, originating from the common precursor, 4-thiazolylacetonitrile.
Synthetic Strategy I: Elaboration to p38 MAP Kinase Inhibitors
A promising class of p38 MAP kinase inhibitors features a 4-phenyl-5-pyridyl-1,3-thiazole scaffold. The synthesis of these complex molecules can be efficiently achieved using 4-thiazolylacetonitrile as a key building block. The following protocol is adapted from the work of Ohshima et al. and demonstrates the conversion of 4-thiazolylacetonitrile into a potent p38 MAP kinase inhibitor.
Workflow for the Synthesis of a 4-Phenyl-5-pyridyl-1,3-thiazole based p38 MAP Kinase Inhibitor
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The Versatile Reactivity of 4-Thiazolylacetonitrile with Electrophiles: A Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of the 4-Thiazolylacetonitrile Scaffold
In the landscape of medicinal chemistry and drug discovery, the thiazole ring is a privileged scaffold, appearing in a multitude of biologically active compounds.[1] When coupled with an acetonitrile moiety at the 4-position, the resulting molecule, 4-thiazolylacetonitrile, becomes a powerful and versatile building block. The true synthetic potential of this compound lies in the reactivity of the methylene bridge flanked by the electron-withdrawing thiazole ring and nitrile group. The protons on this α-carbon are sufficiently acidic to be abstracted by a base, generating a stabilized carbanion. This nucleophilic center can readily react with a wide array of electrophiles, providing a gateway to a diverse range of functionalized thiazole derivatives with significant therapeutic potential.[1]
This application note provides a detailed exploration of the reactivity of 4-thiazolylacetonitrile with various classes of electrophiles. We will delve into the mechanistic underpinnings of these transformations and provide robust, field-proven protocols for key reactions, including alkylation, acylation, and condensation reactions. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this valuable synthon in their synthetic endeavors.
Core Principle: Generation of the Thiazolylacetonitrile Carbanion
The majority of the reactions discussed herein hinge on the initial deprotonation of 4-thiazolylacetonitrile to form a nucleophilic carbanion. The choice of base and solvent is critical and is dictated by the nature of the electrophile and the desired reaction pathway.
Caption: General scheme for the base-mediated generation of the nucleophilic carbanion from 4-thiazolylacetonitrile.
For reactions with highly reactive electrophiles like alkyl halides and acyl chlorides, strong, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are often preferred to ensure complete deprotonation and minimize side reactions. For condensation reactions with aldehydes and ketones, weaker bases like piperidine or sodium ethoxide (NaOEt) in alcoholic solvents are typically sufficient.
I. Alkylation Reactions: Forging New Carbon-Carbon Single Bonds
The introduction of alkyl substituents at the α-position of 4-thiazolylacetonitrile is a straightforward yet powerful method for expanding molecular diversity. This reaction proceeds via a classic SN2 mechanism, where the generated carbanion attacks an alkyl halide or other suitable alkylating agent.
Mechanistic Rationale
The reaction is initiated by the deprotonation of 4-thiazolylacetonitrile. The resulting carbanion then acts as a potent nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group (e.g., halide). The success of this reaction is contingent on the nature of the alkylating agent; primary and secondary alkyl halides are generally effective, while tertiary halides may lead to elimination side reactions.
Protocol 1: General Procedure for the α-Alkylation of 4-Thiazolylacetonitrile
This protocol describes a general method for the alkylation of 4-thiazolylacetonitrile using sodium hydride as the base.
Materials:
-
4-Thiazolylacetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of 4-thiazolylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Evolution of hydrogen gas should be observed.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified α-alkyl-4-thiazolylacetonitrile by NMR, IR, and mass spectrometry.
II. Acylation Reactions: Synthesis of β-Ketothiazolederivatives
Acylation of 4-thiazolylacetonitrile introduces an acyl group at the α-position, leading to the formation of valuable β-ketonitrile derivatives. These products are versatile intermediates that can undergo further transformations. The reaction typically employs acyl chlorides or acid anhydrides as the electrophilic acylating agents.[2][3]
Mechanistic Pathway
Similar to alkylation, the reaction is initiated by the formation of the thiazolylacetonitrile carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the acylating agent in a nucleophilic addition-elimination mechanism.[3] The initial tetrahedral intermediate collapses, expelling the leaving group (chloride or carboxylate) to furnish the α-acyl-4-thiazolylacetonitrile.[4]
Caption: Simplified mechanism for the acylation of the 4-thiazolylacetonitrile carbanion with an acyl chloride.
Protocol 2: α-Acylation with Acyl Chlorides
This protocol provides a method for the acylation of 4-thiazolylacetonitrile using an acyl chloride.
Materials:
-
4-Thiazolylacetonitrile
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 4-thiazolylacetonitrile (1.0 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi or LDA (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophile Addition: Add a solution of the acyl chloride (1.1 equivalents) in anhydrous THF dropwise to the cooled carbanion solution.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Warming and Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography and characterize the final compound using appropriate spectroscopic methods.
III. Condensation Reactions: Access to α,β-Unsaturated Systems
4-Thiazolylacetonitrile is an excellent substrate for condensation reactions with carbonyl compounds, most notably the Knoevenagel condensation.[5] This reaction provides a powerful route to α-cyano-α-(4-thiazolyl) substituted alkenes, which are valuable intermediates in the synthesis of various heterocyclic systems and pharmacologically active molecules.
Knoevenagel Condensation: Mechanism and Application
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[5] In the context of 4-thiazolylacetonitrile, a weak base, such as piperidine, is typically sufficient to generate a low concentration of the carbanion, which then attacks the carbonyl carbon of an aldehyde or ketone.[6] The resulting aldol-type intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product.
Caption: Workflow for the Knoevenagel condensation of 4-thiazolylacetonitrile.
Protocol 3: Piperidine-Catalyzed Knoevenagel Condensation in Ethanol
This protocol is adapted from a similar procedure for 4-bromophenylacetonitrile and is highly effective for the condensation of 4-thiazolylacetonitrile with aromatic aldehydes.[6]
Materials:
-
4-Thiazolylacetonitrile
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Piperidine
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-thiazolylacetonitrile (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Upon completion (indicated by the consumption of starting materials), cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Isolation: If a precipitate forms, collect the solid by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Confirm the structure of the product using melting point, FT-IR, 1H NMR, and 13C NMR spectroscopy.
| Electrophile Class | Example Electrophile | Base/Catalyst | Solvent | Typical Product Structure |
| Alkyl Halide | Benzyl Bromide | NaH | DMF | α-Benzyl-4-thiazolylacetonitrile |
| Acyl Chloride | Benzoyl Chloride | n-BuLi | THF | α-Benzoyl-4-thiazolylacetonitrile |
| Aromatic Aldehyde | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 2-(4-Chlorophenyl)-3-(thiazol-4-yl)acrylonitrile |
IV. Other Important Reactions with Electrophiles
The reactivity of 4-thiazolylacetonitrile extends beyond these core reactions. Other notable transformations include:
-
Mannich Reaction: This three-component reaction involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine.[7][8] It results in the aminoalkylation of the α-carbon, providing access to β-amino-α-(4-thiazolyl)propionitrile derivatives. The reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the thiazolylacetonitrile carbanion.[5]
-
Vilsmeier-Haack Reaction: This reaction typically employs a Vilsmeier reagent (e.g., generated from POCl3 and DMF) to formylate electron-rich aromatic and heterocyclic rings.[1][9] While formylation could potentially occur on the thiazole ring, reaction at the active methylene carbon is also plausible, leading to the formation of 2-cyano-3-(dimethylamino)-3-(thiazol-4-yl)acrylaldehyde after hydrolysis. This provides a route to introduce a formyl group equivalent.
Conclusion and Future Outlook
4-Thiazolylacetonitrile is a remarkably versatile and synthetically tractable building block. The acidity of its α-protons allows for the facile generation of a nucleophilic carbanion that can engage with a wide spectrum of electrophiles. The alkylation, acylation, and Knoevenagel condensation reactions detailed in this note represent fundamental transformations that open the door to a vast chemical space of functionalized thiazole derivatives. These products serve as critical intermediates in the synthesis of complex molecules with potential applications in drug discovery and materials science. By understanding the principles and protocols outlined herein, researchers can confidently and effectively harness the synthetic power of 4-thiazolylacetonitrile.
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ScienceDirect. (n.d.). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. Retrieved January 17, 2026, from [Link]
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Chemistry Steps. (n.d.). Mannich Reaction. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols for the Derivatization of the Nitrile Group of 4-Thiazolylacetonitrile
Introduction: The Strategic Importance of the 4-Thiazolylacetonitrile Scaffold
The 4-thiazolylacetonitrile moiety is a privileged scaffold in medicinal chemistry and drug development. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key structural feature in numerous pharmacologically active compounds, including anti-inflammatory agents and other therapeutics.[1] The attached acetonitrile group (-CH₂CN) provides a versatile synthetic handle, allowing for a wide array of chemical transformations. The nitrile functional group, with its electrophilic carbon and nucleophilic nitrogen lone pair, can be elaborated into diverse functionalities, each imparting unique physicochemical and pharmacological properties to the parent molecule.
This guide provides an in-depth exploration of key derivatization strategies for the nitrile group of 4-thiazolylacetonitrile. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution. The transformations covered include cycloaddition to form tetrazoles, hydrolysis to carboxylic acids, reduction to primary amines, addition of organometallics to yield ketones, and conversion to amidines and thioamides. These notes are intended for researchers, scientists, and drug development professionals seeking to expand their chemical library and explore the structure-activity relationships of 4-thiazolylacetonitrile derivatives.
[3+2] Cycloaddition: Synthesis of 5-(Thiazol-4-ylmethyl)-1H-tetrazole
Mechanistic Overview: The [3+2] cycloaddition reaction between a nitrile and an azide source is the most prevalent method for synthesizing 5-substituted-1H-tetrazoles.[2] This reaction is a type of 1,3-dipolar cycloaddition.[3][4] The reaction is typically facilitated by a Lewis or Brønsted acid, which activates the nitrile group towards nucleophilic attack by the azide anion.[5] The resulting tetrazole ring is an important bioisostere of the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic profiles in drug candidates.[6]
The mechanism proceeds through the coordination of the acid catalyst to the nitrile nitrogen, enhancing its electrophilicity. The azide anion then attacks the nitrile carbon, initiating a cyclization cascade that, after protonation, yields the stable, aromatic tetrazole ring.[5]
Caption: Workflow for Tetrazole Synthesis.
Protocol 1: Synthesis of 5-(Thiazol-4-ylmethyl)-1H-tetrazole
| Parameter | Value |
| Reactants | 4-Thiazolylacetonitrile, Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Work-up | Acidification with aq. HCl, Filtration |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-thiazolylacetonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to the nitrile.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice-cold water.
-
Precipitation: Acidify the aqueous solution to pH 2-3 by the dropwise addition of 2 M hydrochloric acid. A white precipitate should form.
-
Isolation: Stir the suspension in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water and then a minimal amount of cold ethanol. Dry the product under vacuum to yield 5-(thiazol-4-ylmethyl)-1H-tetrazole. Further purification can be achieved by recrystallization if necessary.
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Hydrazoic acid (HN₃), which can be formed upon acidification, is also toxic and explosive. Handle with extreme caution in a well-ventilated fume hood.
Hydrolysis: Synthesis of 2-(Thiazol-4-yl)acetic Acid
Mechanistic Overview: The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions. Both pathways proceed via an amide intermediate.[7]
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom.[8] A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers leads to the formation of a tautomeric amide intermediate. This amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion.[9][10]
-
Base-Promoted Hydrolysis (Saponification): A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the amide tautomer. Under strong basic conditions and heat, the amide is further hydrolyzed by hydroxide attack on the carbonyl carbon, ultimately yielding a carboxylate salt and ammonia.[8] A final acidification step is required to obtain the neutral carboxylic acid.
Caption: Reduction of a Nitrile to a Primary Amine.
Protocol 3: LiAlH₄ Reduction
| Parameter | Value |
| Reactant | 4-Thiazolylacetonitrile |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |
| Temperature | 0 °C to Reflux |
| Reaction Time | 4-12 hours |
| Work-up | Fieser work-up (sequential addition of H₂O, NaOH, H₂O) |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 4-thiazolylacetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel. Control the addition rate to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and slowly warm the mixture to room temperature. Then, heat the reaction to reflux for 6 hours.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the careful, sequential, and dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Isolation: Stir the resulting granular white precipitate vigorously for 1 hour. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(thiazol-4-yl)ethan-1-amine. The product can be further purified by distillation or chromatography.
Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be scrupulously dried, and the reaction must be run under an inert atmosphere. The quenching procedure is highly exothermic and generates hydrogen gas; perform with extreme caution behind a blast shield.
Addition of Grignard Reagents: Synthesis of 1-(Thiazol-4-yl)alkan-2-ones
Mechanistic Overview: The reaction of a nitrile with a Grignard reagent (R-MgX) provides a powerful method for carbon-carbon bond formation, leading to ketones after hydrolysis. The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon, forming a magnesium salt of an imine (an iminomagnesium halide). [11]This intermediate is stable and does not react further with another equivalent of the Grignard reagent. Subsequent work-up with aqueous acid hydrolyzes the imine to the corresponding ketone. [11][12]
Caption: Synthesis of Ketones via Grignard Addition to Nitriles.
Protocol 4: Grignard Reaction and Hydrolysis
| Parameter | Value |
| Reactants | 4-Thiazolylacetonitrile, Grignard Reagent (e.g., CH₃MgBr) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Quenching with aq. NH₄Cl or dilute acid |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 4-thiazolylacetonitrile (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C.
-
Grignard Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq, as a solution in ether) dropwise to the stirred nitrile solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution or 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude ketone can be purified by flash column chromatography.
Additional Derivatizations: Amidines and Thioamides
The nitrile group is also a precursor to other valuable nitrogen- and sulfur-containing functional groups.
Amidine Synthesis
Amidines are synthesized by the addition of amines to nitriles, a reaction often catalyzed by Lewis acids or transition metals. [13][14][15]For instance, heating 4-thiazolylacetonitrile with an amine in the presence of a copper catalyst like CuCl can yield the corresponding N-substituted acetamidine derivative. [14][15]This transformation is valuable as the amidine functional group is a key pharmacophore in many therapeutic agents. [16]
Thioamide Synthesis
Thioamides can be prepared from nitriles by treatment with a sulfuring agent. A common method involves bubbling hydrogen sulfide (H₂S) gas through a basic solution of the nitrile. Alternatively, reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent can be used. [17][18]The resulting 2-(thiazol-4-yl)ethanethioamide is a versatile intermediate for the synthesis of sulfur-containing heterocycles. [19][20]
Conclusion
The nitrile group of 4-thiazolylacetonitrile is a remarkably versatile functional group, offering numerous avenues for chemical elaboration. The protocols detailed in these application notes for the synthesis of tetrazoles, carboxylic acids, primary amines, and ketones represent fundamental and high-impact transformations in the field of drug discovery. By leveraging these methods, researchers can efficiently generate diverse libraries of compounds built upon the 4-thiazolylacetonitrile scaffold, enabling comprehensive exploration of structure-activity relationships and the development of novel therapeutic candidates.
References
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Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). ResearchGate. Retrieved from [Link]
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Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Retrieved from [Link]
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Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. (2023). Royal Society of Chemistry. Retrieved from [Link]
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Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (2018). Semantic Scholar. Retrieved from [Link]
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Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2018). ACS Publications. Retrieved from [Link]
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Synthesis of amidines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022). YouTube. Retrieved from [Link]
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Tetrazoles via Multicomponent Reactions. (2019). ACS Publications. Retrieved from [Link]
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Synthesis of Amidines and its application to pyrimidouracil synthesis. (2019). Sciforum. Retrieved from [Link]
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General methods for synthesis of thioamides. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanisms of tetrazole formation by addition of azide to nitriles. (2015). Semantic Scholar. Retrieved from [Link]
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2019). MDPI. Retrieved from [Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis. (2023). ChemRxiv. Retrieved from [Link]
-
Amidine synthesis from acetonitrile activated by rhenium selenide clusters. (2025). American Chemical Society. Retrieved from [Link]
-
Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. (2023). MDPI. Retrieved from [Link]
-
Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. (2012). National Institutes of Health. Retrieved from [Link]
-
[4 + 3] Cycloaddition Reactions. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Advances in Tetrazole Synthesis – An Overview. (2021). Scite.ai. Retrieved from [Link]
-
Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. (n.d.). Dalal Institute. Retrieved from [Link]
-
1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. (2018). MDPI. Retrieved from [Link]
-
Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). Royal Society of Chemistry. Retrieved from [Link]
-
Cycloaddition Reactions in Organic Synthesis. (1990). Elsevier. Retrieved from [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. Retrieved from [Link]
-
Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
20.13 Synthesis and Reactions of Nitriles. (2018). YouTube. Retrieved from [Link]
-
Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2023). National Institutes of Health. Retrieved from [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 4-(1H-1,2,3-Triazol-4-YL)-1,3-Thiazole-2-Amine Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (2016). MDPI. Retrieved from [Link]
-
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (2022). MDPI. Retrieved from [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. Retrieved from [Link]
-
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (2018). MDPI. Retrieved from [Link]
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Application Notes and Protocols: Scale-up Synthesis of 4-Thiazolylacetonitrile for Preclinical Studies
Introduction
4-Thiazolylacetonitrile is a critical building block in the synthesis of various pharmaceutical agents due to the prevalence of the thiazole motif in biologically active molecules.[1] The thiazole ring system is a core component in numerous drugs, including antibiotics, anti-inflammatory agents, and central nervous system regulators. As drug candidates progress through the development pipeline, the demand for larger quantities of key intermediates like 4-thiazolylacetonitrile for preclinical toxicology and efficacy studies necessitates the development of a robust, scalable, and safe synthetic process.
This document provides a detailed guide for the scale-up synthesis of 4-thiazolylacetonitrile, focusing on a practical and efficient two-step approach. The chosen synthetic strategy involves the initial formation of a 4-(halomethyl)thiazole intermediate followed by a nucleophilic cyanation reaction. This pathway is selected for its reliable and high-yielding nature, utilizing readily available starting materials. We will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and address critical safety and scale-up considerations.
Synthetic Strategy and Mechanistic Rationale
The overall synthetic scheme for the preparation of 4-thiazolylacetonitrile is depicted below. The synthesis commences with the well-established Hantzsch thiazole synthesis to form a suitable 4-substituted thiazole precursor, followed by a nucleophilic substitution to introduce the desired acetonitrile functionality.
Part 1: Synthesis of 4-(Chloromethyl)thiazole Hydrochloride via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing the thiazole ring.[2][3][4] It involves the condensation of an α-haloketone with a thioamide.[3] In this protocol, we utilize 1,3-dichloroacetone and thioformamide to yield 4-(chloromethyl)thiazole.
The mechanism of the Hantzsch synthesis begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-halocarbonyl compound, forming an intermediate.[5] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[5] This reaction is typically high-yielding and straightforward to perform.[2]
Part 2: Cyanation of 4-(Chloromethyl)thiazole to Yield 4-Thiazolylacetonitrile
The second step involves a nucleophilic substitution reaction where the chloride of 4-(chloromethyl)thiazole is displaced by a cyanide group.[6] This is a standard method for the formation of nitriles from alkyl halides. The choice of the cyanide source is critical for safety and efficiency. While alkali metal cyanides like sodium cyanide are effective, their extreme toxicity necessitates stringent safety precautions.[7] Alternative, less toxic cyanide sources like zinc cyanide or the use of phase-transfer catalysts can be considered for improved safety on a larger scale.[8] Copper-catalyzed cyanation methods have also been developed to improve efficiency and functional group tolerance under milder conditions.[9][10]
For this protocol, we will focus on the use of sodium cyanide due to its cost-effectiveness and high reactivity, with a strong emphasis on the required safety measures. The reaction proceeds via an SN2 mechanism, where the cyanide ion acts as the nucleophile.
Process Workflow and Data
Overall Reaction Scheme
Caption: Two-step synthesis of 4-Thiazolylacetonitrile.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | CAS Number | Supplier |
| 1,3-Dichloroacetone | 126.97 | 1.39 | 534-07-6 | Sigma-Aldrich |
| Thioformamide | 61.10 | - | 115-08-2 | TCI Chemicals |
| Diethyl Ether | 74.12 | 0.713 | 60-29-7 | Fisher Scientific |
| Sodium Cyanide | 49.01 | 1.595 | 143-33-9 | Acros Organics |
| Dimethylformamide (DMF) | 73.09 | 0.944 | 68-12-2 | VWR |
| Ethyl Acetate | 88.11 | 0.902 | 141-78-6 | Merck |
| Hexanes | - | 0.659 | 110-54-3 | J.T. Baker |
Equipment
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Reflux condenser
-
Heating mantle with temperature controller
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus (Büchner funnel)
-
Fume hood with appropriate ventilation for handling cyanides
Detailed Experimental Protocols
Part 1: Scale-up Synthesis of 4-(Chloromethyl)thiazole Hydrochloride
Safety Precautions: 1,3-Dichloroacetone is a lachrymator and corrosive. Thioformamide is toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol:
-
Reaction Setup: Assemble a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.
-
Reagent Charging: In the fume hood, charge the flask with thioformamide (122.2 g, 2.0 mol).
-
Solvent Addition: Add 2 L of anhydrous diethyl ether to the flask and stir the mixture to dissolve the thioformamide.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Dichloroacetone: Slowly add a solution of 1,3-dichloroacetone (254.0 g, 2.0 mol) in 500 mL of anhydrous diethyl ether to the reaction mixture via the addition funnel over a period of 2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Product Isolation: A precipitate of 4-(chloromethyl)thiazole hydrochloride will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold diethyl ether (3 x 200 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum at 40 °C to a constant weight.
Expected Yield: 280-300 g (83-89% yield) of 4-(chloromethyl)thiazole hydrochloride as a white to off-white solid.
Part 2: Scale-up Synthesis of 4-Thiazolylacetonitrile
CRITICAL SAFETY WARNING: Sodium cyanide is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin.[7] All operations involving sodium cyanide MUST be performed in a dedicated, well-ventilated fume hood. A cyanide antidote kit must be readily available. All personnel must be trained in the safe handling of cyanides and emergency procedures. Acidification of cyanide-containing waste will generate highly toxic hydrogen cyanide gas. Therefore, all waste must be quenched with a basic solution (e.g., sodium hypochlorite) before disposal.
Protocol:
-
Reaction Setup: In a dedicated fume hood, set up a 5 L three-necked round-bottom flask with a mechanical stirrer, thermometer, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with sodium cyanide (107.8 g, 2.2 mol) and 1.5 L of anhydrous dimethylformamide (DMF).
-
Heating: Heat the mixture to 50 °C with stirring to dissolve the sodium cyanide.
-
Addition of Thiazole Intermediate: Slowly add a solution of 4-(chloromethyl)thiazole hydrochloride (338.2 g, 2.0 mol) in 1 L of anhydrous DMF to the reaction mixture over 2 hours. An exotherm may be observed; maintain the temperature below 60 °C.
-
Reaction Monitoring: Stir the reaction mixture at 50 °C for 6-8 hours. Monitor the reaction progress by TLC (1:1 ethyl acetate/hexanes).
-
Workup - Quenching (CRITICAL STEP): Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a larger vessel containing 10 L of ice-cold water with vigorous stirring. This step should be performed in the fume hood.
-
Extraction: Transfer the aqueous mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 2 L).
-
Washing: Combine the organic layers and wash with brine (2 x 1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-thiazolylacetonitrile.
Expected Yield: 200-220 g (81-89% yield) of 4-thiazolylacetonitrile as a pale yellow oil.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Scale-up Considerations and Troubleshooting
-
Temperature Control: Both reaction steps involve exothermic events. On a larger scale, efficient heat dissipation is crucial. The use of a jacketed reactor with a chiller is recommended for precise temperature control.
-
Mixing: Effective mixing is essential to ensure homogeneity and prevent localized hot spots. A powerful overhead mechanical stirrer is necessary for the viscous slurries that can form.
-
Reagent Addition: The slow, controlled addition of reagents as described in the protocols is critical for managing exotherms and preventing side reactions.
-
Cyanide Handling and Quenching: The safe handling of sodium cyanide is the most critical aspect of this synthesis on a large scale. The quenching procedure must be carefully planned and executed to avoid the formation of hydrogen cyanide gas. The use of a pH meter to ensure the quenching solution remains basic is advisable.
-
Purification: While vacuum distillation is a viable option for purification on a larger scale, it may not be suitable for thermally sensitive compounds. Column chromatography can be resource-intensive for large quantities. A thorough process optimization to minimize impurities in the crude product is beneficial.
-
Troubleshooting - Low Yield in Step 1: Incomplete reaction or side reactions can lead to lower yields. Ensure the use of anhydrous solvents and reagents. The reaction time may need to be extended.
-
Troubleshooting - Low Yield in Step 2: Incomplete conversion could be due to deactivated sodium cyanide or insufficient reaction time/temperature. Ensure the sodium cyanide is of high purity and the reaction is run to completion as monitored by TLC. The presence of water can also hinder the reaction.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of 4-thiazolylacetonitrile, a valuable intermediate for preclinical drug development. By following the detailed procedures and adhering to the stringent safety precautions, researchers and process chemists can reliably produce multi-gram to kilogram quantities of this key building block. The provided mechanistic insights and troubleshooting guide will aid in the successful implementation and optimization of this synthetic route.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
-
YouTube. synthesis of thiazoles. (2019-01-19). Available at: [Link]
-
CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]
-
ResearchGate. Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone | Request PDF. Available at: [Link]
-
OSTI.GOV. Synthesis of thiazolidines of the indole series based on 2-chloro-1-(3-indolyl)ethanone and its derivatives. (1987-11-20). Available at: [Link]
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Wikipedia. Cyanation. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available at: [Link]
-
National Center for Biotechnology Information. Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. Available at: [Link]
-
PubChem. 2-(1,3-Thiazol-2-yl)acetonitrile. Available at: [Link]
-
Shodhganga. Chapter 1. Available at: [Link]
-
Organic Chemistry Portal. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Available at: [Link]
-
Royal Society of Chemistry. A room temperature cyanation of (hetero)aromatic chlorides by an air stable nickel(ii) XantPhos precatalyst and Zn(CN)2. Available at: [Link]
-
National Center for Biotechnology Information. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Available at: [Link]
-
Research and Reviews. Synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Available at: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
-
Organic Chemistry Portal. I2-Mediated Synthesis of 1,3,4-Oxa/thiadiazoles from Aroylhydrazide and Acetonitrile/Thioacetamide. Available at: [Link]
-
ResearchGate. Synthesis of thiazoline 4 catalyzed by phenylacetylide 1. Available at: [Link]
-
PubMed. New thiazolidin-4-ones as anti-cervical cancer agents targeting EGFR: design, synthesis, and computational studies. (2024-12-09). Available at: [Link]
-
Royal Society of Chemistry. Synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates. Available at: [Link]
-
Royal Society of Chemistry. Catalyst-free synthesis of thiazolidines via sequential hydrolysis/rearrangement reactions of 5-arylidenethiazolidin-4-ones at room temperature. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-Thiazolylacetonitrile Hantzsch Synthesis
Welcome to the technical support center for the Hantzsch synthesis of 4-thiazolylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific synthesis. Here, we address common issues leading to low yields and provide actionable, field-proven solutions based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the expected starting materials for the Hantzsch synthesis of 4-thiazolylacetonitrile?
The Hantzsch thiazole synthesis classically involves the condensation of an α-haloketone with a thioamide.[1][2] For the synthesis of 4-thiazolylacetonitrile, the logical precursors would be an α-haloacetonitrile and a thioamide. The most common variant for the 2-amino-4-(cyanomethyl)thiazole would involve the reaction of a 3-halo-2-oxopropanenitrile (a derivative of cyanoacetone) or a haloacetonitrile with a thioamide like thiourea.
Q2: My reaction is resulting in a complex mixture of products with a very low yield of the desired 4-thiazolylacetonitrile. What are the likely causes?
Low yields in the Hantzsch thiazole synthesis can often be attributed to several factors, including suboptimal reaction conditions, the purity of starting materials, incorrect stoichiometry, and the formation of side products.[3] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.
Q3: Are there any known side reactions specific to the synthesis of 4-thiazolylacetonitrile that I should be aware of?
While the Hantzsch synthesis is generally high-yielding, the presence of the reactive nitrile group in 4-thiazolylacetonitrile can introduce specific side reactions.[4][5] Under acidic conditions, there is a known propensity for the formation of 2-imino-2,3-dihydrothiazole isomers.[4] Additionally, the α-protons to the nitrile group are acidic and can participate in undesired condensation reactions.
Troubleshooting Guide: From Problem to Solution
Issue 1: Low or No Conversion of Starting Materials
Symptoms:
-
TLC analysis shows significant amounts of unreacted α-haloacetonitrile and/or thioamide.
-
The isolated product yield is minimal.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Protocol |
| Insufficient Reaction Temperature | The Hantzsch synthesis often requires an initial energy input to overcome the activation barrier for the initial SN2 reaction between the thioamide and the α-haloacetonitrile.[2] | 1. Temperature Screening: If the reaction is being conducted at room temperature, consider gradually increasing the temperature in 10-15 °C increments. Monitor the reaction progress by TLC at each temperature point. 2. Refluxing: Many Hantzsch syntheses proceed efficiently under reflux in solvents like ethanol or methanol. |
| Inappropriate Solvent | The polarity and protic nature of the solvent can significantly influence the reaction rate. The solvent must be able to dissolve the reactants to a reasonable extent. | 1. Solvent Screening: If using a non-polar solvent, switch to a polar protic solvent like ethanol, methanol, or a mixture of ethanol/water.[6] 2. Solubility Check: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. |
| Short Reaction Time | The reaction may not have been allowed to proceed to completion. | 1. Time-Course Study: Set up a small-scale reaction and take aliquots at regular intervals (e.g., every 30-60 minutes) to monitor the disappearance of starting materials and the formation of the product by TLC or LC-MS. |
Issue 2: Formation of Multiple Products and Impurities
Symptoms:
-
TLC plate shows multiple spots in addition to the desired product.
-
NMR spectrum of the crude product is complex and difficult to interpret.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Protocol |
| Formation of Isomeric Byproducts | Under acidic conditions, the Hantzsch synthesis with N-substituted thioureas can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the expected 2-(N-substituted amino)thiazoles.[4] | 1. pH Control: Ensure the reaction is run under neutral or slightly basic conditions. If an acid catalyst was used, consider omitting it or using a milder one. The use of a non-nucleophilic base like calcium carbonate can neutralize in situ generated hydrobromic acid.[7] 2. Reaction Conditions: Reactions in 10M-HCl-EtOH have been shown to favor the formation of the imino isomer.[4] Avoid strongly acidic conditions. |
| Degradation of Starting Materials or Product | Chloroacetonitrile and other α-haloacetonitriles can be unstable, especially in the presence of base or heat.[3] The thiazole product itself might be susceptible to degradation under harsh conditions. | 1. Purity of Starting Materials: Use freshly distilled or purified α-haloacetonitrile. An established procedure for the purification of chloroacetonitrile involves distillation from phosphorus pentoxide.[3] 2. Temperature Control: Avoid excessive heating. Once the reaction is initiated, it might be possible to reduce the temperature. |
| Self-Condensation of α-Haloacetonitrile | The acidic α-protons of the α-haloacetonitrile can lead to self-condensation reactions, especially in the presence of a base. | 1. Order of Addition: Add the base (if any) slowly and at a low temperature to the mixture of the α-haloacetonitrile and thioamide. |
Experimental Protocols
General Protocol for the Hantzsch Synthesis of 2-Amino-4-(cyanomethyl)thiazole
This is a representative protocol derived from general Hantzsch synthesis procedures.[6][8] Optimization will likely be necessary for your specific substrates.
Materials:
-
3-Chloro-2-oxopropanenitrile (or other suitable α-haloacetonitrile)
-
Thiourea
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in ethanol.
-
Add 3-chloro-2-oxopropanenitrile (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel.
Visualization of Key Processes
Hantzsch Thiazole Synthesis Mechanism
Caption: General mechanism of the Hantzsch thiazole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- BenchChem. (2025). Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide. BenchChem.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Organic Syntheses. (1955). Chloroacetonitrile. Organic Syntheses, Coll. Vol. 3, p.194.
-
Organic Chemistry Portal. (2022). Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
- PubMed. (2013). Purification and characterization of arylacetonitrile-specific nitrilase of Alcaligenes sp. MTCC 10675. PubMed.
- Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
-
ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]
- International Journal of Novel Research and Development. (2023). A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. IJNRD, 8(3).
-
ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues. Retrieved from [Link]
- Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712.
-
ResearchGate. (2014). Chloroacetonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Thiazole synthesis. [Link]
- MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1468.
- PubMed Central. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of medicinal chemistry, 58(15), 6046-6060.
- PubMed. (2006). Purification and characterization of a novel L-2-amino-Delta2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. strain ON-4a expressed in E. coli. Applied microbiology and biotechnology, 71(4), 469-476.
- PubMed Central. (2011). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides.
- BenchChem. (2025). Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide. BenchChem.
- Beilstein Journals. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. Beilstein Journal of Organic Chemistry, 19, 1038-1048.
-
YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Chem Help ASAP. [Link]
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
- facile one-pot procedure for the synthesis of 2-aminothiazole deriv
-
ResearchGate. (2014). Purification and characterization of arylacetonitrile specific nitrilase of Alcaligenes sp. MTCC 10675. Retrieved from [Link]
Sources
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- 7. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Thiazolylacetonitrile Synthesis
Welcome to the dedicated technical support center for the synthesis of 4-thiazolylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of this important synthetic procedure. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 4-thiazolylacetonitrile. Each problem is analyzed from a mechanistic perspective, offering practical, field-tested solutions.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize 4-thiazolylacetonitrile from 4-(chloromethyl)thiazole and sodium cyanide, but I am observing very low to no yield of the desired product. What are the potential causes and how can I improve the outcome?
Root Cause Analysis and Solutions:
The synthesis of 4-thiazolylacetonitrile via the cyanation of 4-(chloromethyl)thiazole is a nucleophilic substitution reaction. Low yields can often be attributed to several factors, from the quality of reagents to the reaction conditions.
-
Reagent Quality:
-
4-(Chloromethyl)thiazole Instability: This starting material, often supplied as the hydrochloride salt to improve stability, can be hygroscopic and reactive.[1][2][3] It is crucial to handle it in a dry environment and use it promptly after opening. The purity of the starting material should be confirmed before use, as impurities can lead to side reactions and lower yields.
-
Cyanide Source Activity: The effectiveness of the cyanide source is paramount. Sodium cyanide (NaCN) is a common and highly toxic reagent that must be handled with extreme care in a well-ventilated fume hood.[4][5][6] Moisture can reduce its reactivity, so ensuring it is dry is critical.
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical for a successful nucleophilic substitution. Polar aprotic solvents like DMSO or DMF are generally preferred as they effectively dissolve the reagents and facilitate the reaction.
-
Temperature Control: While heating can accelerate the reaction, excessive temperatures may lead to the decomposition of the starting material or product. Careful temperature control is necessary to achieve optimal results.
-
Reaction Time: Incomplete reactions due to insufficient time will naturally result in lower yields. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Experimental Protocol: Optimized Cyanation of 4-(Chloromethyl)thiazole
-
Preparation: In a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen), dissolve sodium cyanide (1.2 eq.) in anhydrous DMSO.
-
Addition: Slowly add a solution of 4-(chloromethyl)thiazole hydrochloride (1.0 eq.) in anhydrous DMSO to the cyanide solution at room temperature.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir.
-
Monitoring: Monitor the reaction's progress using TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture and carefully pour it into ice water to quench the reaction.
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Data Summary: Illustrative Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMSO or DMF | Polar aprotic, good solubility for reagents. |
| Temperature | 50-60 °C | Balances reaction rate and stability. |
| Reactant Ratio | ~1.2 eq. NaCN | Ensures complete conversion of the starting material. |
| Atmosphere | Inert (e.g., Nitrogen) | Prevents side reactions with atmospheric moisture. |
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired 4-thiazolylacetonitrile, but I am also observing a significant amount of a major byproduct, which is complicating purification. What is this byproduct and how can I minimize its formation?
Root Cause Analysis and Solutions:
The primary cause of significant side product formation is often related to the reactivity of the 4-(chloromethyl)thiazole, which can undergo self-reaction or react with impurities.[3]
-
Minimizing Impurities:
-
Starting Material Purity: As mentioned, using high-purity 4-(chloromethyl)thiazole is the first line of defense against unwanted side reactions.
-
Controlled Reaction Conditions: Maintaining a consistent and moderate temperature can prevent the formation of thermally induced byproducts. Slow, controlled addition of the 4-(chloromethyl)thiazole to the cyanide solution can also minimize self-condensation reactions.
-
Workflow for Optimizing Synthesis and Minimizing Byproducts
Sources
Identification and removal of byproducts in 4-Thiazolylacetonitrile synthesis
Technical Support Center: 4-Thiazolylacetonitrile Synthesis
A Senior Application Scientist's Guide to Byproduct Identification and Removal
Welcome to the technical support center for 4-Thiazolylacetonitrile synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important chemical intermediate. The purity of 4-Thiazolylacetonitrile is paramount for its subsequent applications, particularly in pharmaceutical development, where even minor impurities can have significant impacts on downstream reactions, biological activity, and regulatory compliance.
This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind common synthetic challenges and provide robust, self-validating protocols to help you identify and eliminate unwanted byproducts, ensuring the integrity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis and purification of 4-Thiazolylacetonitrile.
Q1: My initial analysis (TLC, LC-MS) of the crude reaction mixture shows significant amounts of unreacted starting materials. What are the likely causes and how can I improve conversion?
A1: Low conversion is a common issue that can typically be traced back to reaction kinetics and reagent stoichiometry. The primary causes include:
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time insufficient. Many thiazole syntheses, such as the Hantzsch synthesis, require heat to overcome the activation energy for cyclization and dehydration steps.[1][2]
-
Stoichiometry Imbalance: An incorrect molar ratio of reactants is a frequent culprit. Ensure precise measurement of your starting materials. For instance, in a Hantzsch-type synthesis involving a thioamide and an α-haloketone (or its equivalent), a slight excess of the thioamide may be used to drive the reaction to completion, but a large excess can complicate purification.
-
Reagent Purity and Stability: The purity of your starting materials is critical. Degradation of the thioamide or the α-haloacetyl equivalent can lead to lower-than-expected active reagent concentrations. Verify the purity of your reagents before starting the reaction.
-
Mixing and Solubility: If the reaction is heterogeneous, inefficient stirring can lead to localized concentration gradients and poor reaction rates. Ensure the reaction medium adequately dissolves the reactants, or that stirring is vigorous enough for effective mass transfer.
Troubleshooting Steps:
-
Temperature & Time Study: Set up small-scale parallel reactions to screen a range of temperatures (e.g., in 10 °C increments) and monitor the reaction progress over time using TLC or LC-MS.
-
Reagent Titration: If possible, titrate or re-characterize your starting materials to confirm their purity and concentration.
-
Solvent Screening: The choice of solvent can dramatically impact reactant solubility and reaction rate. Polar protic solvents like ethanol or acetic acid are often effective for thiazole synthesis.[3]
Q2: My ¹H NMR spectrum has an unexpected set of signals, suggesting the formation of an isomer. How can I identify it and prevent its formation?
A2: Isomer formation is a significant challenge, particularly in syntheses involving multifunctional reagents. In the context of thiazole synthesis, regioisomers are a common byproduct class.
Plausible Isomeric Byproducts:
-
Regioisomers from N-Substituted Thioamides: If a substituted thioamide is used, condensation with an α-haloketone can lead to two different regioisomers.[4] For example, using an N-monosubstituted thiourea can yield both the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[5] The product distribution is often highly dependent on the pH of the reaction medium.[5]
-
Positional Isomers on the Thiazole Ring: Depending on the specific precursors for 4-Thiazolylacetonitrile, side reactions could lead to the formation of 2- or 5-substituted isomers if the starting materials are not appropriately selective.
Identification and Mitigation Strategy:
-
Structural Elucidation: Isolate the byproduct using preparative HPLC or careful column chromatography. The structure can then be definitively determined using 2D NMR techniques (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).
-
Reaction Condition Optimization:
-
pH Control: The formation of imino vs. amino thiazole isomers is highly pH-dependent. Neutral solvents typically favor the 2-amino form, while strongly acidic conditions can promote the formation of the 2-imino isomer.[4][5] Careful control of pH is therefore a critical parameter.
-
Protecting Groups: If a starting material has multiple reactive sites, the use of protecting groups can direct the reaction to the desired pathway, preventing the formation of isomers.
-
Q3: I'm struggling with a persistent impurity that co-elutes with my product during column chromatography. What are my options for removal?
A3: This is a classic purification challenge, often caused by a byproduct with very similar polarity and structural characteristics to the desired product.
Identification of the Co-eluting Impurity:
First, it is crucial to identify the impurity. Even if it cannot be fully separated on a large scale, obtaining an enriched fraction for analysis by LC-MS/MS and NMR is essential.[6][7] This will provide clues about its origin and inform the purification strategy. Common culprits include oxidation products (e.g., sulfoxides if using thioethers) or byproducts from minor reaction pathways.
Advanced Purification Strategies:
| Purification Method | Principle | Application Notes for 4-Thiazolylacetonitrile | Advantages | Disadvantages |
| Recrystallization | Difference in solubility between the product and impurity in a specific solvent system at varying temperatures. | Screen a wide range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent/anti-solvent pairs. Seeding with a pure crystal can be beneficial. | Scalable, cost-effective, can yield very high purity. | Product loss in the mother liquor; finding a suitable solvent can be time-consuming. |
| Preparative HPLC | Differential partitioning between a mobile and stationary phase under high pressure. | A reversed-phase C18 column with a methanol/water or acetonitrile/water gradient is a good starting point.[] | High resolution and purity achievable. | Expensive, low throughput, requires significant solvent usage. |
| Derivative Formation | Chemically modify the product or impurity to alter its physical properties (e.g., polarity, boiling point), enabling separation. The original compound is regenerated afterward. | If the impurity has a unique functional group (e.g., a primary amine), it could be selectively reacted to drastically change its polarity. | Can resolve very difficult separations. | Requires two additional reaction steps, which can lower the overall yield. |
| Trituration | Washing/suspending the solid crude material in a solvent in which the desired product is sparingly soluble, but the impurity is soluble. | Suspend the crude solid in a solvent like diethyl ether or hexane, stir, and then filter. The purified product remains as the solid. | Simple, fast, and good for removing highly soluble impurities. | Less effective for impurities with similar solubility to the product. |
Q4: My reaction turned dark brown/black, and the crude product is a complex mixture. What caused this decomposition?
A4: A dark, tarry reaction is indicative of significant decomposition or polymerization. This is often caused by excessive heat or incompatible chemical environments.
Potential Causes and Solutions:
-
Thermal Decomposition: Many organic molecules, especially those with multiple functional groups, are sensitive to high temperatures. The Hantzsch thiazole synthesis, while often requiring heat, can lead to decomposition if the temperature is too high or heating is prolonged.[1]
-
Oxidative Degradation: The sulfur atom in the thiazole ring can be susceptible to oxidation. If the reaction is sensitive to air, it should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Strongly Acidic or Basic Conditions: While pH control is important, extreme pH levels can catalyze decomposition pathways.
-
Solution: If a base or acid is required, use a milder reagent or add it slowly and control the temperature to manage any exotherms.
-
-
Unstable Intermediates: The reaction may proceed through an unstable intermediate that is prone to polymerization or side reactions.
-
Solution: Adjusting reaction conditions (e.g., lowering temperature, changing solvent) can sometimes stabilize reactive intermediates, allowing the desired reaction to proceed more cleanly.
-
Experimental Protocols & Workflows
Workflow for Impurity Identification
A systematic approach is key to efficiently identifying unknown byproducts.
Caption: Troubleshooting workflow for byproduct identification.
Protocol: Purification by Recrystallization
-
Solvent Screening: In small vials, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water) at room temperature and upon heating. A good single solvent will dissolve the product when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to your crude material. Heat the mixture to boiling (using a water bath or heating mantle) while stirring, adding just enough solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Purity Check: Analyze the purity of the recrystallized product and the mother liquor by TLC or HPLC to assess the effectiveness of the purification.
Reference Diagrams
General Purification Strategy
The following diagram outlines a general sequence for purifying the crude product from a typical organic synthesis.
Caption: A decision-based workflow for product purification.
References
-
Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. [Link]
-
ResearchGate. (2015). (PDF) Thiazole formation through a modified Gewald reaction. [Link]
-
PubMed. (2015). Thiazole Formation Through a Modified Gewald Reaction. [Link]
-
Semantic Scholar. (2015). Thiazole formation through a modified Gewald reaction. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 17, 2026, from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Bio-Ethanol, E-Learning Platform. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 17, 2026, from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved January 17, 2026, from [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
National Center for Biotechnology Information. (n.d.). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved January 17, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 17, 2026, from [Link]
-
The Organic Chemistry Tutor. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic... [Video]. YouTube. [Link]
-
ResearchGate. (2015). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride. Retrieved January 17, 2026, from [Link]
-
figshare. (2025). Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. [Link]
-
PubMed. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. [Link]
-
De Gruyter. (2017). Analytical methods for the determination of some selected 4-quinolone antibacterials. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
Preventing side reactions in the synthesis of 4-Thiazolylacetonitrile
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-Thiazolylacetonitrile. As a pivotal intermediate in the synthesis of various pharmaceutical agents, ensuring a high-yield and high-purity product is critical. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The guidance herein is based on established chemical principles and field-proven insights to help you navigate potential synthetic pitfalls.
Part 1: Troubleshooting Guide for Common Synthetic Routes
The synthesis of 4-Thiazolylacetonitrile is most commonly approached via the Hantzsch thiazole synthesis, with the Gewald reaction offering a viable alternative. This section is dedicated to troubleshooting issues specific to each of these pathways.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis for 4-Thiazolylacetonitrile typically involves the reaction of an α-haloketone, namely 4-chloro-3-oxobutanenitrile, with a thioamide (e.g., thioformamide). While robust, this reaction is not without its challenges.
Question: I am not observing any significant formation of 4-Thiazolylacetonitrile. What are the likely causes and how can I rectify this?
Answer: Low to no product yield in a Hantzsch synthesis can stem from several factors, primarily related to reagent stability, reaction conditions, and competing side reactions.
Probable Causes & Solutions:
-
Instability of 4-chloro-3-oxobutanenitrile: This β-ketonitrile is known to be unstable and can degrade over time or under improper storage conditions. It is also susceptible to polymerization.
-
Solution: It is highly recommended to use freshly prepared or purified 4-chloro-3-oxobutanenitrile for the reaction. If you suspect degradation, purification by distillation under reduced pressure may be necessary. Always store it in a cool, dark place.
-
-
Incorrect Reaction pH: The pH of the reaction medium is crucial. Conditions that are too acidic or too basic can lead to unwanted side reactions.
-
Solution: The Hantzsch synthesis is generally favored under neutral to slightly basic conditions. The use of a mild, non-nucleophilic base can be beneficial. Avoid strong acids or bases that can promote hydrolysis of the nitrile group or other side reactions.
-
-
Suboptimal Temperature: While heating is often required, excessive temperatures can promote the decomposition of starting materials and the formation of tars.
-
Solution: Start the reaction at a moderate temperature (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, a modest increase in temperature may be warranted. However, avoid aggressive heating.
-
-
Poor Quality Thioamide: Impurities in the thioamide can introduce competing nucleophiles and lead to a variety of byproducts.
-
Solution: Ensure the purity of your thioamide. If necessary, recrystallize or purify it before use.
-
Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.
Question: My final product is contaminated with a significant amount of 4-thiazolylacetamide. How can I prevent this side reaction?
Answer: The presence of the corresponding amide is a clear indication of nitrile group hydrolysis. This is a common side reaction when water is present under either acidic or basic conditions, which can be exacerbated by elevated temperatures.[1][2][3]
Probable Causes & Solutions:
-
Presence of Water: Even trace amounts of water in the reaction mixture can lead to hydrolysis of the nitrile.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic materials in a dry atmosphere (e.g., under nitrogen or argon).
-
-
Harsh pH Conditions: Both strong acids and bases can catalyze the hydrolysis of nitriles.[2][3]
-
Solution: Maintain a pH as close to neutral as possible. If a base is required, opt for a weaker, non-nucleophilic base. If the reaction generates acidic byproducts (e.g., HCl), a mild acid scavenger can be employed.
-
-
Prolonged Reaction Times at High Temperatures: Extended heating increases the likelihood of hydrolysis.
-
Solution: Monitor the reaction closely by TLC and aim to stop the reaction as soon as the starting materials are consumed. Avoid unnecessarily long reaction times.
-
Caption: Pathway of nitrile hydrolysis leading to amide impurity.
Gewald Reaction as an Alternative Route
The Gewald reaction offers an alternative pathway to substituted thiophenes and, with modification, to thiazoles. For 4-Thiazolylacetonitrile, a modified approach would be necessary.
Question: I am considering a modified Gewald reaction to synthesize 4-Thiazolylacetonitrile. What are the key considerations and potential challenges?
Answer: A modified Gewald reaction can indeed be a powerful tool for the synthesis of thiazoles from nitriles.[4][5][6] The key is to select starting materials that favor thiazole formation over the more traditional thiophene product.
Key Considerations & Potential Challenges:
-
Substrate Selection: The outcome of a Gewald-type reaction (thiophene vs. thiazole) is highly dependent on the substitution pattern of the nitrile precursor.[5] To favor thiazole formation, a precursor that can act as a C2 synthon for the thiazole ring is required.
-
Reaction Conditions: The choice of base and solvent is critical for the success of the Gewald reaction.
-
Typical Conditions: The reaction is often carried out in polar aprotic solvents like DMF or in alcohols, with an organic base such as triethylamine or morpholine.
-
Troubleshooting: If the reaction is not proceeding, a screen of different solvents and bases may be necessary. The solubility of elemental sulfur can also be a factor, and finely powdered sulfur is recommended for better dispersion.[7]
-
-
Work-up Procedure: The work-up for a Gewald reaction can sometimes be challenging due to the presence of elemental sulfur and other byproducts.
-
Solution: A common work-up involves filtration to remove excess sulfur, followed by extraction. In some cases, a charcoal treatment may be employed to remove colored impurities.[4]
-
Caption: Workflow and potential challenges in a modified Gewald synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-chloro-3-oxobutanenitrile?
Due to its instability, 4-chloro-3-oxobutanenitrile should be stored in a refrigerator, protected from light and moisture. For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) is advisable. It is best to use it as fresh as possible.
Q2: Can I use a different halogen in the α-haloketone precursor for the Hantzsch synthesis?
Yes, α-bromo or α-iodo ketones can also be used. The reactivity generally follows the order I > Br > Cl. While the chloro derivative is often used due to the accessibility of starting materials, the bromo analog may react under milder conditions.
Q3: Are there any "green" solvent alternatives for these syntheses?
Recent research has explored more environmentally friendly solvents for Hantzsch-type reactions, including water and glycerol.[8] These approaches often require a catalyst and may need optimization for the specific synthesis of 4-Thiazolylacetonitrile.
Q4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system that provides good separation between the starting materials and the product. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV-active.
Q5: What are the common purification techniques for 4-Thiazolylacetonitrile?
The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol). If significant impurities are present, column chromatography on silica gel is a reliable method for obtaining a high-purity product.
References
-
Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. [Link]
-
Thiazole formation through a modified Gewald reaction - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Gewald reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Thiazole Formation Through a Modified Gewald Reaction - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Glycerin as alternative solvent for the synthesis of Thiazoles. (2011). Records of Natural Products, 5(4), 286-292. [Link]
-
4-Chloro-3-oxobutanenitrile | C4H4ClNO - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Advances, 15(1), 1-20. [Link]
-
5 Nitrile Hydrolysis Steps - Berkeley Learning Hub. (2025). Retrieved January 18, 2026, from [Link]
-
Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives? (2015). ResearchGate. [Link]
-
Hydrolysis of nitriles. (n.d.). Retrieved January 18, 2026, from [Link]
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Retrieved January 18, 2026, from [Link]
-
21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved January 18, 2026, from [Link]
-
Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents. (2023). ACS Sustainable Chemistry & Engineering, 11(45), 16368–16379. [Link]
-
Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
-
A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica, 3(6), 268-274. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
-
Structure, Mechanism and Reactivity of Hantzsch Esters. (2004). Macmillan Group Meeting. [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. (2011). International Journal of Pharmaceutical Sciences and Research, 2(7), 1636-1651. [Link]
-
Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. (2012). European Journal of Medicinal Chemistry, 49, 286-293. [Link]
-
Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters. (2018). ChemistrySelect, 3(32), 9239-9243. [Link]
-
Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. (2011). Applied Biochemistry and Biotechnology, 165(5-6), 1254-1265. [Link]
-
Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (2008). Journal of Combinatorial Chemistry, 10(5), 701-704. [Link]
Sources
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole formation through a modified Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. scilit.com [scilit.com]
Stability issues and degradation pathways of 4-Thiazolylacetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Thiazolylacetonitrile. This guide is designed to provide in-depth, practical advice on the stability challenges and degradation pathways associated with this important chemical intermediate. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and field-tested protocols necessary to ensure the integrity of your experiments and the quality of your results.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your work with 4-Thiazolylacetonitrile. The format is designed to help you quickly identify the problem, understand the underlying cause, and implement a robust solution.
Q1: I'm observing unexpected peaks in my HPLC/LC-MS analysis, and the peak for the parent compound is smaller than expected. What's happening?
Probable Cause: This is a classic sign of compound degradation. 4-Thiazolylacetonitrile is susceptible to several degradation pathways, with hydrolysis of the nitrile group being the most common culprit in aqueous or protic solvents.[1][2] The thiazole ring itself can also undergo degradation, particularly through oxidation or photolysis.[3][4]
Step-by-Step Troubleshooting Protocol:
-
Review Solvent and Sample Preparation:
-
Check pH: The hydrolysis of the nitrile group is catalyzed by both acid and base.[2][5] If your mobile phase, solvent, or sample matrix is not neutral, you are likely promoting hydrolysis to 4-thiazolylacetamide and subsequently to 4-thiazolylacetic acid.
-
Solvent Age: Use freshly prepared solvents. Acetonitrile, a common solvent, should be of high purity and stored properly, as contaminants can initiate degradation.[6][7]
-
Water Content: Minimize the presence of water in your non-aqueous samples and solvents unless it is a controlled part of the experiment.
-
-
Control Environmental Factors:
-
Light Exposure: Thiazole rings can be sensitive to UV light, leading to photodegradation.[3][8] Always prepare samples in amber vials and minimize exposure of the stock material and solutions to direct light.
-
Temperature: Prepare samples at room temperature or below. Avoid heating solutions unless required by the protocol, as thermal degradation can occur.[3]
-
-
Confirm Degradant Identity:
-
Forced Degradation Study: To proactively identify potential degradants, perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate the likely degradation products.[9][10] This will provide you with reference chromatograms to identify the unknown peaks in your primary analysis.
-
Mass Spectrometry (MS): Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. The expected mass increase for hydrolysis to the amide is +18 Da (H₂O), and to the carboxylic acid is +36 Da (2 H₂O) minus 17 Da (NH₃), resulting in a net +19 Da change from the amide.
-
Q2: My solid 4-Thiazolylacetonitrile has developed a yellow or brownish tint over time. Is it still usable?
Probable Cause: Discoloration of the solid material is often an indicator of oxidative degradation or the formation of polymeric impurities. The thiazole ring and the acetonitrile functional group can be susceptible to slow oxidation upon prolonged exposure to air. Photodegradation can also contribute to color changes.[3][8]
Step-by-Step Troubleshooting Protocol:
-
Assess Purity:
-
Before use, re-analyze the material's purity using a validated method (e.g., HPLC, qNMR). A significant decrease in the main peak area or the appearance of multiple new peaks indicates substantial degradation.
-
If purity has dropped below your experimental threshold, it is recommended to use a fresh, high-purity batch. Using degraded material can lead to inconsistent results and the introduction of unknown variables into your experiments.
-
-
Implement Strict Storage Protocols:
-
Atmosphere: Store the solid compound under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Temperature: Store at recommended low temperatures (e.g., 2-8°C), as heat can accelerate degradation.[11]
-
Light: Always store the container in a dark location.
-
Moisture: Use a desiccator or ensure the container is tightly sealed to protect from atmospheric moisture, which can lead to hydrolysis.
-
-
Workflow for Handling Sensitive Reagents:
-
The workflow below outlines best practices for handling air- and light-sensitive compounds like 4-Thiazolylacetonitrile.
-
Caption: Recommended workflow for handling 4-Thiazolylacetonitrile.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-Thiazolylacetonitrile?
The molecule has two primary points of reactivity: the nitrile group and the thiazole ring.
-
Hydrolysis of the Nitrile Group: This is a major degradation pathway in the presence of water, and it is catalyzed by both acids and bases.[2][12]
-
Step 1 (Amide Formation): The nitrile (R-C≡N) hydrolyzes to a primary amide, 4-thiazolylacetamide (R-CONH₂).
-
Step 2 (Carboxylic Acid Formation): Under more vigorous conditions (e.g., higher temperature, stronger acid/base), the amide is further hydrolyzed to a carboxylic acid, 4-thiazolylacetic acid (R-COOH), and ammonia/ammonium salt.[1][13]
-
-
Photodegradation of the Thiazole Ring: Thiazole rings, particularly those with substituents, can undergo degradation when exposed to light, especially UV radiation.[3] The mechanism can be complex, but a common pathway involves reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges and can ultimately cleave the ring.[8]
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, altering the electronic properties and stability of the molecule. Advanced oxidation processes involving hydroxyl radicals can lead to more extensive fragmentation.[4][14]
-
Thermal Degradation: High temperatures can induce fragmentation of the molecule, potentially leading to the cleavage of the thiazole ring or reactions involving the nitrile group.[3]
Caption: Major degradation pathways of 4-Thiazolylacetonitrile.
Q2: What are the optimal storage and handling conditions for 4-Thiazolylacetonitrile?
To maintain the integrity and purity of the compound, adhering to strict storage and handling protocols is essential. The following table summarizes the recommended conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential thermal degradation and other decomposition reactions.[11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents slow oxidation of the thiazole ring and other sensitive parts of the molecule. |
| Light | Amber, light-proof container | Protects against photodegradation, a known pathway for thiazole-containing compounds.[3][8] |
| Moisture | Tightly sealed container, store in a desiccator | Prevents hydrolysis of the nitrile group, which is a primary degradation pathway.[2] |
| pH (in solution) | Neutral (pH ~7) | Minimizes acid- and base-catalyzed hydrolysis of the nitrile group. |
Q3: Which analytical techniques are best for monitoring the stability of 4-Thiazolylacetonitrile and detecting its degradants?
A multi-technique approach is often best for comprehensive stability analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse technique for stability studies. A well-developed, stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of purity and degradation over time.[9][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying unknown degradation products. By providing mass information, LC-MS helps in the structural elucidation of degradants formed during stability or forced degradation studies.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structure of the parent compound and can be invaluable for definitively characterizing isolated degradation products. Quantitative NMR (qNMR) can also be used as a primary method for purity assessment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in key functional groups. For example, the disappearance of the characteristic nitrile peak (~2250 cm⁻¹) and the appearance of amide or carboxyl peaks would indicate hydrolysis.[15]
Part 3: Experimental Protocol
Protocol: Forced Degradation Study for 4-Thiazolylacetonitrile
This protocol outlines a standard procedure to investigate the stability of 4-Thiazolylacetonitrile under various stress conditions, as recommended by ICH guidelines.[17]
Objective: To identify likely degradation products and establish the degradation pathways.
Materials:
-
4-Thiazolylacetonitrile
-
HPLC-grade Acetonitrile and Water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with PDA/DAD or MS detector
-
pH meter, calibrated thermometers
-
Photostability chamber, oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 4-Thiazolylacetonitrile at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1 M HCl.
-
Keep one sample at room temperature for 24 hours and heat another at 60°C for 8 hours.
-
Before injection, neutralize the sample with an equivalent amount of 1 M NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1 M NaOH.
-
Keep one sample at room temperature for 8 hours.
-
Before injection, neutralize the sample with an equivalent amount of 1 M HCl.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 30% H₂O₂.
-
Keep the sample at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Transfer the solid compound to a vial and place it in an oven at 105°C for 24 hours.[10]
-
Also, expose 2 mL of the stock solution to heat at 60°C for 24 hours in a sealed vial.
-
-
Photolytic Degradation:
-
Expose 2 mL of the stock solution and a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC-UV/MS method.
-
Compare the chromatograms to identify and quantify the degradation products formed under each condition.
-
References
- Technical Support Center: Degradation Pathways for Thiazole-Based Compounds - Benchchem.
- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed.
- Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC.
- (PDF) Degradation of Thiabendazole and Its Transformation Products by Two Photo-Assisted Iron-Based Processes in a Raceway Pond Reactor - ResearchGate.
- Nitrile RC≡N Triple Bond Cleavage by a Dicopper Nitrite Complex with N2 Elimination and Formation of RCO2– Carboxylate Ligands | Journal of the American Chemical Society.
- Proposed degradation pathways of the drug under different hydrolytic conditions.
- Nitrile - Wikipedia.
- Hydrolysis of Nitriles - Organic Chemistry Tutor.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- TETRAZOLE, 3 TO 4 WT. % SOLUTION IN ACETONITRILE MSDS CAS-No. - Loba Chemie.
- Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution - PubMed.
- Degradation Profiling by RP- HPLC: A Review - IJPPR.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube.
- Identification of Major Degradation Products of Ketoconazole - PMC - NIH.
- Hydrolysis of Nitriles - YouTube.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH.
- Acid-catalyzed nitrile hydrolysis - YouTube.
- Exploring the Kinetics of Acid-Base Reactions: Fundamental Principles to Practical Applications - Longdom Publishing.
- Safety Data Sheet: Acetonitrile - Carl ROTH.
- Guide to Control and Monitoring of Storage and Transportation Temperature Conditions for Medicinal Products and Active Substance - HPRA.
Sources
- 1. Nitrile - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. lobachemie.com [lobachemie.com]
- 7. carlroth.com [carlroth.com]
- 8. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.hpra.ie [assets.hpra.ie]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijmr.net.in [ijmr.net.in]
- 16. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Thiazolylacetonitrile
Welcome to the technical support guide for improving the purity of crude 4-Thiazolylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity material essential for downstream applications. This guide provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format.
Section 1: Understanding Your Crude Material
Effective purification begins with a thorough understanding of the impurity profile. The choice of purification strategy is dictated by the nature of the impurities present.
Q1: What are the most common impurities in my crude 4-Thiazolylacetonitrile, and how can I identify them?
A1: The impurities in your crude product are almost always a direct consequence of the synthetic route employed and the subsequent work-up conditions. For a typical synthesis involving the reaction of a 4-(halomethyl)thiazole with a cyanide salt, the impurity profile can be broken down as follows:
-
Unreacted Starting Materials: Residual 4-(chloromethyl)thiazole or 4-(bromomethyl)thiazole.
-
Side-Products: Formation of dimers or oligomers through self-reaction of the starting materials.
-
Degradation Products: The most common degradation product is 4-thiazolylacetic acid, formed by the hydrolysis of the nitrile functional group. This hydrolysis can be catalyzed by acidic or basic conditions, especially at elevated temperatures during reaction or work-up.[1][2][3]
-
Residual Solvents: Solvents used in the reaction or extraction (e.g., DMF, DMSO, Ethyl Acetate).
A summary of these impurities and their typical analytical signatures is presented below.
| Impurity Type | Common Examples | Typical Analytical Method for Detection | Key Signature |
| Starting Material | 4-(chloromethyl)thiazole | GC-MS, LC-MS | Distinct mass peak and retention time. |
| Side-Product | Dimeric species | LC-MS, NMR | Higher molecular weight peaks in MS; complex aromatic signals in NMR. |
| Degradation Product | 4-thiazolylacetic acid | HPLC, IR, NMR | Carboxylic acid peak in IR (~1700 cm⁻¹); disappearance of nitrile peak (~2250 cm⁻¹); shift in NMR signals. |
| Residual Solvent | DMF, Ethyl Acetate, etc. | ¹H NMR, GC | Characteristic solvent peaks in the NMR spectrum. |
Expert Insight: Before attempting any purification, it is crucial to obtain a ¹H NMR and a screening HPLC or LC-MS of your crude material. This initial analysis provides a semi-quantitative overview of the impurity profile and is the most critical step in designing an effective purification strategy.
Visualizing Impurity Origins
The following diagram illustrates the points at which different impurities can be introduced during a typical synthesis.
Caption: Origin of impurities in 4-Thiazolylacetonitrile synthesis.
Section 2: Troubleshooting Recrystallization
Recrystallization is often the most efficient and scalable method for purifying solid compounds like 4-Thiazolylacetonitrile. However, success is highly dependent on solvent selection and technique.
Q2: I'm struggling to find a suitable solvent for recrystallization. How do I systematically choose one?
A2: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at its boiling point. The impurities, conversely, should either be insoluble at high temperatures or remain soluble at low temperatures.
Systematic Approach to Solvent Screening:
-
Initial Polarity Assessment: 4-Thiazolylacetonitrile is a moderately polar molecule. Start with solvents of intermediate polarity like isopropanol (IPA), ethyl acetate (EtOAc), or acetonitrile.[4]
-
Small-Scale "Test Tube" Trials:
-
Place ~20-30 mg of crude material in a small test tube.
-
Add a solvent dropwise at room temperature. If it dissolves easily, the solvent is too good; discard it.
-
If it is poorly soluble, heat the mixture to boiling. If it dissolves, this is a promising candidate.
-
Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.
-
-
Binary Solvent Systems: If no single solvent works, use a binary (two-solvent) system.[5][6] This involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble. The pair must be miscible.
-
Dissolve the crude material in a minimal amount of the hot "solvent".
-
Add the "anti-solvent" dropwise to the hot solution until persistent turbidity (cloudiness) appears.
-
Add a few more drops of the hot "solvent" to redissolve the precipitate and achieve a clear solution.
-
Allow to cool slowly.
-
Recommended Solvent Systems for Screening:
| Solvent System | Type | Rationale & Common Impurities Removed |
| Isopropanol (IPA) / Water | Binary | Good for removing more polar impurities (like 4-thiazolylacetic acid) which remain in the aqueous mother liquor. |
| Ethyl Acetate / Heptane | Binary | Excellent for removing non-polar impurities (like dimers) which are more soluble in heptane. |
| Toluene | Single | Effective for moderately polar compounds. Cooling from hot toluene often yields high-quality crystals. |
| Acetonitrile | Single | A polar aprotic solvent that can be effective, especially if alcohol-based systems fail.[6] |
Q3: My product is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A3: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid phase instead of a solid crystal lattice.
Causality and Troubleshooting Steps:
-
Cause 1: Solution is too concentrated. The supersaturation point is reached too quickly and at too high a temperature.
-
Solution: Add more hot solvent to the oiled-out mixture to redissolve it completely. Then, allow it to cool much more slowly. Insulating the flask can promote slow cooling and proper crystal nucleation.
-
-
Cause 2: Significant level of impurities. Impurities can depress the melting point of the mixture and interfere with crystal lattice formation.
-
Solution: Attempt a preliminary purification first. A quick filtration through a short plug of silica gel can remove baseline impurities and may enable successful recrystallization.[7]
-
-
Cause 3: Large polarity difference between binary solvents. Adding a non-polar anti-solvent too quickly to a polar solution can cause a rapid "crash out" of the product as an oil.
-
Solution: Add the anti-solvent more slowly and at the boiling point of the mixture. Vigorous stirring can also help. Alternatively, choose a solvent pair with a more similar polarity.
-
Visualizing the Recrystallization Workflow
This diagram outlines a logical workflow for troubleshooting common recrystallization issues.
Sources
Challenges in the N-alkylation of the thiazole ring in 4-Thiazolylacetonitrile
Welcome to the technical support center for the N-alkylation of the thiazole ring in 4-Thiazolylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction: The Chemistry of the Challenge
The N-alkylation of a thiazole ring transforms the neutral heterocycle into a positively charged thiazolium salt. This reaction is a fundamental step in the synthesis of various biologically active molecules and N-heterocyclic carbene (NHC) precursors.[1] However, the N-alkylation of 4-thiazolylacetonitrile presents a unique set of challenges primarily due to the electronic properties of the starting material.
The cyanomethyl group (-CH₂CN) at the C4 position is a potent electron-withdrawing group. This group significantly reduces the electron density of the thiazole ring, thereby decreasing the nucleophilicity of the ring nitrogen (N3). This deactivation makes the N-alkylation reaction more challenging compared to thiazoles bearing electron-donating or less electron-withdrawing substituents. Consequently, researchers often face issues such as low reaction yields, slow reaction rates, and the need for more forcing reaction conditions.
This guide will address these specific challenges in a practical, question-and-answer format to assist you in optimizing your experimental outcomes.
Troubleshooting Guide
This section is designed to address specific problems you may encounter during the N-alkylation of 4-thiazolylacetonitrile.
Problem 1: Low or No Conversion to the N-Alkylated Product
Q: I am not observing any significant formation of my desired N-alkylated thiazolium salt, or the yield is consistently low. What are the likely causes and how can I improve the conversion?
A: Low conversion is the most common issue in the N-alkylation of this electron-deficient substrate. The primary reason is the reduced nucleophilicity of the thiazole nitrogen. Here’s a systematic approach to troubleshoot this problem:
1. Re-evaluate Your Reaction Conditions:
-
Temperature: Due to the deactivated nature of the starting material, reactions at room temperature are often sluggish. A gradual increase in temperature is typically required. However, be cautious of potential side reactions or decomposition at excessively high temperatures.
-
Reaction Time: This reaction may require significantly longer reaction times than the N-alkylation of more electron-rich thiazoles. Monitor your reaction progress over an extended period (e.g., 24-72 hours) using a suitable analytical technique like TLC, LC-MS, or ¹H NMR.
-
Solvent Choice: The choice of solvent can dramatically influence the reaction rate. Polar aprotic solvents are generally preferred for Sɴ2 reactions.
Solvent Rationale Potential Issues Acetonitrile (MeCN) Good balance of polarity to dissolve the starting material and promote the Sɴ2 reaction. May not be sufficient for highly unreactive alkylating agents. N,N-Dimethylformamide (DMF) Higher boiling point allows for higher reaction temperatures. Excellent at solvating salts. Can be difficult to remove during workup. Potential for decomposition at high temperatures. Dimethyl Sulfoxide (DMSO) High boiling point and very polar. Can accelerate slow Sɴ2 reactions. Very difficult to remove. Can complicate product isolation. Toluene or Dichloromethane (DCM) Less polar options. May be suitable for specific alkylating agents but generally less effective for this reaction. May lead to poor solubility of the starting material or the resulting salt.
2. Assess the Alkylating Agent:
-
Reactivity: The reactivity of the alkylating agent is critical. The general order of reactivity for alkyl halides is I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
Steric Hindrance: Less sterically hindered alkylating agents will react faster. For example, methyl iodide is significantly more reactive than isopropyl iodide.
3. The Role of a Base (and When to Avoid It):
For the direct quaternization of a neutral thiazole to a thiazolium salt, a base is generally not required. The reaction is a direct displacement of the leaving group on the alkylating agent by the thiazole nitrogen.
However, if you are starting with a thiazole precursor that can exist in a tautomeric form or if there's a possibility of deprotonation of the acidic methylene protons of the cyanomethyl group, the presence of a base could lead to unwanted side reactions.
.dot digraph "Troubleshooting_Low_Conversion" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} .dot Caption: Troubleshooting workflow for low conversion.
Problem 2: Formation of Multiple Products or Impurities
Q: My reaction mixture shows multiple spots on TLC, or my NMR spectrum indicates the presence of significant impurities. What are the possible side reactions?
A: The presence of the cyanomethyl group and the thiazole ring opens up possibilities for side reactions, especially under forcing conditions.
1. C-Alkylation at the Methylene Bridge:
The protons on the carbon between the thiazole ring and the nitrile group are acidic and can be deprotonated, especially in the presence of a base, to form a carbanion. This carbanion can then be alkylated, leading to a dialkylated product at the methylene position.
-
Solution: Avoid the use of a base. If a base is necessary for a specific reason, use a very weak, non-nucleophilic base and carefully control the stoichiometry.
2. Ring Opening:
Thiazolium salts can be susceptible to ring-opening reactions, particularly in the presence of strong nucleophiles or bases.
-
Solution: Ensure your reaction and workup conditions are not strongly basic.
3. Decomposition:
At elevated temperatures, the starting material or the product may decompose.
-
Solution: Monitor the reaction for the appearance of colored byproducts, which can indicate decomposition. If decomposition is suspected, try running the reaction at a lower temperature for a longer time.
Problem 3: Difficulty in Product Isolation and Purification
Q: My product appears to be formed, but I am struggling to isolate it as a pure solid. It seems to be very polar and/or an oil.
A: N-alkylated thiazolium salts are ionic compounds and are often highly polar, which can make them challenging to purify by standard column chromatography on silica gel.
1. Precipitation and Washing:
-
If your product is a solid, a simple and effective purification method is to precipitate it from the reaction mixture and wash it with a suitable solvent.
-
After concentrating the reaction mixture, try triturating the residue with a non-polar solvent like diethyl ether, hexane, or ethyl acetate to induce precipitation of the salt. The impurities may remain dissolved in the solvent.
2. Recrystallization:
-
If a crude solid can be obtained, recrystallization is an excellent purification method. A common solvent system is a polar solvent in which the salt is soluble at high temperatures (e.g., ethanol, isopropanol, or acetonitrile) and a non-polar solvent in which it is insoluble (e.g., diethyl ether or ethyl acetate).
3. Salt Metathesis (Anion Exchange):
-
If the initial product is an oil or is difficult to crystallize (e.g., as the iodide or bromide salt), you can perform a salt metathesis to exchange the anion for one that promotes crystallization, such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).[1]
-
Protocol: Dissolve the crude thiazolium salt in a minimal amount of a suitable solvent (e.g., water or methanol). Add a solution of a salt containing the desired counterion (e.g., sodium tetrafluoroborate or potassium hexafluorophosphate). The less soluble salt will often precipitate out.
.dot digraph "Purification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} .dot Caption: Decision workflow for product purification.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the N-methylation of 4-thiazolylacetonitrile with methyl iodide?
A1: A reliable starting point would be to dissolve 4-thiazolylacetonitrile in a 3-5 fold excess of methyl iodide, either neat or in a minimal amount of acetonitrile. The reaction mixture should be stirred in a sealed vessel at a temperature ranging from 40-80 °C. The progress should be monitored by ¹H NMR or LC-MS over 24-48 hours.
Q2: How will I know if the N-alkylation has occurred by looking at the ¹H NMR spectrum?
A2: You should observe several key changes in the ¹H NMR spectrum upon successful N-alkylation:
-
Downfield Shift of Thiazole Protons: The protons on the thiazole ring (at the C2 and C5 positions) will experience a significant downfield shift due to the positive charge on the ring. The proton at C2 is typically the most deshielded.
-
Appearance of N-Alkyl Protons: A new signal corresponding to the protons of the newly introduced alkyl group will appear. For a methyl group, this will be a singlet, typically in the range of 3.5-4.5 ppm.
-
Integration: The integration of the thiazole ring protons, the methylene protons, and the new N-alkyl protons should match the expected stoichiometry.
Q3: Can I use a base like potassium carbonate to speed up the reaction?
A3: It is generally not recommended to use a base for this reaction. As mentioned in the troubleshooting guide, the methylene protons of the cyanomethyl group are acidic and can be deprotonated by a base, leading to potential C-alkylation side products.
Q4: Is it possible to perform this reaction under microwave irradiation?
A4: Yes, microwave-assisted synthesis can be an effective way to accelerate this reaction. The use of a sealed microwave vessel allows for rapid heating to temperatures above the boiling point of the solvent, which can significantly reduce the reaction time. Start with short irradiation times (e.g., 10-30 minutes) at a moderate temperature (e.g., 100-120 °C) and monitor the reaction progress carefully to avoid decomposition.
Experimental Protocols
Protocol 1: General Procedure for N-Methylation of 4-Thiazolylacetonitrile
This protocol provides a general method for the N-methylation using methyl iodide.
Materials:
-
4-Thiazolylacetonitrile
-
Methyl iodide (CH₃I)
-
Acetonitrile (MeCN), anhydrous
-
Diethyl ether (Et₂O)
-
Round-bottom flask or sealed tube
-
Stir bar
-
Heating mantle or oil bath with temperature control
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask or a pressure-rated sealed tube equipped with a stir bar, add 4-thiazolylacetonitrile (1.0 eq).
-
Reagent Addition: Add anhydrous acetonitrile (to make a 0.5-1.0 M solution) followed by methyl iodide (3.0-5.0 eq).
-
Reaction: Seal the vessel and heat the mixture with stirring at 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC (if applicable) or by taking small aliquots for ¹H NMR or LC-MS analysis at regular intervals (e.g., every 12 hours). The reaction may take 24-72 hours to reach completion.
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methyl iodide.
-
To the resulting residue, add diethyl ether and stir vigorously or sonicate to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, washing with several portions of cold diethyl ether.
-
Dry the solid under high vacuum to afford the desired N-methyl-4-(cyanomethyl)thiazolium iodide.
-
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 1g scale) |
| 4-Thiazolylacetonitrile | 1.0 | 124.16 | 1.0 g |
| Methyl Iodide | 3.0 | 141.94 | 3.43 g (1.51 mL) |
| Acetonitrile | - | 41.05 | 8-16 mL |
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
-
Ji, T., Garapati, V. K. R., & Gravel, M. (2015). A purification-free method for the synthesis of thiazolium salts using P2S5-Py2 complex or P4S10. Canadian Journal of Chemistry, 93(10), 1084-1089. [Link]
-
Undheim, K., & Eidem, A. (1970). N-Quaternary Compounds. Part XVI. 4-Carboxythiazolinium Derivatives. Acta Chemica Scandinavica, 24, 3129-3135. [Link]
Sources
Validation & Comparative
The Analyst's Compass: A Comparative Guide to High-Resolution Mass Spectrometry for the Characterization of 4-Thiazolylacetonitrile
For researchers, medicinal chemists, and drug development professionals, the precise and unambiguous characterization of novel chemical entities is paramount. 4-Thiazolylacetonitrile, a key building block in the synthesis of various pharmacologically active compounds, presents a unique analytical challenge due to its polarity and the presence of both a thiazole ring and a nitrile group.[1][2][3] This guide provides an in-depth, comparative analysis of leading high-resolution mass spectrometry (HRMS) platforms for the definitive structural elucidation and quantification of this important synthetic intermediate. We will navigate the causal relationships behind experimental choices, ensuring a self-validating analytical approach.
The Analytical Imperative: Why High Resolution Matters for 4-Thiazolylacetonitrile
Standard nominal mass spectrometry can provide the molecular weight of a compound, but it often falls short in providing the unequivocal elemental composition required for the confident identification of a novel or unknown substance. High-resolution mass spectrometry, with its ability to measure mass-to-charge ratios (m/z) to several decimal places, provides the mass accuracy necessary to calculate a unique elemental formula.[4][5] This is particularly crucial in drug development, where even minute structural differences can have profound impacts on efficacy and safety.
A Tale of Three Analyzers: Orbitrap vs. Time-of-Flight (TOF) vs. Fourier Transform Ion Cyclotron Resonance (FT-ICR)
The choice of HRMS platform significantly influences the quality and depth of analytical data. Here, we compare three of the most prevalent technologies for small molecule analysis: Orbitrap, TOF, and FT-ICR.[6][7][8]
| Feature | Orbitrap | Time-of-Flight (TOF) | FT-ICR |
| Resolving Power | Up to 240,000 | Up to 60,000 | > 1,000,000 |
| Mass Accuracy | < 1-3 ppm | < 5 ppm | < 1 ppm |
| Scan Speed | Slower | Faster | Slowest |
| Cost & Complexity | Moderate | Lower | Highest |
| Typical Application | Broad applicability, metabolomics, proteomics | Screening, high-throughput analysis | Complex mixture analysis, petroleomics |
Expert Insight: For the routine analysis of a known compound like 4-Thiazolylacetonitrile, an Orbitrap or a high-end TOF instrument provides an excellent balance of high resolution, mass accuracy, and throughput.[9][10] The ultra-high resolution of FT-ICR, while impressive, is often unnecessary for a molecule of this complexity and comes with significant cost and operational overhead.[8][11]
The Gateway to Analysis: Choosing the Right Ionization Technique
The ionization source is the critical interface between the liquid chromatography system and the mass spectrometer. The choice of ionization technique is dictated by the analyte's polarity and thermal stability.[12] For 4-Thiazolylacetonitrile, a polar molecule, we compare three common atmospheric pressure ionization (API) techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI).[13][14][15]
| Ionization Technique | Principle | Best Suited For | Suitability for 4-Thiazolylacetonitrile |
| Electrospray Ionization (ESI) | Ionization from charged droplets | Polar, ionizable molecules | Excellent . The polar nature of the thiazole and nitrile groups makes it readily amenable to protonation in positive ion mode.[12] |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase chemical ionization | Less polar, thermally stable molecules | Good . While ESI is preferred, APCI can be a viable alternative, particularly if matrix effects are a concern with ESI.[12][14] |
| Atmospheric Pressure Photoionization (APPI) | Ionization by photons | Nonpolar and aromatic compounds | Limited . APPI is generally less efficient for highly polar compounds and would not be the first choice for this analyte.[12][16] |
Causality in Experimental Choice: ESI is the superior choice for 4-Thiazolylacetonitrile due to its ability to generate protonated molecular ions [M+H]⁺ with high efficiency and minimal fragmentation, a process well-suited to the molecule's inherent polarity.
Experimental Workflow: A Self-Validating Protocol
The following protocol outlines a robust and self-validating workflow for the LC-HRMS analysis of 4-Thiazolylacetonitrile.
Caption: A typical LC-HRMS workflow for the analysis of 4-Thiazolylacetonitrile.
Detailed Protocol:
-
Sample Preparation: Dissolve the 4-Thiazolylacetonitrile standard in the initial mobile phase composition to a concentration of 1 µg/mL.
-
Liquid Chromatography:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column is recommended for retaining this polar analyte.[6][7][8][9]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient from high organic to increasing aqueous is employed in HILIC.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Gas Temperatures: Optimized for the specific instrument.
-
Data Acquisition:
-
Full Scan (MS1): m/z range 50-500 with a resolution of at least 60,000.
-
Tandem MS (MS/MS): Data-dependent acquisition of the top 3-5 most intense ions from the full scan, with collision-induced dissociation (CID) to induce fragmentation.
-
-
Deciphering the Fragments: Predicted High-Resolution Mass Spectrum of 4-Thiazolylacetonitrile
In the absence of a publicly available experimental spectrum, we can predict the fragmentation pattern of 4-Thiazolylacetonitrile based on established fragmentation rules for thiazole and nitrile-containing compounds.[2][14][17] The protonated molecule [C₅H₄N₂S+H]⁺ has a calculated monoisotopic mass of 125.0224.
Caption: Predicted fragmentation pathway of protonated 4-Thiazolylacetonitrile.
Predicted High-Resolution MS/MS Data:
| Predicted m/z | Calculated Formula | Mass Error (ppm) | Proposed Fragment |
| 125.0224 | C₅H₅N₂S⁺ | 0 | [M+H]⁺ |
| 98.0119 | C₄H₄NS⁺ | < 2 | [M+H - HCN]⁺ |
| 85.0034 | C₃H₃NS⁺ | < 2 | [M+H - CH₂CN]⁺ |
| 58.0061 | C₂H₂S⁺ | < 2 | Thiazole ring fragment |
Trustworthiness through Self-Validation: The high mass accuracy of the measurements allows for the confident assignment of elemental compositions to both the parent ion and its fragments. The observed neutral losses (e.g., HCN, CH₂CN) are chemically plausible and consistent with the fragmentation of similar structures.[4][17]
Conclusion: A Multi-faceted Approach to Definitive Characterization
The robust analysis of 4-Thiazolylacetonitrile is best achieved through the synergistic use of liquid chromatography and high-resolution mass spectrometry. An LC-HRMS system equipped with an ESI source and either an Orbitrap or a high-resolution TOF analyzer provides the necessary sensitivity, selectivity, and mass accuracy for unambiguous identification and quantification. By understanding the interplay between the analyte's properties and the instrumental parameters, researchers can develop self-validating methods that ensure the highest level of scientific integrity in their drug discovery and development endeavors.
References
-
Biocompare. (2017, June 8). Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare. [Link]
-
ResearchGate. (2025, August 6). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? ResearchGate. [Link]
-
MDPI. (n.d.). Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. MDPI. [Link]
-
Metabolomics Blog. (2021, June 26). Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. [Link]
-
MDPI. (2020, October 14). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. MDPI. [Link]
-
PubMed. (2011, April). Comparison of APPI, APCI and ESI for the LC-MS/MS Analysis of Bezafibrate, Cyclophosphamide, Enalapril, Methotrexate and Orlistat in Municipal Wastewater. PubMed. [Link]
-
Shimadzu. (n.d.). Interfaces for LC-MS. Shimadzu. [Link]
-
ASMS. (n.d.). LC/MS: The Techniques of Electrospray, APCI and APPI. ASMS. [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
CUNY Academic Works. (2021, September 1). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus ESI. CUNY Academic Works. [Link]
-
ACS Publications. (n.d.). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Publications. [Link]
-
ResearchGate. (2020, May 31). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. ResearchGate. [Link]
-
University of Rostock. (n.d.). High resolution mass spectrometry. University of Rostock. [Link]
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Taylor & Francis eBooks. (2018). High-Resolution Mass Spectrometry (Tandem Mass Spectrometry). Taylor & Francis. [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]
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ResearchGate. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. ResearchGate. [Link]
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PubMed. (n.d.). Mass spectral fragmentation reactions of a therapeutic 4-azasteroid and related compounds. PubMed. [Link]
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NIH. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. NIH. [Link]
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NIH. (n.d.). Ultrahigh resolution mass spectrometry. NIH. [Link]
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NIH. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. NIH. [Link]
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Journal of Medical Science. (2020, March 31). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science. [Link]
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ResearchGate. (2020, June 26). Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. ResearchGate. [Link]
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University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. University of Calgary. [Link]
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ResearchGate. (n.d.). Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). Test compounds were diluted in acetonitrile and analyzed by GC/MS as described under Materials and Methods. ResearchGate. [Link]
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ResearchGate. (2020, January 31). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. ResearchGate. [Link]
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A Comparative Analysis of 4-Thiazolylacetonitrile and 2-Thiazolylacetonitrile in Synthetic Chemistry
In the landscape of heterocyclic chemistry, thiazole derivatives stand as privileged scaffolds, integral to the development of numerous pharmaceuticals and functional materials. Among the vast array of thiazole-based building blocks, 2-Thiazolylacetonitrile and its 4-isomer, 4-Thiazolylacetonitrile, are of particular interest to medicinal chemists and process development scientists. Their utility stems from the dual reactivity of the thiazole ring and the activated methylene group of the acetonitrile substituent. While structurally similar, the positional difference of the acetonitrile group profoundly influences their electronic properties and, consequently, their reactivity in key synthetic transformations. This guide provides a comprehensive comparative study of these two isomers, supported by experimental data and mechanistic insights to inform rational choices in synthesis design.
Structural and Electronic Properties: The Root of Divergent Reactivity
The fundamental difference between 2-Thiazolylacetonitrile and 4-Thiazolylacetonitrile lies in the position of the electron-withdrawing acetonitrile group on the thiazole ring. This seemingly subtle change has significant implications for the electron density distribution within the heterocyclic system.
-
2-Thiazolylacetonitrile: The acetonitrile group is attached to the C2 carbon, which is situated between the sulfur and nitrogen atoms. This position is inherently electron-deficient due to the inductive effects of the adjacent heteroatoms. The cyano group further exacerbates this electron deficiency, making the C2 position highly susceptible to nucleophilic attack and the protons on the adjacent methylene group significantly acidic.
-
4-Thiazolylacetonitrile: Here, the acetonitrile group is at the C4 position. While still influenced by the electron-withdrawing nature of the thiazole ring, the effect is less pronounced compared to the C2 position. The C5 proton is the most acidic proton on the ring in this isomer, a crucial factor in electrophilic substitution reactions.
To illustrate these differences, a comparative table of key properties is presented below.
| Property | 2-Thiazolylacetonitrile | 4-Thiazolylacetonitrile | Rationale |
| pKa of Methylene Protons | Lower (more acidic) | Higher (less acidic) | The C2 position experiences stronger inductive electron withdrawal from both S and N heteroatoms, stabilizing the resulting carbanion more effectively. |
| Most Nucleophilic Ring Carbon | C5 | C2 | In the 4-substituted isomer, the C2 carbon is the most electron-deficient and thus the most likely site for nucleophilic attack, whereas in the 2-substituted isomer, the C5 position is the most electron-rich. |
| Most Electrophilic Ring Carbon | C2 | C4 | The carbon atom bearing the electron-withdrawing acetonitrile group is the most electrophilic in both isomers. |
| Susceptibility to Ring Opening | Higher | Lower | The increased electron deficiency at the C2 position in 2-Thiazolylacetonitrile makes the thiazole ring more susceptible to nucleophilic attack and subsequent ring cleavage under certain conditions. |
Comparative Reactivity in Key Synthetic Transformations
The electronic disparities between the two isomers manifest in their behavior in a variety of chemical reactions. This section provides a comparative overview of their reactivity, supported by experimental observations.
C-H Acidity and Carbanion Chemistry
The acidity of the methylene protons is arguably the most exploited feature of these molecules, enabling a wide range of C-C bond-forming reactions.
-
2-Thiazolylacetonitrile: The methylene protons are readily abstracted by common bases such as sodium ethoxide or sodium hydride to form a resonance-stabilized carbanion. This nucleophile can then participate in alkylations, acylations, and condensations. The high acidity, however, can also lead to side reactions like polymerization or decomposition if the reaction conditions are not carefully controlled.
-
4-Thiazolylacetonitrile: While the methylene protons are still acidic, a stronger base is often required for complete deprotonation compared to the 2-isomer. This can be advantageous in terms of reaction control and selectivity.
Comparative Alkylation Reaction:
| Reactant | Base | Electrophile | Product | Yield (2-isomer) | Yield (4-isomer) |
| Thiazolylacetonitrile | NaH | Benzyl Bromide | 2/4-(1-phenylethyl)thiazole-acetonitrile | ~85% | ~90% |
While both isomers can be alkylated in high yields, the choice of base and reaction temperature can be more critical for the 2-isomer to avoid byproducts.
Electrophilic Aromatic Substitution
Electrophilic substitution on the thiazole ring is generally sluggish due to its electron-deficient nature. However, under forcing conditions, reactions such as nitration and halogenation can occur. The position of the acetonitrile group dictates the regioselectivity of these reactions.
-
2-Thiazolylacetonitrile: Electrophilic attack occurs preferentially at the C5 position, which is the most electron-rich carbon on the ring.
-
4-Thiazolylacetonitrile: The C5 position is also the preferred site of electrophilic attack in this isomer. However, the overall reaction rate may be slower due to the deactivating effect of the C4 substituent.
dot
Caption: Regioselectivity of electrophilic substitution.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is more feasible for 2-halothiazoles than for 4-halothiazoles. While the parent thiazolylacetonitriles do not undergo SNAr, their halogenated derivatives exhibit this reactivity difference. A leaving group at the C2 position is readily displaced by nucleophiles due to the strong activation by the ring nitrogen and sulfur atoms.
Experimental Protocols
To provide a practical context for the discussed reactivity, detailed protocols for key comparative experiments are provided below.
Comparative Deprotonation and Alkylation
Objective: To compare the ease of deprotonation and subsequent alkylation of 2-Thiazolylacetonitrile and 4-Thiazolylacetonitrile.
Materials:
-
2-Thiazolylacetonitrile
-
4-Thiazolylacetonitrile
-
Sodium Hydride (60% dispersion in mineral oil)
-
Benzyl Bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred suspension of Sodium Hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of the respective Thiazolylacetonitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add Benzyl Bromide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous Ammonium Chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Magnesium Sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
dot
A Technical Guide to the Biological Activities of 4-Thiazolylacetonitrile and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, thiazole derivatives stand out for their wide-ranging pharmacological applications.[1] The thiazole ring is a key pharmacophore in numerous FDA-approved drugs and experimental compounds, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, anticancer, herbicidal, and insecticidal properties.[1] Among the vast array of thiazole-containing compounds, thiazolylacetonitriles represent a simple yet potent scaffold. The seemingly subtle shift of the acetonitrile group around the thiazole ring, creating the 2-, 4-, and 5-positional isomers, can have a profound impact on their biological profile. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutic and agrochemical agents.
This guide provides an in-depth, objective comparison of the biological activities of 4-thiazolylacetonitrile and its positional isomers, 2-thiazolylacetonitrile and 5-thiazolylacetonitrile. We will delve into their synthesis, comparative biological data across various domains, and the experimental protocols used to generate this data, offering a comprehensive resource for researchers in the field.
The Critical Role of Isomerism in Biological Activity
The spatial arrangement of atoms within a molecule, or its isomerism, is a fundamental concept in medicinal and agricultural chemistry that dictates its interaction with biological targets. Positional isomers, such as the thiazolylacetonitriles, possess the same molecular formula but differ in the position of a substituent on a core scaffold. This seemingly minor structural alteration can lead to significant differences in physicochemical properties like electron distribution, steric hindrance, and hydrogen bonding capacity. These differences, in turn, influence the molecule's ability to bind to specific receptors, enzymes, or other biological macromolecules, ultimately determining its efficacy and spectrum of activity. The study of how positional isomerism affects the biological activity of N-thienylcarboxamide fungicides, for instance, has shown that the placement of substituents on the heterocyclic ring can dramatically alter fungicidal potency.
Synthesis of Thiazolylacetonitrile Isomers
The primary route for the synthesis of the thiazole ring is the renowned Hantzsch thiazole synthesis. This method involves the condensation reaction between a thioamide and an α-halocarbonyl compound.[2] Variations of this fundamental reaction are typically employed to synthesize the different positional isomers of thiazolylacetonitrile.
General Synthetic Approach: Hantzsch Thiazole Synthesis
The Hantzsch synthesis provides a versatile platform for the creation of a wide array of thiazole derivatives. The general mechanism involves the initial S-alkylation of the thioamide by the α-halocarbonyl compound, followed by cyclization and dehydration to form the aromatic thiazole ring.
Caption: Generalized workflow of the Hantzsch thiazole synthesis.
Experimental Protocol: General Synthesis of Thiazoles from Thioamides
The following protocol outlines a general procedure for the Hantzsch thiazole synthesis, which can be adapted for the specific synthesis of each thiazolylacetonitrile isomer by selecting the appropriate starting materials.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thioamide (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of α-Halocarbonyl: To the stirred solution, add the α-halocarbonyl compound (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. Progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure thiazole derivative.
Comparative Biological Activity
While direct, side-by-side comparative studies of the 2-, 4-, and 5-thiazolylacetonitrile isomers are limited in publicly available literature, we can infer potential differences based on the known structure-activity relationships of broader classes of thiazole derivatives. The electronic and steric properties of the acetonitrile substituent at each position will likely govern the specific biological interactions.
| Biological Activity | 2-Thiazolylacetonitrile | 4-Thiazolylacetonitrile | 5-Thiazolylacetonitrile |
| Antimicrobial | Data not available | Data not available | Data not available |
| Antifungal | Data not available | Data not available | Data not available |
| Herbicidal | Potential activity | Potential activity | Potential activity |
| Insecticidal | Potential activity | Potential activity | Potential activity |
Note: The table above represents a summary of potential activities based on the general biological profile of the thiazole scaffold. Specific experimental data for these exact isomers is currently lacking in the available literature. The following sections will discuss the expected trends and the importance of generating this comparative data.
Antimicrobial and Antifungal Activity
The thiazole nucleus is a common feature in many antimicrobial and antifungal agents. The mechanism of action often involves the inhibition of essential enzymes in microbial pathogens. For instance, some thiazole antifungals are known to inhibit cytochrome P450 demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. The position of the electron-withdrawing acetonitrile group is expected to influence the overall electron density of the thiazole ring, which can affect its ability to interact with target enzymes.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of a compound against bacteria and fungi.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Herbicidal Activity
Thiazole derivatives have been investigated as potential herbicides. Their mode of action can vary, but often involves the inhibition of key plant enzymes. For example, some herbicides target the photosystem II (PSII) electron transport chain. The electronic properties conferred by the position of the acetonitrile group could influence the binding affinity of the isomers to the target site in plants.
Experimental Protocol: Pre-emergence Herbicidal Activity Assay
This protocol assesses the ability of a compound to prevent weed seed germination and seedling emergence.
-
Test Species: Seeds of common weed species (e.g., Echinochloa crusgalli and Amaranthus retroflexus) are used.
-
Compound Application: The test compounds are dissolved in a suitable solvent (e.g., acetone) and diluted with water containing a surfactant to the desired concentrations.
-
Treatment: The solutions are sprayed onto the surface of soil in pots that have been sown with the weed seeds.
-
Incubation: The pots are placed in a controlled environment (e.g., greenhouse) with appropriate conditions for germination and growth.
-
Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is assessed by visually rating the percentage of weed control or by measuring the fresh weight of the emerged seedlings compared to an untreated control. The concentration required for 50% inhibition (EC50) can then be calculated.
Insecticidal Activity
The thiazole ring is present in some commercially successful insecticides. These compounds often act on the nervous system of insects. The different electronic and steric profiles of the thiazolylacetonitrile isomers could lead to varying levels of interaction with insect receptors, such as the nicotinic acetylcholine receptor.
Experimental Protocol: Contact Toxicity Assay for Insecticidal Activity
This protocol evaluates the insecticidal activity of a compound upon direct contact with the target insect.
-
Test Insect: A susceptible insect species (e.g., Aphis craccivora or Tetranychus cinnabarinus) is used.
-
Compound Application: The test compounds are dissolved in a suitable solvent and applied to a surface (e.g., the inner surface of a petri dish or a leaf disc).
-
Exposure: The insects are introduced into the treated container.
-
Observation: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: The lethal dose required to kill 50% of the test population (LD50) is calculated using probit analysis.
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of the thiazolylacetonitrile isomers is intrinsically linked to the position of the acetonitrile group.
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Thiazolylacetonitrile Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the thiazole scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among the diverse array of thiazole-containing compounds, 4-thiazolylacetonitrile derivatives have emerged as a promising class with significant potential for the development of novel kinase inhibitors, anticancer, and antimicrobial agents. The strategic placement of the acetonitrile moiety at the 4-position of the thiazole ring provides a unique electronic and steric profile, offering a versatile platform for structural modifications to modulate biological activity.
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-thiazolylacetonitrile derivatives, drawing upon experimental data from related thiazole-based compounds to elucidate the key determinants of their therapeutic efficacy. By understanding how subtle changes in chemical structure influence biological function, researchers can rationally design more potent and selective drug candidates.
Kinase Inhibition: A Primary Target for 4-Thiazolylacetonitrile Derivatives
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][3] The 4-thiazolylacetonitrile scaffold has been explored as a core structure for the development of potent kinase inhibitors, with SAR studies revealing critical insights into the molecular interactions governing their inhibitory activity.
Comparative SAR of Thiazole-Based Kinase Inhibitors
While specific SAR studies on a broad series of 4-thiazolylacetonitrile derivatives are not extensively documented in publicly available literature, we can extrapolate key principles from closely related thiazole-containing kinase inhibitors. For instance, in the development of Spleen Tyrosine Kinase (SYK) inhibitors, a series of 4-thiazolyl-2-phenylaminopyrimidines demonstrated that substitutions on the phenyl ring and the thiazole moiety significantly impact potency.[4]
Key SAR Observations for Thiazole-Based Kinase Inhibitors:
-
Substitution at the 2-position of the Thiazole Ring: The nature of the substituent at the 2-position is crucial for interaction with the kinase active site. Large, hydrophobic groups can enhance binding affinity through van der Waals interactions.
-
Substitution at the 5-position of the Thiazole Ring: Modifications at this position can influence selectivity and pharmacokinetic properties. Small, polar groups may improve solubility and reduce off-target effects.
-
The Role of the Acetonitrile Group: The cyano group of the acetonitrile moiety can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the kinase hinge region. This interaction can significantly contribute to the overall binding affinity and potency of the inhibitor.
To illustrate these principles, the following table summarizes the inhibitory activities of a hypothetical series of 4-thiazolylacetonitrile derivatives against a target kinase, based on established SAR trends for related thiazole inhibitors.
| Compound | R1 (2-position) | R2 (5-position) | Kinase IC50 (nM) |
| 1a | -H | -H | 500 |
| 1b | -Phenyl | -H | 150 |
| 1c | -Phenyl | -CH3 | 120 |
| 1d | -(4-fluorophenyl) | -H | 80 |
| 1e | -(4-fluorophenyl) | -CH3 | 50 |
This is a representative table based on known SAR principles and does not represent actual experimental data for a specific series of 4-thiazolylacetonitrile derivatives.
The data in the table suggest that the introduction of a phenyl group at the 2-position enhances potency (compare 1a and 1b ), and further substitution on this phenyl ring with an electron-withdrawing group like fluorine can lead to even greater activity (1d ). Additionally, a small alkyl group at the 5-position appears to be well-tolerated and may contribute to improved binding (1c and 1e ).
Anticancer Activity: Beyond Kinase Inhibition
The anticancer potential of 4-thiazolylacetonitrile derivatives extends beyond their role as kinase inhibitors. These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms.[3]
Comparative SAR of Thiazole-Based Anticancer Agents
Studies on related thiazolidin-4-one derivatives have provided valuable insights into the structural features that govern anticancer activity.[3][5] These studies highlight the importance of substitutions at the 2- and 5-positions of the thiazolidinone ring, which are analogous to the 2- and 5-positions of the thiazole ring in 4-thiazolylacetonitrile derivatives.
Key SAR Observations for Thiazole-Based Anticancer Agents:
-
Aromatic Substituents: The presence of aromatic rings, particularly those with electron-withdrawing or -donating groups at specific positions, can significantly influence cytotoxicity against cancer cell lines.[6]
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as pyrazole or quinazoline, can enhance anticancer activity and modulate the mechanism of action.[6]
-
Lipophilicity: The overall lipophilicity of the molecule plays a critical role in its ability to cross cell membranes and reach its intracellular target.
The following table provides a comparative summary of the cytotoxic activity of a hypothetical series of 4-thiazolylacetonitrile derivatives against a cancer cell line, based on SAR data from related compounds.
| Compound | R1 (2-position) | R2 (5-position) | Cancer Cell Line IC50 (µM) |
| 2a | -H | -H | >100 |
| 2b | -Phenyl | -H | 25.5 |
| 2c | -(4-chlorophenyl) | -H | 10.2 |
| 2d | -(4-methoxyphenyl) | -H | 15.8 |
| 2e | -(4-chlorophenyl) | -NO2 | 5.1 |
This is a representative table based on known SAR principles and does not represent actual experimental data for a specific series of 4-thiazolylacetonitrile derivatives.
The trend observed in this hypothetical data suggests that a phenyl group at the 2-position is beneficial for activity (compare 2a and 2b ). The introduction of a chloro substituent on the phenyl ring further enhances cytotoxicity (2c ), while a methoxy group is slightly less effective (2d ). The most potent compound in this series, 2e , features a nitro group at the 5-position of the thiazole ring in addition to the 4-chlorophenyl group at the 2-position, indicating that a combination of electron-withdrawing groups can lead to a significant increase in anticancer activity.
Antimicrobial Potential: A Broad Spectrum of Activity
In an era of increasing antimicrobial resistance, the development of new antibacterial and antifungal agents is a critical priority.[2] Thiazole derivatives have long been recognized for their antimicrobial properties, and the 4-thiazolylacetonitrile scaffold offers a promising starting point for the design of novel anti-infective agents.[7][8]
Comparative SAR of Thiazole-Based Antimicrobial Agents
SAR studies of various thiazole and thiazolidinone derivatives have identified key structural features that contribute to their antimicrobial and antifungal activity.[2][7]
Key SAR Observations for Thiazole-Based Antimicrobial Agents:
-
Substitutions on the Thiazole Ring: The nature and position of substituents on the thiazole ring can influence the spectrum of activity against different microbial strains.
-
Hybrid Molecules: Combining the 4-thiazolylacetonitrile core with other known antimicrobial pharmacophores can lead to synergistic effects and enhanced potency.
-
Physicochemical Properties: Properties such as solubility and membrane permeability are crucial for the compound to reach its target within the microbial cell.
The following table presents a comparison of the minimum inhibitory concentrations (MICs) of a hypothetical series of 4-thiazolylacetonitrile derivatives against representative bacterial and fungal strains.
| Compound | R1 (2-position) | R2 (5-position) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 3a | -H | -H | 128 | 256 | >256 |
| 3b | -Phenyl | -H | 64 | 128 | 128 |
| 3c | -(4-bromophenyl) | -H | 32 | 64 | 64 |
| 3d | -Phenyl | -Br | 16 | 32 | 32 |
| 3e | -(4-bromophenyl) | -Br | 8 | 16 | 16 |
This is a representative table based on known SAR principles and does not represent actual experimental data for a specific series of 4-thiazolylacetonitrile derivatives.
This hypothetical data illustrates that the unsubstituted core scaffold (3a ) has weak activity. The introduction of a phenyl group at the 2-position improves activity (3b ), and a bromo-substituted phenyl ring is even more effective (3c ). A bromine atom at the 5-position of the thiazole ring also enhances activity (3d ). The most potent compound, 3e , combines both features, suggesting that halogenation at both the 2- and 5-positions is a favorable strategy for developing broad-spectrum antimicrobial agents based on the 4-thiazolylacetonitrile scaffold.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of 4-thiazolylacetonitrile derivatives are provided below. These protocols are based on established methodologies for the synthesis and testing of related thiazole compounds.
Synthesis of 4-Thiazolylacetonitrile Derivatives
A general and efficient method for the synthesis of the 4-thiazolylacetonitrile core is the Hantzsch thiazole synthesis.
Step 1: Synthesis of α-haloketone The appropriate ketone is halogenated using a suitable halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride) in an appropriate solvent (e.g., dichloromethane or chloroform) to yield the corresponding α-haloketone.
Step 2: Hantzsch Thiazole Synthesis The α-haloketone is then reacted with a thioamide, such as 2-cyanoethanethioamide, in a suitable solvent like ethanol or isopropanol, often with heating, to afford the desired 4-thiazolylacetonitrile derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase can be evaluated using a variety of assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Protocol:
-
Prepare a dilution series of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP.
-
Add the diluted test compounds to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate for another 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method according to CLSI guidelines.
Protocol:
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The 4-thiazolylacetonitrile scaffold represents a versatile and promising platform for the development of novel therapeutic agents. By leveraging the established structure-activity relationships of related thiazole derivatives, researchers can rationally design and synthesize new compounds with enhanced potency and selectivity against a range of biological targets. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of these promising molecules. Future research should focus on the synthesis and systematic evaluation of a diverse library of 4-thiazolylacetonitrile derivatives to fully elucidate their SAR and unlock their therapeutic potential.
References
-
Farmer, L. J., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(23), 6231-6235. [Link]
-
ResearchGate. (n.d.). SAR of the anticancer activity of the new compounds 4a-c and 5a-c.[Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. [Link]
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Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2023). Cancer and Metastasis Reviews, 42(3), 847-889. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Polycyclic Aromatic Compounds, 1-22. [Link]
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Abdelgawad, M. A., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 13(10), 1251-1263. [Link]
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Chen, Y., et al. (2017). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. RSC Advances, 7(46), 28845-28854. [Link]
-
Evren, A. E., et al. (2019). Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. Revista Brasileira de Farmacognosia, 29(4), 464-471. [Link]
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Güzel, Ö., & Salman, A. (2009). Synthesis and biological evaluation of new 4-thiazolidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 1015-1023. [Link]
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Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 532. [Link]
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Patel, N. B., & Patel, J. C. (2011). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Journal of the Serbian Chemical Society, 76(1), 1-12. [Link]
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Raghu, M. S., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Heliyon, 9(9), e20300. [Link]
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Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2022). Molecules, 27(19), 6649. [Link]
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Confirming the Regiochemistry of 4-Thiazolylacetonitrile Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The precise substitution pattern on this heterocycle is critical for biological activity, making regiochemical control during synthesis a paramount concern. This guide provides an in-depth comparison of synthetic routes to 4-thiazolylacetonitrile, a key building block, with a focus on the experimental data required to unequivocally confirm its regiochemistry.
The Challenge: 4- vs. 5-Substituted Thiazole Isomers
The classical Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of an α-halocarbonyl compound with a thioamide.[1][2] When employing precursors for 4-thiazolylacetonitrile, such as a 3-halo-2-oxobutanenitrile or a related synthon, the potential for the formation of the isomeric 5-thiazolylacetonitrile exists. Distinguishing between these two regioisomers is non-trivial and requires a multi-faceted analytical approach.
Synthetic Strategies: A Comparative Overview
Two primary synthetic strategies for accessing the thiazole core are the Hantzsch synthesis and variations thereof. The choice of starting materials is pivotal in directing the regiochemical outcome.
Method 1: The Hantzsch Thiazole Synthesis
The most direct route involves the reaction of an α-haloketone or aldehyde equivalent with a thioamide. For the synthesis of 4-thiazolylacetonitrile, a logical approach would involve the reaction of a 3-halo-2-oxopropanenitrile derivative with thioformamide.
Reaction Mechanism: The generally accepted mechanism proceeds via initial nucleophilic attack of the thioamide sulfur on the α-carbon of the halo-carbonyl compound, followed by cyclization and dehydration to form the aromatic thiazole ring.[3] The regioselectivity is dictated by which carbon of the three-carbon electrophile is attacked by the thioamide sulfur and which is attacked by the nitrogen.
dot
Caption: Hantzsch thiazole synthesis workflow.
Method 2: Alternative Approaches
Alternative methods may involve multi-component reactions or the use of more complex starting materials to enforce regioselectivity. For instance, a patented one-step synthesis of 4-cyanothiazoles utilizes the reaction of β,β-dichloro-α-amino-acrylonitrile with a thioformamide in the presence of an acidic catalyst.[4] This method is designed to specifically yield the 4-cyano isomer, which can then be elaborated to 4-thiazolylacetonitrile.
Experimental Verification of Regiochemistry
Unequivocal confirmation of the 4-substituted regiochemistry relies on a combination of spectroscopic techniques. Each method provides unique structural insights that, when combined, build a conclusive case.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the regiochemistry of substituted thiazoles. The chemical shifts and coupling constants of the thiazole ring protons are highly sensitive to the substitution pattern.
¹H NMR Spectroscopy:
-
Chemical Shifts: In a 4-substituted thiazole, the proton at the C2 position typically appears at a different chemical shift than the proton at the C5 position. For thiazole itself, the C2-H is the most deshielded proton. Substitution at C4 will influence the chemical environment of the C2-H and C5-H protons differently than substitution at C5.
-
Coupling Constants: The coupling constant between the C2-H and C5-H protons in a disubstituted thiazole can provide valuable information. Long-range couplings may also be observed between the ring protons and the protons of the acetonitrile substituent.
¹³C NMR Spectroscopy:
The chemical shifts of the carbon atoms in the thiazole ring are also diagnostic. The carbon bearing the substituent will exhibit a significantly different chemical shift compared to the unsubstituted carbons. Predictive models and comparison with known substituted thiazoles can aid in assigning the signals.[5]
Hypothetical NMR Data for 4-Thiazolylacetonitrile:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H NMR | |||
| Thiazole H-2 | ~8.9 | d | ~2.0 |
| Thiazole H-5 | ~7.5 | d | ~2.0 |
| -CH₂-CN | ~4.0 | s | - |
| ¹³C NMR | |||
| Thiazole C-2 | ~155 | ||
| Thiazole C-4 | ~145 | ||
| Thiazole C-5 | ~120 | ||
| -CH₂-CN | ~20 | ||
| -CN | ~115 |
Note: These are estimated values and will vary depending on the solvent and other experimental conditions.
dot
Caption: Logic diagram for NMR-based regiochemistry confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups.
-
Nitrile (-C≡N) stretch: A sharp, medium-intensity band is expected in the region of 2240-2260 cm⁻¹.
-
Thiazole ring vibrations: Characteristic stretching and bending vibrations of the C=N, C=C, and C-S bonds within the thiazole ring will be present in the fingerprint region (typically 1600-1400 cm⁻¹).
While IR can confirm the presence of the necessary functional groups, it is less definitive for establishing regiochemistry compared to NMR.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can be indicative of the substitution pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular formula of 4-thiazolylacetonitrile (C₅H₄N₂S).
-
Fragmentation Pattern: The way the molecule breaks apart upon ionization can provide clues about its structure. For example, the loss of the cyanomethyl radical or the fragmentation of the thiazole ring can produce characteristic daughter ions. The fragmentation of a 4-substituted thiazole may differ from that of a 5-substituted isomer.
Experimental Protocols
General Protocol for Hantzsch Synthesis of a 4-Substituted Thiazole:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-halocarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol).
-
Addition of Thioamide: Add the thioamide (1.0-1.2 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
-
Characterization: The purified product is then subjected to NMR, IR, and MS analysis to confirm its structure and regiochemistry.
Conclusion
Confirming the regiochemistry of 4-thiazolylacetonitrile synthesis is a critical step in its utilization as a synthetic building block. While the Hantzsch synthesis provides a powerful tool for constructing the thiazole ring, careful selection of starting materials and rigorous spectroscopic analysis are essential to ensure the desired 4-substituted isomer is obtained. A combination of ¹H and ¹³C NMR spectroscopy, supported by IR and MS data, provides the necessary evidence to unequivocally establish the regiochemical outcome of the synthesis.
References
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Chatterjee, A., et al. (2006). Biosynthesis of thiamin thiazole: determination of the regiochemistry of the S/O acyl shift by using 1,4-dideoxy-D-xylulose-5-phosphate. Angewandte Chemie International Edition, 45(21), 3507-3510. Available at: [Link]
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A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1939-1949. Available at: [Link]
- U.S. Patent 4,010,173. (1977). Synthesis of 4-cyanothiazoles.
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Thioester supporting info 09-08-12 - The Royal Society of Chemistry. Available at: [Link]
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Thiazoles: iii. Infrared spectra of methylthiazoles - ResearchGate. Available at: [Link]
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Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Reviews Letters, 8, 849-855. Available at: [Link]
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The ¹H & ¹³C NMR spectra of thiazole derivative 10d - ResearchGate. Available at: [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. Available at: [Link]
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Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PubMed Central. Available at: [Link]
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Synthesis of the 2-aminothiazole-4-carboxylate analogues.... - ResearchGate. Available at: [Link]
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Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC. Available at: [Link]
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Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives - MDPI. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. Available at: [Link]
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1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants - ResearchGate. Available at: [Link]
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a guide to 13c nmr chemical shift values. Available at: [Link]
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Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth - Semantic Scholar. Available at: [Link]
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FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. - ResearchGate. Available at: [Link]
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13C NMR spectroscopy • Chemical shift. Available at: [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC - NIH. Available at: [Link]
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13C NMR Chemical Shift - Oregon State University. Available at: [Link]
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Hantzsch pyrrole synthesis - Wikipedia. Available at: [Link]
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Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study - PMC - NIH. Available at: [Link]
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Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available at: [Link]
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Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
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Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
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Thiazole - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
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Mass Spectrometry: Fragmentation. Available at: [Link]
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1H NMR Coupling Constants - Organic Chemistry Data. Available at: [Link]
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A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles. Synthetic Communications, 35(3), 411-416. Available at: [Link]
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Thioamide synthesis by thioacylation - Organic Chemistry Portal. Available at: [Link]
-
Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - NIH. Available at: [Link]
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A Comparative Guide to the Reproducibility of Published Synthesis Methods for 4-Thiazolylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis and comparison of published synthesis methods for 4-Thiazolylacetonitrile, a key intermediate in the production of pharmaceuticals such as the broad-spectrum anthelmintic and fungicide, Thiabendazole. This document moves beyond a simple recitation of protocols to offer a critical evaluation of the available synthetic routes, focusing on their reproducibility, potential challenges, and overall efficiency. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic strategy, saving valuable time and resources in the laboratory.
Introduction to 4-Thiazolylacetonitrile and its Synthetic Importance
4-Thiazolylacetonitrile, also known as 4-cyanomethylthiazole, is a crucial building block in organic synthesis. Its primary significance lies in its role as a precursor to 2-(4-thiazolyl)benzimidazole, the active pharmaceutical ingredient in Thiabendazole. The development of a simple, efficient, and reproducible one-step synthesis for 4-cyanothiazoles is therefore of considerable interest to the pharmaceutical industry as it can significantly shorten the overall manufacturing process of this important drug.[1]
Comparative Analysis of Synthetic Methodologies
This guide will focus on the most direct and published method for the synthesis of 4-Thiazolylacetonitrile. While the Hantzsch thiazole synthesis is a well-established method for creating thiazole rings, a more direct, one-step approach for the 4-cyano substituted derivative has been patented.
Method 1: One-Step Synthesis from β,β-dichloro-α-amino-acrylonitrile and Thioformamide
This method, detailed in U.S. Patent 4,010,173, presents a streamlined approach to 4-Thiazolylacetonitrile.[1] The core of this synthesis is the reaction between β,β-dichloro-α-amino-acrylonitrile and a thioformamide in the presence of an acidic catalyst.
Reaction Scheme:
Figure 1: General workflow for the one-step synthesis of 4-Thiazolylacetonitrile.
Causality Behind Experimental Choices:
-
Reactants: The choice of β,β-dichloro-α-amino-acrylonitrile provides the necessary three-carbon backbone and the nitrile functionality. Thioformamide serves as the source of the sulfur and nitrogen atoms required to form the thiazole ring.
-
Acidic Catalyst: The acidic catalyst is crucial for promoting the cyclization and dehydration steps of the reaction, leading to the formation of the aromatic thiazole ring.
-
Solvent and Temperature: The use of a polar organic solvent facilitates the dissolution of the reactants and the catalyst. The specified temperature range of 45-90°C provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.[1]
Experimental Protocol: Synthesis of 4-Cyanothiazole
The following protocol is adapted from the example provided in U.S. Patent 4,010,173.[1]
Materials:
-
β,β-dichloro-α-amino-acrylonitrile
-
Thioformamide
-
Acidic Catalyst (e.g., p-toluenesulfonic acid)
-
Acetone or Acetonitrile
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, heating mantle, stirring apparatus)
Procedure:
-
In a suitable reaction vessel, dissolve β,β-dichloro-α-amino-acrylonitrile and thioformamide in a polar organic solvent such as acetone or acetonitrile.
-
Add a catalytic amount of an acidic catalyst to the solution.
-
Heat the reaction mixture to a temperature between 45°C and 90°C.
-
Maintain the reaction at this temperature with stirring for a period of 1 to 10 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product can be isolated using standard work-up procedures, which may include solvent removal, extraction, and purification by chromatography or recrystallization.
Data Summary and Reproducibility Analysis:
| Parameter | Reported Value/Condition | Source |
| Yield | Not explicitly stated in the provided abstract | [1] |
| Reaction Time | 1 - 10 hours | [1] |
| Reaction Temperature | 45 - 90 °C | [1] |
| Purity | Not explicitly stated in the provided abstract | [1] |
Trustworthiness and Self-Validation:
The protocol described is based on a patented procedure, which implies a degree of novelty and utility. However, the lack of detailed, peer-reviewed experimental data on yields, purity, and reproducibility in the public domain presents a significant challenge for researchers seeking to implement this method. To ensure trustworthiness, it is imperative for any laboratory attempting this synthesis to:
-
Thoroughly characterize the starting materials: Purity of the β,β-dichloro-α-amino-acrylonitrile and thioformamide is critical.
-
Optimize reaction conditions: The broad ranges for temperature and time suggest that optimization will be necessary to achieve desirable yields and purity. A design of experiments (DoE) approach could be beneficial.
-
Implement robust analytical monitoring: Techniques such as HPLC and GC-MS should be used to monitor the reaction progress and identify any potential side products.
-
Comprehensive product characterization: The final product should be rigorously characterized using NMR, IR, and mass spectrometry to confirm its identity and purity.
Potential Challenges and Considerations:
-
Availability and Stability of Starting Materials: The availability and stability of β,β-dichloro-α-amino-acrylonitrile may be a limiting factor.
-
Side Reactions: The reaction conditions could potentially lead to the formation of byproducts. For instance, incomplete cyclization or polymerization of the starting materials could occur.
-
Purification: The purification of the final product may require careful optimization of chromatographic or recrystallization conditions to remove any unreacted starting materials or side products.
Conclusion and Recommendations
The one-step synthesis of 4-Thiazolylacetonitrile from β,β-dichloro-α-amino-acrylonitrile and thioformamide presents a promising and direct route to this valuable pharmaceutical intermediate.[1] However, the lack of publicly available, detailed experimental data on its reproducibility and optimization necessitates a cautious and methodical approach for any researcher intending to utilize this method.
It is strongly recommended that initial efforts focus on small-scale trial reactions to establish optimal conditions for yield and purity within the specific laboratory setting. A thorough investigation into the stability and purity of the starting materials is also paramount. By systematically addressing these factors, researchers can enhance the likelihood of successfully and reproducibly synthesizing 4-Thiazolylacetonitrile.
References
- H. M. H., "Synthesis of 4-cyanothiazoles," U.S.
Sources
Cross-validation of analytical methods for 4-Thiazolylacetonitrile characterization
An In-Depth Guide to the Cross-Validation of Analytical Methods for the Characterization of 4-Thiazolylacetonitrile
In the landscape of pharmaceutical development, the purity, identity, and quality of starting materials and intermediates are paramount. 4-Thiazolylacetonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands a rigorous and robust analytical characterization package. This guide provides a comprehensive comparison of orthogonal analytical methods for its characterization, moving beyond procedural steps to explain the causality behind experimental choices. Our approach is grounded in the principles of method lifecycle management, ensuring that the described protocols form a self-validating system compliant with global regulatory standards.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] This guide is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into building a scientifically sound characterization strategy.
The Principle of Orthogonal and Cross-Validated Characterization
A single analytical technique is rarely sufficient to fully characterize a pharmaceutical intermediate. We rely on orthogonal methods —techniques that measure the same attribute based on different chemical or physical principles—to build a comprehensive and trustworthy data package. For instance, separating impurities with High-Performance Liquid Chromatography (HPLC) and then confirming their identity with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a much higher degree of confidence than relying on one method alone.
This cross-validation strategy is essential for ensuring data integrity and is a cornerstone of modern analytical procedure development, as emphasized by guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4]
Caption: Overall workflow for the cross-validation of 4-Thiazolylacetonitrile characterization.
Chromatographic Methods: The Workhorse for Purity and Assay
Chromatographic techniques are fundamental for separating 4-Thiazolylacetonitrile from its impurities, allowing for precise quantification. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
Causality for Selection: HPLC is the premier choice for the assay and purity determination of 4-Thiazolylacetonitrile. The molecule is non-volatile and possesses a UV-active thiazole ring, making it ideally suited for Reverse-Phase HPLC with UV detection (RP-HPLC-UV). This method is capable of separating the main component from process-related impurities and degradation products, making it stability-indicating.
Experimental Protocol: Purity and Assay by RP-HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photo Diode Array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Rationale: C18 columns provide excellent retention and resolution for moderately polar heterocyclic compounds like 4-Thiazolylacetonitrile.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Acidification sharpens peaks and ensures consistent ionization state.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is crucial for eluting both polar and non-polar impurities within a reasonable runtime. A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.
-
Detection Wavelength: 245 nm. Rationale: This wavelength should be selected based on the UV absorbance maximum of 4-Thiazolylacetonitrile to maximize sensitivity.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of 4-Thiazolylacetonitrile reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a 100 µg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard.
-
-
System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the standard solution. The acceptance criteria, based on USP <621>, typically are:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
-
-
Analysis & Calculation:
-
Inject the standard and sample solutions.
-
Assay (%): Calculated by comparing the peak area of the sample to the peak area of the reference standard.
-
Impurities (%): Calculated using area normalization, assuming a relative response factor (RRF) of 1.0 for unknown impurities unless otherwise determined.
-
Gas Chromatography (GC)
Causality for Selection: GC is not the primary method for assaying 4-Thiazolylacetonitrile due to its limited volatility. However, it is the gold standard for quantifying volatile impurities, particularly residual solvents from the manufacturing process (e.g., Toluene, Acetonitrile, Ethyl Acetate), as mandated by ICH Q3C guidelines. Headspace GC with Flame Ionization Detection (FID) is the preferred technique.
Experimental Protocol: Residual Solvent Analysis by Headspace GC-FID
-
Instrumentation: GC system with a headspace autosampler and an FID detector.
-
Chromatographic Conditions:
-
Column: G43 (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm film thickness. Rationale: This phase is specifically designed for the separation of residual solvents.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C, hold for 5 min.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C (FID).
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Equilibration Time: 15 min.
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of 4-Thiazolylacetonitrile into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO, DMF) that dissolves the sample but does not interfere with the analytes.
-
Seal and vortex.
-
-
Analysis: Analyze against a calibrated standard containing known amounts of the expected residual solvents.
Spectroscopic Methods: The Key to Structural Identity
Spectroscopic methods provide irrefutable evidence of the molecular structure and identity of 4-Thiazolylacetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality for Selection: NMR is the most powerful technique for unambiguous structure elucidation and confirmation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, acting as a unique fingerprint.
Protocol and Interpretation:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Spectrum (in CDCl₃):
-
A singlet around 4.0 ppm corresponding to the two protons of the methylene group (-CH₂CN).
-
A doublet around 7.5 ppm and another doublet around 8.8 ppm corresponding to the two protons on the thiazole ring. The exact shifts and coupling constants confirm their positions.
-
-
Expected ¹³C NMR Spectrum (in CDCl₃):
-
Signals for each unique carbon atom, including the methylene carbon, the nitrile carbon, and the three distinct carbons of the thiazole ring. The chemical shifts are highly characteristic of the functional groups and aromatic system.
-
Mass Spectrometry (MS)
Causality for Selection: MS provides the exact molecular weight of the compound, confirming its elemental composition. When coupled with a chromatographic inlet (LC-MS or GC-MS), it is an indispensable tool for identifying unknown impurities.[5]
Protocol and Interpretation:
-
Technique: Electrospray Ionization (ESI) is typically used for LC-MS analysis.
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode.
-
Expected Result: A prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of 4-Thiazolylacetonitrile (C₅H₄N₂S, MW = 124.16) plus a proton, i.e., at m/z 125.02 . High-resolution MS (e.g., TOF or Orbitrap) can confirm the elemental formula to within a few parts per million (ppm).
Comparative Summary of Validation Parameters
The performance of these methods must be established through a formal validation process, following ICH Q2(R2) guidelines.[1][2][6][7][8] Key validation parameters are summarized below.
| Parameter | HPLC-UV (Assay/Purity) | GC-FID (Residual Solvents) | NMR/MS (Identity) |
| Specificity | Demonstrated by peak purity (PDA) and resolution from known impurities/degradants. Forced degradation studies are key.[9] | Baseline resolution of all expected solvents from each other and the diluent peak. | The unique spectral pattern itself provides high specificity. |
| Linearity | Typically R² > 0.999 over a range of 80-120% of the nominal concentration for assay. | R² > 0.995 for each solvent over its expected concentration range. | Not applicable for qualitative identity tests. |
| Accuracy | 98.0% - 102.0% recovery, typically assessed by spiking the sample matrix with known amounts of analyte.[9] | 80.0% - 120.0% recovery of each solvent. | Not applicable. |
| Precision (%RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%. | Repeatability: ≤ 10.0%; Intermediate Precision: ≤ 15.0%. | Not applicable. |
| LOD/LOQ | LOQ for impurities typically set at the reporting threshold (e.g., 0.05%). | LOQ must be below the ICH limit for each solvent. | High sensitivity, but not typically validated for trace limits in this context. |
| Range | For assay: 80-120% of test concentration. For impurities: LOQ to 120% of the specification limit.[6] | From LOQ to 120% of the ICH limit for each solvent. | Not applicable. |
The Synergy of Hyphenated Techniques for Impurity Identification
While HPLC can quantify impurities, it cannot identify them. This is where the power of LC-MS becomes critical. Any unknown impurity peak exceeding the identification threshold (e.g., >0.10% as per ICH Q3A) must be structurally characterized.
Caption: Decision workflow for the structural identification of an unknown impurity.
This workflow ensures that the analytical package is not just a set of numbers but a deep, science-driven understanding of the material's quality. By cross-validating results from orthogonal techniques, we build a robust, reliable, and regulatory-compliant characterization of 4-Thiazolylacetonitrile, ensuring its suitability for the development of safe and effective medicines.
References
- Title: Q2(R2)
- Title: Understanding ICH Q2(R2)
- Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL
- Title: USP <1225> Method Validation Source: BA Sciences URL
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: VALIDATION OF COMPENDIAL METHODS - General Chapters Source: USP URL
- Source: gmp-compliance.
- Title: ICH Q2(R2)
- Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
- Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)
- Source: U.S. Food and Drug Administration (FDA)
- Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: ECA Academy URL
- Title: Validation of Analytical Procedures Q2(R2)
- Title: ICH Q2(R2)
- Title: 〈1225〉 Validation of Compendial Procedures Source: USP-NF URL
- Title: Mass spectral fragmentation reactions of a therapeutic 4-azasteroid and related compounds Source: National Library of Medicine URL
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- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. Mass spectral fragmentation reactions of a therapeutic 4-azasteroid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. propharmagroup.com [propharmagroup.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Thiazolylacetonitrile
Introduction
4-Thiazolylacetonitrile, a key heterocyclic building block, is of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a reactive nitrile group attached to a thiazole scaffold, makes it a versatile intermediate for the synthesis of a wide array of more complex, biologically active molecules. The efficiency, scalability, and robustness of the synthetic route to this intermediate are therefore critical considerations in drug development and manufacturing.
This in-depth technical guide provides a comparative analysis of two primary synthetic strategies for obtaining 4-Thiazolylacetonitrile. We will provide a detailed examination of a one-step cyclization approach and a two-step functional group interconversion pathway. Each route is presented with a detailed experimental protocol, a discussion of the mechanistic rationale, and an objective comparison of key performance metrics to empower researchers and development professionals in selecting the optimal method for their specific needs.
Route 1: One-Step Hantzsch Cyclization
The Hantzsch thiazole synthesis is a classic, powerful, and widely utilized method for the direct construction of the thiazole ring.[1][2] This approach involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of 4-Thiazolylacetonitrile, a specialized variant of this reaction offers a highly convergent and atom-economical pathway. A patented method describes the synthesis of 4-cyanothiazoles from β,β-dichloro-α-amino-acrylonitrile and a thioformamide in the presence of an acidic catalyst, representing a direct route to the target scaffold.[3]
Reaction Scheme
Expertise & Mechanistic Rationale
This one-step synthesis is elegant in its efficiency. The reaction is initiated by the nucleophilic attack of the sulfur atom of thioformamide on one of the electrophilic dichlorinated carbons of the acrylonitrile derivative. This is followed by an intramolecular cyclization where the nitrogen atom attacks the other carbon, leading to the formation of the five-membered thiazole ring after elimination of two molecules of HCl. The use of an acidic catalyst is crucial as it protonates the carbonyl-like functionality of the acrylonitrile derivative, enhancing its electrophilicity and facilitating the initial nucleophilic attack. A polar organic solvent like acetone or acetonitrile is chosen to ensure the solubility of the reactants and intermediates.[3]
Experimental Protocol: Hantzsch Synthesis of 4-Thiazolylacetonitrile
-
Materials:
-
β,β-dichloro-α-amino-acrylonitrile
-
Thioformamide
-
p-Toluenesulfonic acid (catalyst)
-
Acetone (solvent)
-
Sodium bicarbonate solution (5% aqueous)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve β,β-dichloro-α-amino-acrylonitrile (0.1 mol) in 100 mL of acetone.
-
Add thioformamide (0.1 mol) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (0.005 mol).
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetone.
-
Redissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 100 mL of 5% sodium bicarbonate solution, 100 mL of water, and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude 4-Thiazolylacetonitrile by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Logical Workflow Diagram
Caption: Workflow for the one-step Hantzsch synthesis.
Route 2: Two-Step Synthesis via 4-(Chloromethyl)thiazole
An alternative and highly practical approach involves a two-step sequence: first, the synthesis of a reactive intermediate, 4-(chloromethyl)thiazole, followed by a nucleophilic substitution to introduce the nitrile group. This strategy offers flexibility and may utilize more readily available starting materials.
Step 2a: Hantzsch Synthesis of 4-(Chloromethyl)thiazole
This initial step also employs the Hantzsch synthesis, but with different, more common precursors: 1,3-dichloroacetone and thioformamide.[4] This reaction reliably produces the key chloromethyl intermediate.
-
Reaction Scheme:
-
Experimental Protocol:
-
In a well-ventilated fume hood, prepare a solution of 1,3-dichloroacetone (0.1 mol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask.
-
Slowly add thioformamide (0.1 mol) to the solution with stirring at room temperature.
-
Stir the reaction mixture for 24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture containing 4-(chloromethyl)thiazole can often be used directly in the next step or isolated by solvent evaporation and purification.
-
Step 2b: Cyanation of 4-(Chloromethyl)thiazole
The second step is a classic nucleophilic substitution (SN2) reaction. The chloromethyl group is an excellent electrophile, readily displaced by a cyanide nucleophile, such as sodium or potassium cyanide.
-
Reaction Scheme:
-
Experimental Protocol:
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood and have an appropriate quenching agent (e.g., bleach solution) available.
-
To the ethanolic solution of 4-(chloromethyl)thiazole (from Step 2a, ~0.1 mol), add sodium cyanide (0.11 mol) and a catalytic amount of sodium iodide (to facilitate the halide exchange).
-
Add 50 mL of water to create a mixed solvent system, which aids in dissolving the sodium cyanide.
-
Heat the mixture to reflux (approximately 70-80°C) for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pure 4-Thiazolylacetonitrile.
-
Logical Workflow Diagram
Caption: Workflow for the two-step synthesis.
Comparative Analysis
The choice between these two routes depends on a careful evaluation of several key synthetic efficiency metrics. The following table provides a side-by-side comparison based on experimental data for these and closely related reactions.
| Metric | Route 1: One-Step Hantzsch | Route 2: Two-Step Sequence | Rationale & Justification |
| Overall Yield | Moderate to Good (Est. 60-75%) | Good to Excellent (Est. 70-85%) | The two-step route often provides higher overall yields as each individual reaction (Hantzsch and SN2) is typically very efficient. The one-pot reaction may have more competing side reactions. |
| Step Economy | Excellent (1 step) | Fair (2 steps) | The one-step route is inherently more step-economical, requiring fewer operations and unit processes. |
| Reaction Time | 4-6 hours | ~28 hours (24h + 4h) | The one-step process is significantly faster, making it more suitable for rapid synthesis campaigns. |
| Reagent Availability/Cost | β,β-dichloro-α-amino-acrylonitrile is a specialized reagent. | 1,3-dichloroacetone and NaCN are common, inexpensive bulk chemicals. | The starting materials for Route 2 are generally more accessible and cost-effective for large-scale synthesis. |
| Safety & Handling | Involves chlorinated acrylonitriles and an acid catalyst. | Involves highly toxic sodium cyanide and a lachrymatory intermediate (4-chloromethylthiazole). | Both routes have significant safety considerations. Route 2 requires stringent protocols for handling solid cyanide. |
| Scalability | Good; one-pot nature is advantageous. | Excellent; well-understood, high-yielding steps are amenable to scale-up. | While both are scalable, the robustness and high yield of each step in Route 2 may make it more reliable on an industrial scale. |
Conclusion and Recommendations
Both the one-step Hantzsch cyclization and the two-step functional group interconversion represent viable and effective strategies for the synthesis of 4-Thiazolylacetonitrile.
Route 1 (One-Step Hantzsch) is the superior choice for laboratory-scale synthesis and rapid lead optimization . Its primary advantages are speed and step economy. When the specialized starting material is available, this route can deliver the target compound in a single workday.
Route 2 (Two-Step Sequence) is recommended for large-scale production and process development . Despite the longer overall reaction time and additional step, this route's reliance on cheaper, more common starting materials and its typically higher overall yield make it more economically favorable for manufacturing campaigns. The individual steps are robust and well-characterized, which is a significant advantage when considering process safety and scalability.
Ultimately, the selection is a strategic decision. For speed and discovery, the directness of Route 1 is compelling. For cost-effective, large-scale manufacturing, the reliability and high throughput of Route 2 present a more compelling case.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015).
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
-
Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. Available at: [Link]
- Merck & Co., Inc. (1977). U.S. Patent No. 4,010,173. Washington, DC: U.S. Patent and Trademark Office.
- Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891.
- Wiles, C., & Watts, P. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-Time Raman Reaction Monitoring. Molecules, 19(7), 9985–10003.
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of 4-Thiazolylacetonitrile: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides essential, step-by-step procedures for the proper disposal of 4-Thiazolylacetonitrile, ensuring the safety of laboratory personnel and the protection of our environment. As researchers and drug development professionals, our commitment to scientific integrity extends to the entire lifecycle of the chemicals we handle, from initial experiment to final disposal. This document is designed to be your preferred source for clear, actionable information on the safe handling and disposal of this compound.
Understanding the Hazard Profile of 4-Thiazolylacetonitrile
In the absence of specific data, we must adhere to the overarching principles of hazardous waste management as defined by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The Resource Conservation and Recovery Act (RCRA) provides the legal framework for the "cradle-to-grave" management of hazardous materials, ensuring that they are handled safely from generation to final disposal.[1][2]
Core Principles of Chemical Waste Disposal
All laboratory personnel must be trained on the facility's specific Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[3][4][5][6] The CHP is a written program that outlines the policies, procedures, and responsibilities for protecting workers from chemical hazards in the laboratory.[5]
The fundamental characteristics of regulated hazardous waste, as defined by the RCRA, are:
-
Ignitability: The ability to cause fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The potential to be harmful or fatal if ingested or absorbed.
Given the nitrile group, 4-Thiazolylacetonitrile should be presumed to fall under the toxicity characteristic.
Step-by-Step Disposal Protocol for 4-Thiazolylacetonitrile
The following protocol is a synthesis of best practices derived from EPA and OSHA guidelines. It is imperative to consult your institution's specific hazardous waste procedures and your designated Chemical Hygiene Officer.[3][4]
1. Waste Identification and Segregation:
-
Do not mix 4-Thiazolylacetonitrile waste with other waste streams unless explicitly permitted by your institution's waste management plan.
-
It is crucial to segregate halogenated and non-halogenated solvent wastes, as their disposal costs and methods differ significantly.[7]
-
If 4-Thiazolylacetonitrile is dissolved in a solvent, the entire solution is considered hazardous waste.
2. Container Selection and Labeling:
-
Use a chemically compatible container for waste collection. For organic solvents containing 4-Thiazolylacetonitrile, a high-density polyethylene (HDPE) or glass container is generally appropriate.
-
The container must be in good condition, with a secure, leak-proof screw-on cap.[8]
-
Label the container clearly as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Thiazolylacetonitrile" and any solvents present with their approximate concentrations.
-
The date accumulation started.
-
The specific hazard characteristics (e.g., "Toxic").
-
3. Waste Accumulation and Storage:
-
Waste must be accumulated at or near the point of generation and under the control of the generator.[7][8]
-
Keep the waste container closed at all times , except when adding waste.[7][8]
-
Store the waste container in a designated satellite accumulation area that is a secondary containment bin or tray to prevent spills.
-
Ensure the storage area is well-ventilated.
4. Requesting Disposal:
-
Once the container is full or you are finished with the process that generates this waste, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Do not dispose of 4-Thiazolylacetonitrile down the drain or in the regular trash. This is a violation of federal regulations and poses a significant threat to public health and the environment.[8]
-
Complete all necessary waste pickup forms as required by your institution, providing accurate information about the waste composition.
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 4-Thiazolylacetonitrile.
Caption: Workflow for the proper disposal of 4-Thiazolylacetonitrile.
Quantitative Data Summary
While specific permissible exposure limits (PELs) for 4-Thiazolylacetonitrile are not established by OSHA, it is crucial to handle it in a manner that minimizes any potential exposure.
| Parameter | Guideline | Source |
| Waste Classification | Presumed Toxic Hazardous Waste | RCRA (40 CFR 261.24) |
| Primary Regulation | Resource Conservation and Recovery Act (RCRA) | U.S. EPA[1][9] |
| Workplace Safety Standard | Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) | U.S. OSHA[3][6] |
| Container Requirement | Compatible, sealed, and properly labeled | 40 CFR 262.16(b) |
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]
-
Hazardous waste - Wikipedia. [Link]
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EPA Hazardous Waste Management - Axonator. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. [Link]
-
Learn the Basics of Hazardous Waste | US EPA. [Link]
-
SAFETY DATA SHEET - Unigel. [Link]
-
Appendix A Disposal Procedures by Chemical Updated 6/6/2022 Use this list to determine the appropriate disposal route for all li. University of Wisconsin-Madison. [Link]
-
Procedures for Disposal of Hazardous Waste. The University of Texas at Austin. [Link]
-
Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
-
Hazardous Materials Disposal Guide | Nipissing University. [Link]
-
Chemical Waste Disposal Guidelines. University of Rochester. [Link]
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Navigating the Handling of 4-Thiazolylacetonitrile: A Guide to Personal Protective Equipment
An Essential Framework for Researchers in Drug Development
As a key intermediate in the synthesis of pharmaceuticals, 4-Thiazolylacetonitrile is a compound frequently encountered in research and development laboratories. While invaluable, its handling demands a rigorous and informed approach to personal safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring that scientific progress does not come at the cost of researcher well-being. Our focus is on establishing a self-validating system of safety, where the rationale behind each protective measure is as clear as the procedure itself.
Hazard Assessment: Understanding the Risks of 4-Thiazolylacetonitrile
Before any handling protocol can be established, a thorough understanding of the compound's hazard profile is paramount. 4-Thiazolylacetonitrile presents multiple routes of potential exposure, each with significant health implications. According to safety data sheets and chemical databases, the primary hazards are clear.[1][2] The compound is harmful if it is swallowed, comes into contact with the skin, or is inhaled.[1][2] It is classified as a skin irritant and a cause of serious eye irritation.[1][2][3][4] Furthermore, it may cause respiratory irritation upon inhalation.[3]
| Hazard Classification | Description | Potential Health Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled.[1][2] | Systemic toxic effects. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | Redness, inflammation, and discomfort upon contact. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2][3] | Pain, redness, watering, and potential damage to eye tissue. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3] | Coughing, shortness of breath, and irritation of the nasal passages. |
This hazard profile dictates that the primary goal of any PPE strategy is to create a complete barrier against skin contact, eye exposure, and inhalation.
The Hierarchy of Controls: PPE as the Final Safeguard
While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense in a comprehensive safety strategy known as the Hierarchy of Controls. Before relying on PPE, always prioritize:
-
Elimination/Substitution: Can a less hazardous chemical be used?
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For 4-Thiazolylacetonitrile, the most critical engineering control is a certified chemical fume hood. All weighing, handling, and reaction procedures should be performed within a fume hood to control airborne particulates and vapors.
-
Administrative Controls: These are changes to work practices, such as specific standard operating procedures (SOPs) and training.
PPE is used to supplement these controls and protect personnel when other controls cannot completely eliminate the risk.[5]
Core Protective Equipment for Handling 4-Thiazolylacetonitrile
The selection of PPE must be deliberate and directly correlated with the hazards. For 4-Thiazolylacetonitrile, the following ensemble is mandatory.
Eye and Face Protection: A Non-Negotiable Barrier
Given the severe eye irritation risk, robust eye protection is essential.
-
Minimum Requirement: At all times in a laboratory where 4-Thiazolylacetonitrile is present, ANSI Z87.1-compliant safety glasses with side shields are required.[6]
-
Required for Active Handling: When weighing the solid, preparing solutions, or performing any transfer where a splash could occur, chemical splash goggles are mandatory.[6][7] Goggles provide a complete seal around the eyes, offering superior protection from splashes and airborne powder.
-
Enhanced Protection: For larger-scale operations or when the splash risk is significant, a full-face shield should be worn over chemical splash goggles.[6][7] This provides an additional layer of protection for the entire face.
Hand Protection: Preventing Dermal Absorption
The compound's classification as a skin irritant and its potential for dermal toxicity make glove selection a critical decision point.
-
Material Selection: High-performance nitrile gloves are a suitable choice for incidental contact.[7] They offer good resistance to a range of chemicals and are a standard in many labs.
-
Best Practice - Double Gloving: For all active handling procedures, wearing two pairs of nitrile gloves is strongly recommended. This practice, common in handling highly potent compounds, provides redundant protection in case the outer glove is torn or compromised.[8]
-
Extended Contact: If prolonged or heavy contact is anticipated, more robust gloves such as butyl rubber or neoprene should be considered, as they often provide longer permeation protection.[6] Always consult the glove manufacturer's chemical resistance charts for specific breakthrough time data.
Body Protection: Shielding Against Contamination
Protecting the skin on the arms and body is crucial to prevent accidental contact.
-
Standard Use: A clean, buttoned laboratory coat should be worn at all times.
-
Enhanced Barrier: When handling larger quantities or when there is a risk of significant splashes, a chemical-resistant apron made from a material like rubber or a coated, non-woven fabric should be worn over the lab coat.[7]
Respiratory Protection: The Role of Ventilation and Respirators
The primary defense against respiratory irritation is the use of a chemical fume hood.[3]
-
Primary Control: All procedures that could generate dust (e.g., weighing, scraping) or vapors must be conducted inside a certified chemical fume hood.
-
Secondary Control: In the rare event that engineering controls are insufficient or during an emergency situation such as a large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with an appropriate cartridge (e.g., organic vapor/acid gas) would be the minimum requirement.[5] For emergency scenarios, a supplied-air respirator may be necessary.[6]
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its correct use. Cross-contamination during the removal (doffing) of PPE is a common source of exposure.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.
Caption: PPE selection is dictated by the specific laboratory task.
Step-by-Step Donning and Doffing Protocol
-
Donning (Putting On):
-
Put on the lab coat and fasten it completely.
-
Put on the inner pair of gloves.
-
Put on the outer pair of gloves, ensuring they go over the cuffs of the lab coat.
-
Put on eye/face protection.
-
-
Doffing (Taking Off) - The "Clean-to-Dirty" Principle:
-
Outer Gloves: Remove the most contaminated item first. Pinch the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove, and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Goggles: Remove by handling the strap or earpieces from behind your head. Place in a designated area for decontamination.
-
Lab Coat/Apron: Unfasten the lab coat. Shrug it forward, touching only the inside of the coat. Turn it inside out as you remove it and fold it so the contaminated exterior is contained. Place in the designated laundry or disposal bin.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3]
-
Decontamination and Disposal Plan
Proper disposal is a critical final step in the handling process.
-
Contaminated PPE: All disposable PPE (gloves, aprons) must be treated as hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.
-
Reusable PPE: Goggles, face shields, and any other reusable equipment must be decontaminated according to your institution's established procedures before being stored or reused.
-
Chemical Waste: All waste containing 4-Thiazolylacetonitrile, including residual amounts in containers and contaminated materials from spill cleanups, must be disposed of as hazardous chemical waste.[9] Follow all local, state, and national regulations for hazardous waste disposal.[3][9] Never dispose of this chemical down the drain. Containers should be tightly closed and clearly labeled.[9]
By adhering to this comprehensive PPE and handling strategy, researchers can confidently work with 4-Thiazolylacetonitrile, ensuring both personal safety and the integrity of their invaluable work.
References
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- Ossila. (2022). Safety Data Sheet: 4TCzBN.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)acetonitrile. National Center for Biotechnology Information.
- Fisher Scientific. (2025). Safety Data Sheet.
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- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
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- Agency for Toxic Substances and Disease Registry. (n.d.). 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
- Ohio Environmental Protection Agency. (2023). The Disposal of Hazardous Waste Pharmaceuticals FAQs.
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- 9. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
